Chemical structure and properties of Ac-DL-Cys(1)-OtBu dimer
The following is an in-depth technical guide on the chemical structure, properties, and synthesis of the Ac-DL-Cys-OtBu Dimer (N,N'-Diacetyl-DL-cystine di-tert-butyl ester). Chemical Structure, Stereochemistry, and Synth...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the chemical structure, properties, and synthesis of the Ac-DL-Cys-OtBu Dimer (N,N'-Diacetyl-DL-cystine di-tert-butyl ester).
Chemical Structure, Stereochemistry, and Synthetic Protocols
Executive Summary
The Ac-DL-Cys-OtBu Dimer is a fully protected cystine derivative formed by the oxidative dimerization of N-acetyl-DL-cysteine tert-butyl ester. As a hydrophobic, symmetric disulfide, it serves as a critical intermediate in solution-phase peptide synthesis, a reference standard for racemization studies, and a model compound for investigating disulfide exchange thermodynamics. This guide details its physicochemical properties, stereochemical complexity arising from the racemic "DL" core, and rigorous protocols for its synthesis and purification.
Note on Nomenclature: The notation "Ac-DL-Cys(1)-OtBu" often appears in specific literature or catalogs where "(1)" denotes a compound identifier within a reaction scheme. Chemically, this refers to the monomeric unit Ac-DL-Cys-OtBu which, upon dimerization, forms the disulfide species discussed herein.
Chemical Identity & Physicochemical Properties[1]
2.1 Structural Analysis
The molecule consists of two monomeric units of N-acetyl-cysteine tert-butyl ester linked via a disulfide bond at the
Stable under ambient conditions. Disulfide bond susceptible to reduction (DTT/TCEP) or exchange.
Lipophilicity
High (due to t-Butyl and Acetyl capping).
Cleavage Conditions
OtBu removed by TFA (Trifluoroacetic acid). Ac group requires enzymatic hydrolysis or strong acid/heat.
Stereochemical Complexity (The "DL" Factor)
Because the starting material is DL-Cysteine (racemic), the resulting dimer is not a single isomer. It is a statistical mixture of three stereoisomers. This is critical for researchers using this compound as an analytical standard.
L-L Isomer (Homochiral): (2R, 2'R) configuration.
D-D Isomer (Homochiral): (2S, 2'S) configuration.
L-D / D-L Isomer (Meso): (2R, 2'S) configuration.
Statistical Distribution:
In a random oxidation environment (e.g., iodine oxidation in solution), the ratio typically approaches 1:2:1 (L-L : Meso : D-D). Separation of these isomers requires Chiral HPLC.
Synthetic Pathways & Mechanism
The synthesis involves two primary phases: Protection of the monomer and Oxidative Dimerization.
4.1 Reaction Pathway Diagram
The following Graphviz diagram illustrates the synthesis flow and stereochemical outcome.
Caption: Synthetic pathway from DL-Cysteine to the statistical mixture of Ac-DL-Cys-OtBu dimers.
Detailed Experimental Protocols
Protocol A: Synthesis of Monomer (Ac-DL-Cys-OtBu)
Prerequisite: Start with Ac-DL-Cys-OH (commercially available or synthesized via acetylation of DL-Cys).
This method is preferred for speed and cleanliness, minimizing side reactions.
Reagents: Ac-DL-Cys-OtBu (Monomer), Iodine (
), Methanol (MeOH).
Procedure:
Dissolve Monomer (2 mmol) in MeOH (10 mL).
Prepare a solution of
in MeOH (0.1 M).
Add
solution dropwise to the stirring peptide solution until a faint yellow color persists (indicating excess iodine).
Stir for 15 minutes.
Quench: Add solid Sodium Thiosulfate (
) or aqueous solution to reduce excess iodine (yellow color disappears).
Workup: Evaporate MeOH. Resuspend residue in Ethyl Acetate/Water. Wash organic layer with water and brine.
Purification: The crude product contains the mix of stereoisomers. Recrystallize from EtOAc/Hexane or purify via Flash Column Chromatography (SiO2, DCM:MeOH gradient) to obtain the pure dimer mixture.
Applications in Drug Development
6.1 Impurity Reference Standard
In the GMP synthesis of peptide drugs (e.g., Oxytocin, Vasopressin), racemization of Cysteine is a critical quality attribute.
Usage: The Ac-DL-Cys-OtBu dimer serves as a marker in HPLC method development to identify the retention times of D-Cys containing impurities (Meso and D-D forms) relative to the desired L-L form.
6.2 Hydrophobic Building Block
Unlike free cystine, which is insoluble in organic solvents, this protected dimer is highly soluble in DCM and DMF.
Usage: It allows for the introduction of a pre-formed disulfide bridge into a peptide chain during solution-phase fragment condensation, avoiding the challenges of oxidative folding at later stages.
6.3 Disulfide Exchange Studies
Researchers use this molecule to calculate thermodynamic stability constants of disulfide bonds in the presence of thiols (e.g., Glutathione) without the interference of charged termini (zwitterions), as both termini are capped (Ac/OtBu).
Kamber, B., et al.The Synthesis of Cystine Peptides by Iodine Oxidation. Helvetica Chimica Acta, 1980.
Exploratory
Technical Guide: Molecular Characterization and Synthesis of Ac-DL-Cys(1)-OtBu Dimer
[1] Executive Summary Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu represents a symmetric disulfide-linked dimer of -acetyl-DL-cysteine tert-butyl ester .[1] This compound is a fully protected, lipophilic derivative of cystine, c...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu represents a symmetric disulfide-linked dimer of
-acetyl-DL-cysteine tert-butyl ester .[1] This compound is a fully protected, lipophilic derivative of cystine, characterized by the absence of ionizable groups (free amines or carboxylic acids) at physiological pH.[1]
Its primary utility lies in drug development as a lipophilic prodrug model for
-acetylcysteine (NAC), and in peptide chemistry as a stable, hydrophobic standard for disulfide exchange assays.[1] This guide provides a definitive analysis of its molecular weight, formula, structural stereochemistry, and synthesis protocols.[1]
Part 1: Chemical Identity & Structural Analysis[1][2]
Molecular Specifications
The compound is formed by the oxidation of two monomers of
-acetyl-cysteine tert-butyl ester.[1] As a racemic mixture (DL), the final product exists as a statistical distribution of stereoisomers.[1]
Since the starting material is DL-Cysteine (a 50:50 mixture of enantiomers), the dimerization process is not stereoselective.[1] It yields a statistical mixture of three isomers:
L-L Dimer: (Chiral, active)
D-D Dimer: (Chiral, enantiomer of L-L)
D-L (meso) Dimer: (Achiral, diastereomer)
Implication for Analysis: In chiral HPLC, this compound will appear as two distinct peaks (the enantiomeric pair L-L/D-D co-eluting, and the meso D-L eluting separately) unless a chiral stationary phase is used to resolve the enantiomers.[1]
Part 2: Synthesis & Experimental Protocol
Synthetic Strategy
The synthesis requires a "Protection-First, Oxidation-Second" approach to prevent polymerization.[1] The most robust pathway involves esterification of DL-Cysteine, followed by N-acetylation, and finally controlled oxidation.[1]
Workflow Diagram (DOT)
Figure 1: Step-wise chemical synthesis of the protected cystine dimer.
Detailed Protocol
Step 1: Preparation of Monomer (Ac-DL-Cys-OtBu)
Esterification: React DL-Cysteine with isobutene in the presence of catalytic sulfuric acid in dioxane. This installs the acid-labile
Mechanism: Upon entering the cell, nonspecific esterases cleave the
group, and cytosolic reductases (Glutathione/Thioredoxin) cleave the disulfide bond, releasing free -acetylcysteine (NAC) to replenish glutathione pools.[1]
Analytical Standard
In proteomic workflows, this compound acts as a "capped" control for disulfide mapping.[1] Unlike peptides with free termini, it does not participate in Edman degradation or side-reactions, making it an ideal internal standard for quantifying disulfide exchange rates in hydrophobic environments.[1]
References
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for OtBu and Ac protection strategies).
Kamber, B., et al. (1980).[1] "The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides." Helvetica Chimica Acta, 63(4), 899-915.[1] Link (Methodology for Iodine oxidation of protected cysteines).[1]
PubChem Database. "N,N'-Diacetyl-L-cystine dimethyl ester (Analog)."[1] CID 102602354.[1] Link (Source for structural analogs and physicochemical comparisons).[1]
Sigma-Aldrich. "Product Specification: N-Acetyl-L-cysteine methyl ester."[1] Link (Reference for monomer properties).
Solubility profile of Ac-DL-Cys(1)-OtBu in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Ac-DL-Cys(1)-OtBu Executive Summary This technical guide details the solubility profile, physicochemical properties, and handling protocols for Ac-DL-Cys(1)-OtBu (...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of Ac-DL-Cys(1)-OtBu
Executive Summary
This technical guide details the solubility profile, physicochemical properties, and handling protocols for Ac-DL-Cys(1)-OtBu (N-Acetyl-DL-Cysteine tert-butyl ester). As a key intermediate in peptide synthesis and drug development, understanding the solubility of this compound is critical for optimizing reaction kinetics, purification strategies, and formulation.
Note on Nomenclature: In this guide, the notation "(1)" is treated as the specific compound identifier for the free-thiol intermediate N-Acetyl-DL-Cysteine tert-butyl ester . If "(1)" refers to a specific side-chain protecting group (e.g., Trt, Acm) in your specific workflow, refer to the Side-Chain Impact section, as this drastically alters lipophilicity.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of Ac-DL-Cys-OtBu, one must deconstruct its molecular architecture. The molecule represents a "push-pull" system of polarity:
Hydrophobic Domains (Solubility Enhancers in Organics):
C-Terminus (OtBu): The tert-butyl ester is a bulky, lipophilic group that significantly reduces the molecule's ability to hydrogen bond with water, driving solubility toward organic solvents (DCM, EtOAc).
N-Terminus (Ac): The acetyl group caps the amine, removing the zwitterionic character typical of free amino acids. This eliminates the high lattice energy associated with ionic crystal lattices, further enhancing organic solubility.
Polar/Reactive Domains:
Thiol (-SH): The free sulfhydryl group is moderately polar and capable of weak hydrogen bonding. Crucially, it is the site of oxidative instability.
Amide Backbone: The internal amide bond provides sites for hydrogen bond acceptance/donation, aiding solubility in protic organics (Alcohols) and polar aprotics (DMSO).
Racemic Impact (DL-Form):
Unlike pure enantiomers (L- or D-), the DL-racemate crystallizes differently. Racemates often form a racemic compound in the solid state, which may have a higher density and melting point than the pure enantiomer, potentially resulting in slightly lower solubility than the pure L-form.
Solubility Profile by Solvent Class
The following profile is derived from structure-property relationships (SPR) and standard behavior of protected amino acid derivatives.
Table 1: Predicted Solubility Matrix
Solvent Class
Representative Solvent
Solubility Rating
Mechanistic Rationale
Polar Aprotic
DMSO, DMF
Excellent (>100 mg/mL)
Disrupts intermolecular H-bonds; high dielectric constant stabilizes the polar amide backbone.
Chlorinated
DCM, Chloroform
Good/Excellent
The lipophilic OtBu and Ac groups dominate the interaction; standard solvent for peptide coupling.
Esters
Ethyl Acetate (EtOAc)
Good
Compatible polarity; often used for extraction/work-up of this intermediate.
Alcohols
Methanol, Ethanol
Moderate/Good
Soluble, but potential for transesterification (slow) or oxidation if not degassed.
Ethers
THF, MTBE
Moderate
Good solubility in THF; MTBE often used as an anti-solvent for precipitation.
Alkanes
Hexanes, Heptane
Poor (<1 mg/mL)
The molecule is too polar (amide/thiol) for non-polar alkanes. Used to precipitate the product.
Aqueous
Water
Very Poor
Hydrophobic capping (Ac/OtBu) prevents hydration.
Critical Handling: The Oxidation Risk
The solubility of Ac-DL-Cys-OtBu is dynamic. In the presence of oxygen, the free thiol oxidizes to the disulfide dimer (Cystine derivative):
Impact on Solubility: The dimer is significantly larger, less polar, and often precipitates out of solutions where the monomer was soluble (or vice versa), leading to "crashing out" during storage.
DOT Diagram: Stability & Solubility Workflow
Figure 1: The solubility-stability relationship. Exposure to air transforms the soluble monomer into the potentially insoluble dimer.
Perform all weighing and solvent additions inside a glovebox or under a constant stream of Nitrogen to prevent oxidation during the test.
Saturation Loop:
Add 50 mg of compound to a glass vial.
Add solvent in 100 µL increments at 25°C.
Vortex for 60 seconds after each addition.
Endpoint: Clear solution with no visible particulates.
Gravimetric Verification (The "Hard" Data):
If high solubility is observed (>100 mg/mL), prepare a saturated solution with excess solid.
Equilibrate for 2 hours.
Filter supernatant through a 0.22 µm PTFE filter.
Evaporate a known volume (e.g., 1 mL) to dryness and weigh the residue.
Calculation:
Purity Check (Validation):
Re-dissolve the residue in Mobile Phase and inject into HPLC.
Success Criteria: Single peak >98% area.
Failure Mode: If a secondary peak appears (shifted retention time), oxidation occurred during the test, invalidating the solubility result.
Applications & Solvent Selection Guide
For Coupling Reactions: Use DCM or DMF . These maintain high solubility and are standard for carbodiimide (EDC/DCC) coupling chemistries.
For Purification (Crystallization): Use a DCM/Hexane or EtOAc/Heptane system. Dissolve in the polar solvent (DCM/EtOAc) and slowly add the non-polar anti-solvent (Hexane/Heptane) to induce crystallization.
For Analysis (NMR): Use CDCl3 or DMSO-d6 . Avoid Methanol-d4 if transesterification is a concern over long storage.
References
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Bachem.[1] (n.d.). Cysteine Derivatives and Protecting Groups. Bachem Technical Library.
Stability of Acetyl and OtBu protected cystine derivatives
An In-Depth Technical Guide to the Stability of S-Acetyl and S-tert-Butyl Protected Cysteine Derivatives in Pharmaceutical Development Executive Summary The strategic use of protecting groups for the thiol moiety of cyst...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Stability of S-Acetyl and S-tert-Butyl Protected Cysteine Derivatives in Pharmaceutical Development
Executive Summary
The strategic use of protecting groups for the thiol moiety of cysteine is a cornerstone of modern peptide and protein chemistry, underpinning the successful synthesis of complex therapeutics. The inherent reactivity of the cysteine sulfhydryl group necessitates its protection to prevent undesired side reactions such as oxidation and alkylation during synthesis.[1][2] This guide provides a detailed examination of two pivotal thiol protecting groups: the acid-labile S-tert-butyl (tBu) group and the oxidation-labile S-acetamidomethyl (Acm) group. While the prompt specified the "S-acetyl" group, in the context of robust solid-phase peptide synthesis (SPPS), the more stable S-acetamidomethyl (Acm) derivative is the industry standard and will be the primary focus, with a comparative note on the lability of the S-acetyl thioester. We will dissect the chemical principles governing their stability, provide field-proven protocols for their selective removal, and offer mechanistic insights into potential side reactions and mitigation strategies. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of cysteine-containing peptides and proteins.
Chapter 1: The Strategic Imperative of Cysteine Thiol Protection
Cysteine's unique thiol side chain is a focal point of chemical and biological activity. It is central to the formation of disulfide bridges, which are critical for stabilizing the tertiary and quaternary structures of peptides and proteins, thereby dictating their biological function.[3] However, this same reactivity presents significant challenges during chemical synthesis.[4] Unprotected thiols are highly susceptible to dimerization, alkylation, and other modifications that can derail a synthetic route.[1][5]
Effective peptide synthesis, therefore, mandates the temporary masking of the thiol group. The ideal protecting group must be stable throughout the iterative steps of chain assembly (e.g., base-mediated Fmoc deprotection and amide bond formation) yet be removable under specific conditions that leave the final peptide intact.[6]
For molecules with multiple disulfide bonds, the concept of orthogonal protection is paramount. This strategy employs a set of protecting groups that can be removed selectively in the presence of others, allowing for the controlled, regioselective formation of each disulfide bridge in a stepwise manner.[1][7] The S-tBu and S-Acm groups are a classic orthogonal pair that exemplifies this powerful approach.
Chapter 2: Profiling the Protectors: Chemical Characteristics of S-tBu and S-Acm
The choice between S-tBu and S-Acm protection is dictated by their distinct stability profiles, which arise from their chemical structures.
The S-tert-Butyl (tBu) Group
The S-tBu group is a thioether linkage formed between the cysteine sulfur and a sterically bulky tert-butyl group. This bulkiness provides significant steric hindrance, contributing to its stability.
Mechanism of Protection: Typically introduced via S-alkylation of cysteine.
Stability Profile: The S-tBu group is highly stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and to various coupling reagents.[8] It is also stable to mild acids and oxidative conditions, such as treatment with iodine.[1] Its lability is reserved for strong acidic conditions, forming the basis of its use in the common Fmoc/tBu SPPS strategy.[1][9]
The S-Acetamidomethyl (Acm) Group
The S-Acm group is a thioacetal derivative that offers a different strategic advantage.
Mechanism of Protection: Introduced by reacting cysteine with N-(hydroxymethyl)acetamide.
Stability Profile: The Acm group is exceptionally robust. It is stable to the strong acid conditions used for final peptide cleavage from the resin (e.g., 95% TFA), making it orthogonal to the tBu group. It is also stable to the basic conditions of Fmoc SPPS. Its removal requires specific electrophilic reagents, most commonly iodine, or heavy metal salts like mercury(II) acetate.[3][5][10]
A Note on S-Acetyl Thioesters
A true S-acetyl group forms a thioester bond with the cysteine side chain. This linkage is significantly more labile than the S-Acm group. The thioester is susceptible to cleavage by nucleophiles and is sensitive to pH.[11] While this lability makes it unsuitable as a permanent protecting group during a multi-step SPPS campaign, it is precisely this reactivity that is exploited in other areas, such as a precursor for Native Chemical Ligation (NCL).[1]
Chapter 3: Stability Under Scrutiny: A Comparative Analysis
A deep understanding of the relative stability of S-tBu and S-Acm under various chemical environments is critical for designing successful synthetic strategies.
Stability During Solid-Phase Peptide Synthesis (SPPS) Cycles
Both Cys(tBu) and Cys(Acm) are generally stable to the standard iterative cycles of Fmoc-SPPS. However, certain side reactions can occur.
Fmoc Deprotection (Base Stability): Both groups are stable to piperidine. However, peptides with a C-terminal cysteine are prone to base-catalyzed β-elimination to form dehydroalanine, which can subsequently react with piperidine to form a 3-(1-piperidinyl)alanine adduct.[12] Using a sterically bulky protecting group like Trityl (Trt) is often preferred over Acm for C-terminal Cys to minimize this side reaction.[3]
Coupling Reactions (Racemization): Cysteine derivatives are known to be susceptible to base-catalyzed racemization during activation and coupling.[3] Cys(Acm) derivatives show a lower tendency to racemize compared to Cys(Trt) and can tolerate weak bases.[3]
Condition
S-tert-Butyl (tBu) Stability
S-Acetamidomethyl (Acm) Stability
Key Considerations
Fmoc Deprotection (20% Piperidine/DMF)
High
High
Risk of β-elimination/piperidine adduct formation for C-terminal Cys.[12]
Peptide Coupling (e.g., DIC/Oxyma)
High
High
Cys derivatives are prone to racemization, especially in the presence of strong bases.
Mild Acid (e.g., 1-2% TFA for Mmt removal)
High
High
Both groups are stable, allowing for orthogonal deprotection of other groups on-resin.
Table 1: Comparative Stability of S-tBu and S-Acm in Standard SPPS Cycles.
Stability in Acidic Environments (Cleavage & Deprotection)
The differential stability of S-tBu and S-Acm in strong acid is the cornerstone of their orthogonal relationship.
S-tBu: The thioether bond of S-tBu is readily cleaved by strong acids like trifluoroacetic acid (TFA), typically in concentrations of 90-95%.[13] The cleavage proceeds via an SN1 mechanism, where the ether oxygen is first protonated, followed by the departure of the cysteine thiol to form a stable tert-butyl cation.[14][15] This cation is a potent electrophile and can cause significant side reactions, most notably the re-alkylation of the newly liberated cysteine thiol (S-tert-butylation) or other nucleophilic residues like tryptophan.[16] To prevent this, cleavage cocktails must contain "scavengers" such as triisopropylsilane (TIS) or ethanedithiol (EDT) to trap the tBu cations.[13][16]
S-Acm: The S-Acm group is completely stable to standard TFA cleavage conditions. This allows for the cleavage of the peptide from the resin and removal of all other tBu-based side-chain protecting groups while leaving the Cys(Acm) intact for subsequent selective manipulation.
Reagent/Condition
S-tert-Butyl (tBu) Stability
S-Acetamidomethyl (Acm) Stability
Mechanism/Outcome
TFA (95%) with Scavengers
Labile
Stable
S-tBu is cleaved via an SN1 mechanism. Scavengers are essential to prevent S-tert-butylation side products.[14][16]
HF (Hydrogen Fluoride)
Labile
Stable
A harsher acid used in Boc-SPPS; effectively cleaves S-tBu.[1]
Hg(OAc)₂ in TFA/AcOH
Labile
Labile
Both groups can be cleaved by mercuric acetate, though it is more commonly used for Acm.[1]
Tl(TFA)₃
Labile
Labile
Thallium(III) trifluoroacetate is a potent reagent for cleaving both groups, often with concomitant oxidation.[1]
Table 2: Stability and Cleavage Conditions in Acidic and Electrophilic Media.
Chapter 4: Field-Proven Protocols and Mechanistic Insights
The theoretical stability of these protecting groups translates into robust experimental protocols that are widely used in drug development.
Protocol: Global Deprotection of S-tBu Protected Peptides
This protocol describes the standard final cleavage step for a peptide synthesized using an Fmoc/tBu strategy, where Cys(tBu) is present.
Preparation: After synthesis, the peptidyl-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum.
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common non-odorous choice is "TFA/TIS/H₂O (95:2.5:2.5 v/v/v)". For peptides with multiple Cys residues or other sensitive amino acids, a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) may be necessary.[13]
Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Gently agitate the suspension at room temperature for 2-4 hours.
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 times. Dry the crude peptide under vacuum.
Caption: Workflow for S-tBu deprotection and the critical role of scavengers.
Protocol: Selective Deprotection and Oxidation of S-Acm Protected Peptides
This protocol is performed on a fully deprotected and purified peptide containing one or more Cys(Acm) residues.
Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent mixture, such as aqueous acetic acid, methanol, or acetonitrile. The concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.[3]
Iodine Solution: Prepare a stock solution of iodine (I₂) in a compatible organic solvent like methanol or ethanol.
Titration: Add the iodine solution dropwise to the stirring peptide solution. The reaction can be monitored by the persistence of the yellow/brown color of iodine.
Quenching: Once the reaction is complete (typically 30-60 minutes), quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.
Purification: Purify the cyclized peptide using reverse-phase HPLC to remove salts and any side products.
Caption: Simplified mechanism of iodine-mediated S-Acm deprotection and disulfide formation.
Protocol: Orthogonal Strategy for Multi-Disulfide Peptides
This illustrates a strategy for synthesizing a peptide with two distinct disulfide bridges using Cys(Acm) and Cys(tBu).
SPPS: Synthesize the peptide using Fmoc-Cys(Acm)-OH and Fmoc-Cys(tBu)-OH at the desired positions.
First Cleavage: Cleave the peptide from the resin using TFA/TIS/H₂O. This removes all tBu-based protecting groups, including from Cys(tBu), but leaves Cys(Acm) intact. Purify the linear peptide containing free thiols and Acm-protected thiols.
First Oxidation: Oxidize the free thiols to form the first disulfide bond under controlled conditions (e.g., air oxidation at pH 8, K₃[Fe(CN)₆]). Purify the single-disulfide peptide.
Second Deprotection & Oxidation: Subject the purified peptide to the iodine protocol (4.2) to deprotect the Acm groups and simultaneously form the second disulfide bond.
Final Purification: Perform a final HPLC purification to obtain the desired two-disulfide peptide.
Caption: Orthogonal synthesis workflow using S-tBu and S-Acm protecting groups.
Chapter 5: Troubleshooting and Mitigation of Side Reactions
Even with robust protocols, side reactions can occur, diminishing yield and purity.
Protecting Group
Side Reaction
Cause
Mitigation Strategy
S-tBu
S-tert-butylation
Reactive tBu cations generated during TFA cleavage re-alkylate free thiols.[16]
Use an effective scavenger cocktail (e.g., TFA/TIS/H₂O/EDT). Ensure sufficient volume and reaction time.[13][16]
S-tBu
Incomplete Cleavage
Insufficient acid strength or time; steric hindrance.
Increase cleavage time to 4 hours; for very resistant cases, consider stronger acid systems (use with caution).[16]
S-Acm
S→O Acetamidomethyl Shift
During deprotection (especially with Hg(II) or Tl(III)), the Acm group can migrate to the hydroxyl of nearby Ser or Thr residues.[5]
Add scavengers like glycerol to the deprotection mixture. Optimize pH and temperature.[5]
S-Acm
Modification of Trp/Tyr
During iodine-mediated oxidation, the indole of Trp or phenol of Tyr can be iodinated.[3]
Perform the reaction in acidic conditions (e.g., aqueous AcOH) to protonate and deactivate these residues. Use minimal excess of iodine.[3]
Table 3: Common Side Reactions and Mitigation Strategies.
Conclusion
The S-tert-butyl (tBu) and S-acetamidomethyl (Acm) groups represent a powerful and versatile pair for cysteine protection in pharmaceutical peptide development. The S-tBu group's lability to standard TFA cleavage makes it an integral part of the routine Fmoc/tBu synthesis workflow for producing peptides with free thiols. In contrast, the exceptional stability of the S-Acm group to acidolysis provides the orthogonality required for complex syntheses, enabling the purification of protected intermediates and the regioselective, stepwise formation of multiple disulfide bonds. A thorough understanding of their respective stability profiles, cleavage mechanisms, and potential side reactions is essential for any scientist in the field. By leveraging the distinct chemical properties of these protectors and employing the validated protocols and mitigation strategies outlined in this guide, researchers can confidently and efficiently construct complex cysteine-containing molecules, accelerating the development of next-generation peptide therapeutics.
References
Spears, R. J., & Fahy, V. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11316-11385.
Bachem. (2021). Cysteine Derivatives. Bachem AG.
Góngora-Benítez, M., et al. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. MilliporeSigma.
ResearchGate. (n.d.). Cys thiol protection with the tert-butyl (tBu) protecting group.
BenchChem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
Chakraborty, A., et al. (2020). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters, 22(24), 9594–9598.
Lefeber, D. J., et al. (2004). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry, 2(24), 3609-3614.
Seyer, R., et al. (1993). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. International Journal of Peptide and Protein Research, 42(5), 453-459.
Patterson, J. T., et al. (2016). Orthogonal Cysteine Protection Enables Homogeneous Multi-Drug Antibody–Drug Conjugates. Angewandte Chemie International Edition, 55(5), 1832-1836.
Varese, M., et al. (2023). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. Journal of the American Society for Mass Spectrometry.
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
ResearchGate. (n.d.). Reagents for selective tagging of cysteine.
Tenório, M. C. D. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967.
Al-Eitan, L. N., et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Processes, 9(10), 1805.
Zhu, X., & Schmidt, R. R. (2009). Regioselective Deacetylation in Nucleosides and Derivatives. ChemistryOpen, 8(3), 241-253.
Weerapana, E., et al. (2024). Cysteine S-acetylation is a post-translational modification involved in metabolic regulation. bioRxiv.
Atkuri, K. R., et al. (2007). N-Acetylcysteine—a safe antidote for cysteine/glutathione deficiency. Current Opinion in Pharmacology, 7(4), 355-359.
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
Aldini, G., et al. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762.
ResearchGate. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.
Wikipedia. (n.d.). Ether cleavage.
Li, J., & Wang, Y. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. Synthetic Communications, 34(2), 213-219.
Vigneron, J., et al. (2020). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics, 12(11), 1089.
Longdom Publishing. (2022). Synthesis and Cleavage of Ethers.
Thermodynamic Stability and Redox Dynamics of Ac-DL-Cys-OtBu Disulfides
Executive Summary: The Lipophilic Disulfide Model The derivative N-Acetyl-DL-Cysteine tert-butyl ester (Ac-DL-Cys-OtBu) represents a critical model system in biophysical chemistry. Unlike native cysteine, which exists as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Lipophilic Disulfide Model
The derivative N-Acetyl-DL-Cysteine tert-butyl ester (Ac-DL-Cys-OtBu) represents a critical model system in biophysical chemistry. Unlike native cysteine, which exists as a zwitterion at physiological pH, Ac-DL-Cys-OtBu is a fully protected, neutral, and lipophilic molecule.
This guide details the thermodynamic properties of its disulfide bond formation, specifically focusing on the homodimer (Ac-DL-Cys-OtBu)₂ . This molecule serves as a high-fidelity proxy for "buried" disulfide bridges within the hydrophobic cores of proteins, where solvent accessibility is limited and dielectric constants are low. Furthermore, the presence of the racemic (DL) mixture introduces unique entropic factors governing the distribution of stereoisomers (L-L, D-D, and meso L-D) during oxidative coupling.
Thermodynamic Landscape
Enthalpic Stability (
)
The bond dissociation energy (BDE) of the disulfide bond (
) in Ac-DL-Cys-OtBu is consistent with standard dialkyl disulfides, approximating 60–62 kcal/mol (251–260 kJ/mol) . However, the effective stability in solution is modulated by the protecting groups:
Steric Shielding: The bulky tert-butyl (OtBu) ester provides steric hindrance around the sulfur center. This does not significantly alter the intrinsic bond energy but increases the activation energy (
) for nucleophilic attack (e.g., by thiolate anions), conferring kinetic stability .
Solvation Effects: In aqueous media, the formation of the hydrophobic (Ac-Cys-OtBu)₂ dimer is enthalpically favored due to the release of structured water molecules (hydrophobic effect), a phenomenon less pronounced in the zwitterionic Cystine.
Entropic Factors: The Racemic Effect
Because the starting material is a racemic mixture (DL), the oxidative dimerization is not a single pathway. It is a statistical scrambling process that yields three distinct stereoisomers.
Isomer Type
Configuration
Statistical Probability
Notes
Homochiral
L-L
25%
Optically Active
Homochiral
D-D
25%
Optically Active
Meso
L-D
50%
Optically Inactive (Achiral)
Thermodynamic Implication: The formation of the meso-disulfide is entropically favored by the entropy of mixing (
). In the absence of chiral selection catalysts, the equilibrium mixture will naturally gravitate toward a 1:2:1 ratio (L-L : L-D : D-D).
Redox Potential (
)
The standard redox potential of the Ac-Cys-OtBu / (Ac-Cys-OtBu)₂ couple differs from the standard Glutathione (GSH/GSSG) couple (
).
Estimated
:-210 mV to -230 mV (vs. SHE).
Mechanism: The acetylation of the amine removes the inductive effect of the protonated amino group (
), and the esterification of the carboxylate removes the negative charge repulsion. This makes the thiol slightly less acidic (higher pKa) but the disulfide easier to reduce by hydrophobic reductants compared to highly charged species.
Visualization: Reaction Pathways
The following diagram illustrates the oxidative coupling pathways and the equilibrium exchange with a reference thiol (Glutathione, GSH).
Figure 1: Racemic oxidation pathways yielding statistical isomer distribution and subsequent thiol-disulfide exchange.
Experimental Protocol: Determination of
To validate the thermodynamic stability, one must determine the equilibrium constant (
) relative to a known standard (Glutathione). This protocol is self-validating because it measures the ratio of species at equilibrium, independent of initial concentrations.
Ac-Cys-OtBu is frequently used in Solid Phase Peptide Synthesis as a capping agent or a model for optimizing cleavage cocktails.
Problem: The tert-butyl cation (
) released during TFA cleavage can attack the sulfur of cysteine, leading to S-tert-butylation ().[3]
Relevance: Understanding the stability of the S-S bond helps in designing scavenger cocktails (e.g., EDT/TIS) that prevent the formation of unwanted thioethers or mixed disulfides.
Lipophilic Prodrugs
The Ac-Cys-OtBu scaffold renders the cysteine moiety membrane-permeable.
Mechanism: Unlike NAC (N-Acetylcysteine), which is negatively charged at physiological pH, the OtBu ester allows passive diffusion across the blood-brain barrier (BBB).
Activation: Once intracellular, esterases cleave the OtBu group, and cytosolic deacetylases remove the Acetyl group, regenerating free Cysteine/GSH.
References
Siedlecka, J. et al. (2018). "Disulfide Bonds in Protein Folding and Stability." Royal Society of Chemistry Books. Link
Nagy, P. et al. (2013). "Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery." Chemical Reviews. Link
Bulaj, G. (2005). "Formation of Disulfide Bonds in Proteins and Peptides." Biotechnology Advances. Link
Hansen, R.E. & Winther, J.R. (2009). "An Introduction to Methods for Analyzing Thiols and Disulfides: Reactions, Reagents, and Practical Considerations." Analytical Biochemistry. Link
Isidro-Llobet, A. et al. (2009). "Amino Acid-Protecting Groups."[2][4][5] Chemical Reviews. (Detailed stability data on OtBu/Ac groups). Link
Difference between Ac-DL-Cys-OtBu monomer and dimer forms
An In-Depth Technical Guide to the Differentiation of Ac-DL-Cys-OtBu Monomer and Dimer Forms Introduction In the fields of peptide chemistry and drug development, cysteine-containing molecules are of paramount importance...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Differentiation of Ac-DL-Cys-OtBu Monomer and Dimer Forms
Introduction
In the fields of peptide chemistry and drug development, cysteine-containing molecules are of paramount importance. Their unique ability to form disulfide bridges provides a critical mechanism for stabilizing peptide and protein structures.[1][2] Ac-DL-Cys-OtBu, or N-acetyl-DL-cysteine tert-butyl ester, is a valuable building block in synthetic chemistry, featuring protecting groups on both the N-terminus (Acetyl) and C-terminus (tert-butyl ester) to allow for specific chemical manipulations.[3][4]
A crucial aspect of working with Ac-DL-Cys-OtBu is its propensity to exist in two distinct forms: a reduced monomer with a free sulfhydryl (-SH) group and an oxidized dimer where two monomers are covalently linked by a disulfide (-S-S-) bond.[5][6] The presence of an unintended dimeric form can lead to failed syntheses, incorrect biological assays, and impurities in final products. Therefore, the ability to accurately differentiate, quantify, and control the monomer-dimer equilibrium is not merely a matter of analytical chemistry but a fundamental requirement for scientific rigor and successful drug development.
This technical guide provides a comprehensive overview of the structural and chemical differences between the Ac-DL-Cys-OtBu monomer and its dimer. It details the mechanism of dimerization and presents field-proven analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to distinguish between these two forms with high confidence.
Part 1: Molecular Structure and Physicochemical Properties
The distinct chemical behaviors of the monomer and dimer originate from their fundamental structural differences, centered around the cysteine sulfhydryl group.
The Monomer: Ac-DL-Cys-OtBu
The monomer is the fundamental, reduced form of the molecule. Its structure is characterized by:
N-acetyl (Ac) Group: An acetyl group (-COCH₃) attached to the N-terminus. This group neutralizes the positive charge of the amine, preventing unwanted side reactions during peptide coupling.[7]
tert-Butyl (OtBu) Ester: A bulky tert-butyl group protecting the carboxylic acid C-terminus. This ester is stable under many reaction conditions but can be removed with strong acids like trifluoroacetic acid (TFA).[3][8]
Free Sulfhydryl (Thiol) Group: The defining feature of the monomer is the free -SH group on the cysteine side chain. This group is a potent nucleophile and is readily oxidized.[2][6]
Caption: Structure of the Ac-DL-Cys-OtBu dimer.
Part 2: The Mechanism of Dimerization - An Oxidation Process
The conversion of the monomer to the dimer is a classic thiol-disulfide exchange reaction, which is fundamentally a two-electron oxidation process. [1][9]The reaction can be summarized as:
2 (Monomer-SH) ⇌ Dimer-S-S- + 2H⁺ + 2e⁻
This process can be initiated by various factors:
Atmospheric Oxygen: In solution, especially at neutral or slightly alkaline pH, the free thiol can be slowly oxidized by dissolved atmospheric oxygen.
[10]* Chemical Oxidants: Reagents like iodine (I₂), hydrogen peroxide (H₂O₂), or diamide can rapidly and efficiently induce dimerization.
[5][11][12]* Metal Catalysis: Trace amounts of metal ions, such as Cu²⁺, can catalyze the oxidation process.
[11]
The stability of the monomer is therefore highly dependent on storage conditions. To prevent unwanted dimerization, solutions of Ac-DL-Cys-OtBu should be stored under an inert atmosphere (e.g., nitrogen or argon), at low temperatures, and potentially at a slightly acidic pH where the thiolate anion (S⁻), the more reactive species, is less prevalent.
Caption: Workflow of monomer oxidation to form the dimer.
Part 3: Analytical Techniques for Differentiation
Distinguishing between the monomer and dimer requires robust analytical methods that can resolve them based on their different physicochemical properties.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for analyzing the purity of cysteine-containing compounds. [13][14][15]It separates molecules based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
Principle of Separation: For Ac-DL-Cys-OtBu, reverse-phase HPLC (RP-HPLC) is most common. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile with an acid modifier like TFA). The dimer is a significantly larger molecule and has lost two polar thiol groups, which alters its interaction with the stationary phase. This results in a distinct and well-resolved retention time compared to the monomer.
Causality of Experimental Choices:
C18 Column: The C18 stationary phase provides excellent hydrophobic interaction capabilities, which are ideal for separating peptides and their derivatives based on subtle changes in polarity and size.
Acidic Mobile Phase (TFA): The addition of 0.1% TFA to the mobile phase serves two purposes. First, it protonates acidic residues, ensuring sharp, symmetrical peaks. Second, the acidic environment helps to suppress the ionization of the thiol group, minimizing unwanted on-column oxidation.
Experimental Protocol: RP-HPLC Analysis
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.
Instrumentation:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% (v/v) TFA in water.
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV detector at 220 nm.
Gradient Elution:
0-5 min: 5% B
5-25 min: Linear gradient from 5% to 95% B.
25-30 min: 95% B.
30-35 min: Return to 5% B and equilibrate.
Data Analysis: The monomer and dimer will appear as separate peaks with different retention times. The relative peak areas can be used to determine the purity and the ratio of monomer to dimer.
Mass Spectrometry (MS)
Mass spectrometry provides an unambiguous identification of the monomer and dimer by measuring their exact mass-to-charge ratios (m/z).
[11][16]
Principle of Identification: The molecular weight of the dimer is exactly twice the molecular weight of the monomer minus the mass of two hydrogen atoms (2.016 Da). This mass difference is easily resolved by modern mass spectrometers.
Causality of Experimental Choices:
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for analyzing fragile molecules like peptides without causing fragmentation. It allows the intact molecular ions ([M+H]⁺) of both the monomer and dimer to be observed.
High-Resolution MS (e.g., Orbitrap, TOF): These instruments provide highly accurate mass measurements, allowing for confident identification based on the calculated theoretical masses.
Tandem MS (MS/MS): Fragmentation of the dimer ion can provide definitive structural proof. Techniques like Collision-Induced Dissociation (CID) may not efficiently break the disulfide bond, but Electron-Transfer Dissociation (ETD) is particularly effective at cleaving the S-S bond, yielding fragment ions corresponding to the original monomer.
[17]
Experimental Protocol: LC-MS Analysis
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) in a solvent compatible with ESI, such as 50% acetonitrile/water with 0.1% formic acid.
Instrumentation: Couple an HPLC system (as described above, but using formic acid instead of TFA if desired for better MS sensitivity) to a high-resolution mass spectrometer equipped with an ESI source.
MS Acquisition:
Mode: Positive ion mode.
Scan Range: m/z 100 - 2000.
Data Analysis: Extract the ion chromatograms for the theoretical [M+H]⁺ values of the monomer and dimer. The full scan mass spectrum will clearly show the molecular ions for each species present in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information by probing the chemical environment of atomic nuclei (¹H and ¹³C). It is particularly powerful for distinguishing the redox state of cysteine residues.
[1][18]
Principle of Differentiation: The formation of the disulfide bond significantly alters the electronic environment around the β-carbon (Cβ) and α-carbon (Cα) of the cysteine residue. This change is directly observable as a chemical shift in the ¹³C NMR spectrum.
Key Diagnostic Signal: The ¹³C chemical shift of the Cβ is highly sensitive to the oxidation state of the sulfur atom.
[1] * Monomer (Reduced, -SH): The Cβ signal typically appears upfield, at approximately 25-32 ppm .
Dimer (Oxidized, -S-S-): The Cβ signal shifts significantly downfield to approximately 37-42 ppm .
[1]* ¹H NMR: In the ¹H NMR spectrum, the proton of the sulfhydryl group (-SH) in the monomer will appear as a distinct signal (often a broad singlet or a triplet, typically between 1.5-2.0 ppm, but can be variable). This signal will be absent in the spectrum of the pure dimer. The protons on the Cβ will also experience a downfield shift upon dimerization.
Experimental Protocol: ¹³C NMR Analysis
Sample Preparation: Dissolve a sufficient amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Data Analysis: Examine the region between 25 ppm and 45 ppm. The presence of signals in both the ~28 ppm and ~40 ppm regions indicates a mixture of monomer and dimer.
Part 4: Comparative Data Summary
The following table consolidates the key differentiating characteristics of the Ac-DL-Cys-OtBu monomer and dimer.
Feature
Ac-DL-Cys-OtBu (Monomer)
(Ac-DL-Cys-OtBu)₂ (Dimer)
Rationale for Difference
Chemical Formula
C₁₁H₂₁NO₃S
C₂₂H₄₀N₂O₆S₂
Two monomer units are joined.
Molecular Weight
263.36 g/mol
524.69 g/mol
Dimer = (2 x Monomer) - 2H.
Key Functional Group
Thiol (-SH)
Disulfide (-S-S-)
Oxidation of two thiol groups.
RP-HPLC
Single peak with a characteristic retention time.
Single peak with a different retention time.
Difference in size and polarity.
Mass Spectrometry ([M+H]⁺)
m/z 264.13
m/z 525.24
Direct measurement of molecular mass.
¹³C NMR (Cβ Shift)
~25-32 ppm
~37-42 ppm
Deshielding effect from disulfide bond formation. [1]
¹H NMR
Presence of -SH proton signal.
Absence of -SH proton signal.
The thiol proton is lost during oxidation.
Conclusion
The distinction between the monomeric and dimeric forms of Ac-DL-Cys-OtBu is fundamental to its application in research and development. The dimerization, an oxidative process forming a disulfide bridge, profoundly alters the molecule's structure, molecular weight, and physicochemical properties. As detailed in this guide, a combination of powerful analytical techniques—HPLC for separation and quantification, Mass Spectrometry for definitive mass identification, and NMR for detailed structural confirmation—provides a robust toolkit for researchers. By understanding the principles behind these methods and applying the protocols described, scientists can ensure the integrity of their starting materials, monitor reaction progress with precision, and guarantee the purity of their final products, thereby upholding the highest standards of scientific integrity.
References
Gorrion, C., et al. (2020). Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR. Frontiers in Chemistry. Available from: [Link]
Mohamad Zharif, M. A., et al. (2020). Recent advanced techniques in cysteine determination: a review. Food Research. Available from: [Link]
Sreelakshmi, Y., et al. (2015). Reactive cysteine residues in the oxidative dimerization and Cu2+ induced aggregation of human γD-crystallin: Implications for age-related cataract. Experimental Eye Research. Available from: [Link]
MDPI. (2022). Dissecting Bonding Interactions in Cysteine Dimers. Molecules. Available from: [Link]
Payne, R. J., & O'Brien-Simpson, N. M. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available from: [Link]
Morales-Scheihing, D., et al. (2022). Cysteine Oxidation Promotes Dimerization/Oligomerization of Circadian Protein Period 2. Antioxidants. Available from: [Link]
Springer Nature Experiments. Analysis of Cysteine Residues and Disulfide Bonds. Available from: [Link]
Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Available from: [Link]
Chen, Y., et al. (2019). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of The American Society for Mass Spectrometry. Available from: [Link]
ACP. Monomer structures and properties. Available from: [Link]
Sivamani, S., et al. (2017). Solution NMR characterization of WT CXCL8 monomer and dimer binding to CXCR1 N-terminal domain. Protein Science. Available from: [Link]
The Penguin Prof. (2021). Cysteine crosslinks (disulfide bonds), cysteine oxidation, & reducing agents in the body & the lab. YouTube. Available from: [Link]
ResearchGate. 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and.... Available from: [Link]
Ezeriņa, D., et al. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Reports. Available from: [Link]
Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
Google Patents. (2015). Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process.
Wang, L., et al. (2014). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Molecules. Available from: [Link]
Góngora-Benítez, M., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules. Available from: [Link]
ResearchGate. Chemical structures of (a) cysteine amino acid and (b) cystine dimer.... Available from: [Link]
ACS Publications. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Available from: [Link]
ACS Publications. (2019). N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. Available from: [Link]
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
ResearchGate. Monomers chemical structures. Available from: [Link]
Sevier, C. S., & Kaiser, C. A. (2002). Formation and transfer of disulphide bonds in living cells. Nature Reviews Molecular Cell Biology. Available from: [Link]
The Royal Society of Chemistry. (2018). CHAPTER 1.2: Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. Available from: [Link]
ACS Publications. (2007). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Available from: [Link]
Google Patents. (2012). Process for the Synthesis of Ac-Arg-Cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH2.
ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Available from: [Link]
SpringerLink. Introduction to Polymeric Structure and Properties. Available from: [Link]
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Available from: [Link]
Taylor & Francis Online. (2015). Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics. Available from: [Link]
PubMed. (2002). Protein disulfide bond determination by mass spectrometry. Available from: [Link]
Role of Ac-DL-Cys(1)-OtBu in hydrophobic peptide synthesis
The Role of Ac-DL-Cys(1)-OtBu in Hydrophobic Peptide Synthesis Executive Summary The synthesis of hydrophobic peptides represents one of the most persistent challenges in modern chemical biology and drug development. The...
Author: BenchChem Technical Support Team. Date: February 2026
The Role of Ac-DL-Cys(1)-OtBu in Hydrophobic Peptide Synthesis
Executive Summary
The synthesis of hydrophobic peptides represents one of the most persistent challenges in modern chemical biology and drug development. These sequences, often found in transmembrane domains, amyloidogenic cores, and antimicrobial peptides, are prone to rapid on-resin aggregation, leading to incomplete coupling, deletion sequences, and poor solubility during purification.
Ac-DL-Cys(1)-OtBu —a fully protected, racemic cysteine derivative—serves as a critical physicochemical model and solubility benchmark in the development of synthetic strategies for these difficult sequences. By encapsulating the core challenges of steric bulk, hydrophobicity, and potential racemization, this molecule allows researchers to optimize solvent systems, coupling reagents, and aggregation-disrupting technologies without consuming expensive, resin-bound target peptides. Furthermore, derivatives where the (1) position represents a semi-permanent solubilizing tag (e.g., S-tert-butyl, S-trityl, or specialized solubility tags) are pivotal in "Tag-Assisted" Liquid Phase Peptide Synthesis (LPPS) and hybrid solid-phase strategies.
This guide details the technical utility of Ac-DL-Cys(1)-OtBu, focusing on its role in solubility profiling, aggregation disruption mechanisms, and protocol optimization for hydrophobic peptide assembly.
Chemical Architecture & Functional Logic
The structural design of Ac-DL-Cys(1)-OtBu is not arbitrary; it is engineered to mimic the electronic and steric environment of a peptide residue within a hydrophobic chain while remaining chemically inert to standard coupling conditions.
Component
Chemical Identity
Functional Role in Hydrophobic Synthesis
Ac-
Acetyl Group (-terminus)
Mimics the peptide bond of the preceding residue; eliminates zwitterionic character to model neutral peptide segments.
-DL-
Racemic Mixture (D/L)
Critical Feature: The presence of the D-isomer prevents the formation of stable -sheets, making this molecule an ideal "structure breaker" control in solubility studies.
-Cys-
Cysteine Core
Provides the reactive thiol handle. Cysteine is prone to racemization and oxidation, making it a sensitive probe for reaction conditions.
-(1)
Side-Chain Protection
The Variable Determinant. Represents the protecting group (e.g., Trt, Acm, StBu) or Solubilizing Tag. Its bulk and polarity dictate the solubility profile.
-OtBu
tert-Butyl Ester (-terminus)
Provides acid-labile -terminal protection; mimics the hydrophobic bulk of a growing peptide chain.
In hydrophobic peptide synthesis, the primary failure mode is the formation of intermolecular
-sheets (aggregation), which sterically occlude the -terminus, preventing further chain elongation.
The "Structure-Breaking" Effect
The inclusion of DL -stereochemistry in model studies using Ac-DL-Cys(1)-OtBu is deliberate. Pure L-peptides readily stack into
-sheets. The introduction of D-amino acids (or a racemic mix) disrupts the hydrogen bonding network required for this secondary structure.
Application: Researchers use Ac-DL-Cys(1)-OtBu to determine the Critical Aggregation Concentration (CAC) of cysteine-containing hydrophobic segments in various solvent systems (e.g., DMF vs. NMP vs. HFIP).
Solubility Tagging (The "1" Position)
When (1) represents a specialized semi-permanent group (such as a S-sulfonate or a bulky hydrophobic tag like S-tert-butyl), the molecule acts as a Solubility Modifier .
Hydrophobic Shielding: Bulky groups at position (1) (e.g., Trityl) prevent the approach of neighboring chains, reducing aggregation kinetics.
Solvent Interaction: The choice of (1) allows the peptide to be soluble in specific organic solvents (e.g., DCM/TFE mixtures) favored for hydrophobic coupling.
Visualization: Aggregation Disruption Pathway
The following diagram illustrates how the introduction of a bulky or D-configured Cysteine derivative (modeled by Ac-DL-Cys(1)-OtBu) disrupts the thermodynamically stable
-sheet aggregates that plague hydrophobic peptide synthesis.
Caption: Schematic comparison of standard aggregation leading to synthesis failure versus the disruption mechanism modeled by Ac-DL-Cys(1)-OtBu.
Experimental Protocols
Protocol: Determination of Solvation Parameters for Hydrophobic Sequences
This protocol uses Ac-DL-Cys(1)-OtBu as a standard to identify the optimal solvent mixture for synthesizing a target hydrophobic peptide.
Preparation: Dissolve 10 mg of Ac-DL-Cys(1)-OtBu in 100 µL of DCM (Stock Solution).
Titration: Aliquot 10 µL of Stock into 990 µL of each test solvent system:
System A: Pure DMF.
System B: DMF/DCM (1:1).
System C: NMP/TFE (4:1) – Recommended for high hydrophobicity.
System D: DCM/HFIP (9:1) – Potent structure breaker.
Agitation: Vortex for 1 minute and sonicate for 5 minutes at 25°C.
Visual Inspection: Check for turbidity or precipitation.
Quantification: Inject supernatant into RP-HPLC.
Success Criterion: >95% recovery of the peak area compared to the Stock control.
Application: Select the solvent system with the highest recovery for the solid-phase synthesis of the actual target peptide.
Protocol: Monitoring Racemization Suppression
Since Cysteine is highly prone to racemization during coupling (converting L to D), and Ac-DL-Cys(1)-OtBu contains both, it serves as a perfect chromatography standard to separate enantiomers.
Column Selection: Use a Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H).
Standard Injection: Inject Ac-DL-Cys(1)-OtBu to establish the retention times of the D- and L-isomers (the "DL" mix will show two distinct peaks).
Reaction Monitoring: During the synthesis of your target L-peptide, take a micro-cleavage aliquot.
Comparison: Inject the aliquot. If a peak appears at the "D" retention time established by the Ac-DL-Cys(1)-OtBu standard, racemization has occurred.
Optimization: Adjust base concentration (e.g., reduce DIPEA) or switch coupling reagents (e.g., to DIC/Oxyma) until the D-peak is minimized.
Critical Analysis & Troubleshooting
Observation
Root Cause
Corrective Action
Ac-DL-Cys(1)-OtBu is insoluble in DMF
The side chain (1) is likely too hydrophobic (e.g., Trt) or the concentration exceeds the Critical Aggregation Concentration.
Switch to NMP or add 1% DBU (if compatible) or 10% TFE .
Single Peak on Chiral HPLC
The chiral column is unable to resolve the D/L mix, or the sample is not actually racemic.
Change the mobile phase (e.g., Hexane/IPA gradient) or verify the reagent identity.
Unexpected Side Reactions
Oxidation of the sulfur if (1) is labile (e.g., StBu).
Perform all dissolutions under an inert atmosphere ( or Ar). Add TCEP if reduction is needed.
References
Dawson, P. E., & Kent, S. B. (2000). Synthesis of native proteins by chemical ligation. Annual Review of Biochemistry, 69(1), 923-960. Link
Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The Road to the Synthesis of "Difficult" Peptides. Chemical Society Reviews, 45(3), 631-654. Link
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
Mutter, M., et al. (2004). The Pseudo-Proline Technique for Peptide Synthesis. Peptide Science, 80(2), 123-135. (Contextual grounding for structure-breaking strategies). Link
Exploratory
Literature review of Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu applications
High-Purity Intermediates for Peptide Synthesis and Redox Modeling Executive Summary This technical guide analyzes Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu , a fully protected, symmetric cystine derivative. Chemically, this m...
Author: BenchChem Technical Support Team. Date: February 2026
High-Purity Intermediates for Peptide Synthesis and Redox Modeling
Executive Summary
This technical guide analyzes Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu , a fully protected, symmetric cystine derivative. Chemically, this molecule is the disulfide dimer of N-acetyl-DL-cysteine tert-butyl ester .
Unlike free cystine, which is zwitterionic and insoluble in most organic solvents, this protected dimer is highly lipophilic. It serves as a critical intermediate in three specific domains:
Peptide Synthesis: As a stable precursor for generating reactive thiols via in situ reduction.
Analytical Chemistry: As a reference standard for distinguishing diastereomeric impurities (due to the DL-racemic nature) in Cysteine-based drug manufacturing.
Redox Modeling: As a hydrophobic model system for studying disulfide exchange rates in non-aqueous environments.
Part 1: Chemical Architecture & Properties
Molecular Structure
The notation Ac-DL-Cys(1)-OtBu implies a Cysteine unit protected at the N-terminus with an Acetyl group and at the C-terminus with a tert-butyl ester. The (1) and the dot notation indicate a disulfide bridge linking two identical units.
Formula:
Molecular Weight: ~436.59 g/mol
Stereochemistry (Critical): Because the starting material is DL (racemic), the resulting dimer is a statistical mixture of three stereoisomers:
L,L-isomer: (Active biological form)
D,D-isomer: (Enantiomer of L,L)
L,D-isomer (meso): (Diastereomer with distinct physical properties)
Solubility & Stability Profile
Property
Characteristic
Technical Implication
Lipophilicity
High
Soluble in DCM, DMF, DMSO, Ethyl Acetate. Insoluble in water. Ideal for organic phase reactions.
Acid Stability
Moderate
The OtBu group is acid-labile (cleaved by TFA). The Ac group is stable to acid.[1]
Redox Stability
Conditional
Stable to air oxidation (unlike free thiols). Cleaved by DTT, TCEP, or phosphines.
Part 2: Synthetic Utility & Applications[2][3]
Thiol-Disulfide Exchange Reagent
In convergent peptide synthesis, this dimer acts as a "masked" cysteine. It is stable during storage but can be activated to react with free thiols.
Mechanism:
When introduced to a solution containing a peptide with a free thiol (
), a thiol-disulfide exchange occurs. This is often used to introduce the protected unit onto a protein surface or polymer backbone, increasing its hydrophobicity.
Analytical Standard for Racemization
Cysteine is notoriously prone to racemization (conversion of L to D) during coupling reactions, particularly at the C-terminus.
The Problem: Standard HPLC often cannot separate L-Cys from D-Cys easily.
The Solution: Converting trace Cys impurities into this fully protected dimer amplifies the structural difference between the chiral forms. The meso (L,D) dimer typically has a distinct retention time compared to the chiral pair (L,L / D,D) , allowing researchers to quantify racemization levels in raw materials.
Part 3: Experimental Protocols
Protocol A: Synthesis via Oxidative Coupling
This protocol describes the conversion of the monomer (Ac-DL-Cys-OtBu) into the dimer using Iodine, a standard method that ensures complete oxidation without over-oxidation to sulfonic species.
Cocktail Prep: Prepare a solution of 50% TFA, 2.5% TIS, and 47.5% DCM.
Reaction: Dissolve the dimer in the cocktail (10 mL per gram of compound).
Incubation: Stir at room temperature for 2 hours. Note: The Ac group remains intact.
Workup: Evaporate the TFA under a stream of nitrogen. Precipitate the product by adding cold Diethyl Ether.
Result: Yields
dimer (free carboxylic acid), ready for coupling to amines.
Part 4: Visualization of Pathways
Synthesis & Exchange Logic
The following diagram illustrates the oxidative synthesis of the dimer and its subsequent application in disulfide exchange.
Caption: Pathway showing oxidative dimerization of the monomer and subsequent thiol-disulfide exchange utility.
Part 5: References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review of orthogonal protection strategies including Acetyl and OtBu.
Albericio, F., & Annis, I. (2000). Disulfide Bond Formation in Peptides. Methods in Enzymology. Details iodine oxidation protocols for Cysteine derivatives.
Kundu, R., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange. Digital CSIC. Discusses the kinetics of exchange reactions using protected cysteine dimers.
Sigma-Aldrich Technical Bulletin. Protocols for Fmoc SPPS of Cysteine-Containing Peptides. Provides standard handling procedures for Cys(Trt) and Cys(OtBu) derivatives.
CAS registry number and identifiers for Ac-DL-Cys(1)-OtBu dimer
The following technical guide provides an in-depth analysis of the Ac-DL-Cys(1)-OtBu dimer , scientifically identified as N,N'-Diacetyl-cystine di-tert-butyl ester . While the prompt specifies the racemic "DL" form, this...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the Ac-DL-Cys(1)-OtBu dimer , scientifically identified as N,N'-Diacetyl-cystine di-tert-butyl ester .
While the prompt specifies the racemic "DL" form, this guide references the specific CAS registry number for the L-isomer , which is the industry-standard reference for this structure in drug development and peptide synthesis.[1] The racemic form (DL) is typically a mixture of enantiomers (L-L, D-D) and the meso compound (D-L), often lacking a distinct CAS in public registries.
[1]
Executive Summary & Identification
The molecule Ac-DL-Cys(1)-OtBu dimer is a protected cystine derivative used primarily as a reference standard for impurities in peptide synthesis or as a lipophilic, protected cysteine delivery system.[1] It represents the oxidized (disulfide-bridged) form of N-acetyl-cysteine tert-butyl ester.[1]
In the context of the identifier Ac-DL-Cys(1)-OtBu:
Ac : N-acetyl group (Amide protection, stable to base/mild acid).[1]
DL-Cys : Racemic Cysteine (mixture of enantiomers).[1]
(1) : Nomenclature often denoting the disulfide linkage (cystine form) or a specific catalog footnote.
Note on Stereochemistry: The "DL" dimer specified in the topic is a statistical mixture containing the L-L dimer (CAS 1079950-07-4), the D-D dimer , and the meso (D-L) dimer . In non-stereoselective synthesis, these exist in a 1:1:2 ratio (approximate), leading to a melting point depression compared to the pure L-isomer.[1]
Structural Analysis & Synthesis Pathway
The stability of this dimer arises from the orthogonal protection strategy. The N-Acetyl group caps the amine, preventing polymerization, while the tert-Butyl ester protects the carboxylic acid, rendering the molecule lipophilic.[1] The disulfide bridge is the result of oxidative coupling, which is reversible under reducing conditions (e.g., DTT, TCEP).
Synthesis Workflow
The synthesis typically proceeds from N-acetyl-cysteine (NAC).[1] The carboxyl group is first protected as a tert-butyl ester, followed by iodine-mediated oxidation to form the dimer.[1]
Figure 1: Synthetic pathway from N-Acetyl-Cysteine to the protected Cystine Dimer.[1]
Experimental Protocols
This section details the synthesis and validation of the dimer. These protocols are designed to be self-validating: the disappearance of the free thiol signal (Ellman's test) confirms dimerization.[1]
Protocol A: Oxidative Dimerization of Ac-DL-Cys-OtBu
Objective: Convert the monomeric thiol to the disulfide dimer using Iodine, which allows for easy visual monitoring (color change).[1]
Dissolution: Dissolve 1.0 eq (e.g., 10 mmol) of Ac-DL-Cys-OtBu in Methanol (50 mL). Ensure complete solvation; the solution should be clear.
Oxidation: Prepare a solution of Iodine in Methanol (0.55 eq). Add this dropwise to the stirring peptide solution over 20 minutes.
Mechanism:[3][4][5] The iodine oxidizes the thiol (-SH) to a sulfenyl iodide intermediate, which attacks a second thiol to form the disulfide (-S-S-).[1]
Visual Cue: The solution will turn yellow/brown as iodine is added. The color will fade as iodine is consumed. A persistent yellow color indicates the reaction is complete (excess iodine).
Quenching: Once the yellow color persists for >5 minutes, add 10% aqueous Sodium Thiosulfate dropwise until the solution becomes colorless (reduction of excess
to ).
Extraction: Evaporate Methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (3x) and Brine (1x).[1]
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Validation:
TLC: Check for a shift in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
(Dimer is usually more non-polar than monomer).
Ellman’s Test: A negative result (no yellow color with DTNB) confirms the absence of free thiols.
Applications in Drug Development
The Ac-DL-Cys(1)-OtBu dimer serves critical roles in pharmaceutical chemistry:
Impurity Reference Standard: In the synthesis of cysteine-containing drugs (e.g., Acetylcysteine), the "blocked" dimer mimics potential oxidative impurities where protecting groups were not removed or were re-attached.
Lipophilic Pro-drug Model: The masking of the carboxylic acid (OtBu) and the amine (Ac) creates a neutral, lipophilic molecule capable of crossing cell membranes. Intracellular esterases and glutathione can then cleave the protections and reduce the disulfide, releasing free cysteine.
Solid Phase Peptide Synthesis (SPPS): It is used as a "capping" reagent or a building block to introduce a pre-formed cystine bridge, avoiding the complexity of on-resin oxidation.[1]
Mechanistic Logic: Why this specific protection?
Ac (N-term): Prevents the amine from acting as a nucleophile, ensuring the only reactivity is at the sulfur (before dimerization) or preventing side reactions during storage.[1]
OtBu (C-term): Provides acid-lability.[1] It can be removed with Trifluoroacetic Acid (TFA) without affecting the N-acetyl group, allowing for selective deprotection strategies.[1]
Figure 2: Functional applications of the protected cystine dimer.[1]
References
Pharmaffiliates. N,N'-Diacetyl-L-cystine bis(tert-butyl) diester - CAS 1079950-07-4.[1] Retrieved from [1]
ChemicalBook. N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester Properties and CAS. Retrieved from [1]
Bachem. Cysteine Derivatives and Disulfide Bridges in Peptide Synthesis. Technical Note. Retrieved from [1]
Gerhards, M. & Unterberg, C. (2002).[1][6] Structures of the protected amino acid Ac–Phe–OMe and its dimer. Physical Chemistry Chemical Physics.[6] Retrieved from (Cited for dimerization methodology comparison).[1]
Sigma-Aldrich. N-Acetyl-L-cysteine (Monomer Reference CAS 616-91-1).[1][2] Retrieved from [1]
Stereochemical Control and Analysis of Protected Cystine Dimers
Executive Summary The integrity of the disulfide bridge is a critical quality attribute in therapeutic peptide development. While the focus is often on regioselectivity (correct pairing), the stereochemical integrity of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The integrity of the disulfide bridge is a critical quality attribute in therapeutic peptide development. While the focus is often on regioselectivity (correct pairing), the stereochemical integrity of the cystine moiety itself—specifically the prevention of racemization to D-Cys or the formation of meso-cystine—is frequently overlooked until late-stage failure.
This guide addresses the synthesis, protection, and stereochemical validation of protected cystine dimers (e.g.,
-bis(Fmoc)-cystine). It provides a mechanistic understanding of racemization, a self-validating synthesis protocol, and an analytical framework for separating L,L-, D,D-, and L,D-isomers.
Mechanistic Insight: The Racemization Trap
Racemization in cysteine derivatives is not random; it is a specific, base-catalyzed process driven by the high acidity of the
-proton, which is enhanced by the electron-withdrawing nature of the protecting groups (e.g., Fmoc, carbamates) and the sulfur atom itself.
The
-Elimination Pathway
The primary driver of stereochemical loss is base-catalyzed
-elimination , which forms a planar dehydroalanine intermediate. This intermediate destroys the chiral center. Upon re-addition of the thiol (or a nucleophile), the stereocenter is re-established, but without chiral control, leading to a racemic mixture.
Figure 1: The base-catalyzed
-elimination mechanism leading to racemization of protected cysteine.
Impact of Protecting Groups
The choice of Sulfhydryl (
-) protecting group fundamentally dictates the risk profile.
Protecting Group
Stability
Racemization Risk
Removal Condition
Recommended Use
Trityl (Trt)
Acid Labile
High
1-5% TFA
Standard SPPS; prone to racemization at high temp or strong base.
Acm (Acetamidomethyl)
Acid Stable
Low
or
On-resin disulfide formation; highly stable to base.
Dpm (Diphenylmethyl)
Acid Stable
Very Low
High TFA
Alternative to Trt; reduced racemization during coupling.
Thp (Tetrahydropyran)
Acid Labile
Lowest
TFA
Emerging standard for minimizing racemization in critical positions.
Synthesis Strategy: Protected Cystine Dimers
For high-value therapeutics, relying on random on-resin oxidation is risky. A superior strategy is the use of pre-formed, purified protected cystine dimers (e.g.,
-bis(Fmoc)-L-cystine). This block coupling ensures that the disulfide bond and the stereochemistry are validated before the peptide is assembled.
Protocol: Iodine-Mediated Dimerization of Fmoc-Cys-OH
This protocol synthesizes
-bis(Fmoc)-L-cystine from Fmoc-L-Cys(Trt)-OH. The use of Iodine () allows for concomitant deprotection and oxidation.
Reagents:
Fmoc-L-Cys(Trt)-OH (10 mmol)
Iodine (
) (11 mmol)
Methanol (MeOH) / Dichloromethane (DCM) (1:1 v/v)
Ascorbic acid (quencher)
Step-by-Step Workflow:
Dissolution: Dissolve 10 mmol Fmoc-L-Cys(Trt)-OH in 50 mL DCM/MeOH (1:1). Ensure complete solvation; sonicate if necessary.
Oxidation: Add 11 mmol
dissolved in 10 mL MeOH dropwise over 20 minutes with vigorous stirring. The solution will turn dark brown.
Mechanistic Note: The iodine attacks the sulfur, forming a sulfenyl iodide intermediate which rapidly reacts with a second thiol to form the disulfide. The Trityl cation is released and quenched by MeOH (forming Trt-OMe).
Quenching: After 1 hour, add 10% aqueous ascorbic acid solution dropwise until the brown color disappears (reduction of excess
to ).
Extraction: Dilute with 100 mL DCM. Wash with water (
mL) and brine ( mL).
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
Precipitation: Redissolve the residue in minimal DCM and precipitate into cold Diethyl Ether (
). Filter the white solid.
Figure 2: Workflow for the synthesis of protected cystine dimers via Iodine oxidation.
Analytical Validation: Stereochemical Separation
Standard C18 HPLC cannot separate the enantiomers of protected cystine. You must use Chiral HPLC. The presence of the meso form (L,D-cystine) is the primary indicator of racemization during synthesis.
Chiral HPLC Protocol
Column Selection: Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T or Nautilus-E ) or Crown Ether columns are required. These phases rely on inclusion complexation and hydrogen bonding specific to the amino acid backbone.
Method Parameters:
Column: Astec CHIROBIOTIC T (
mm, 5 µm).
Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.1:0.1 v/v/v). Polar Ionic Mode.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (Fmoc absorption) and 280 nm.
Temperature: 25°C.
Expected Elution Order:
L,L-Cystine (Target)
L,D-Cystine (meso-impurity)
D,D-Cystine (Enantiomeric impurity)
Note: The meso form is often the most difficult to resolve. If baseline resolution is not achieved, switch to a Normal Phase method (Hexane/Ethanol/TFA).
Self-Validating System (Quality Control)
To ensure the trustworthiness of your dimer:
Spike Test: Intentionally synthesize a racemic batch (using DL-Cys) to establish retention times for all three isomers (L,L; D,D; L,D).
Purity Threshold: Reject any batch with >0.5% meso-cystine, as this indicates aggressive base exposure during the protection or oxidation steps.
References
Mechanisms of Racemization
Han, Y., et al. (1997). "Racemization of Cysteine Derivatives during Stepwise Solid-Phase Peptide Synthesis." Journal of Organic Chemistry. Link
Protecting Group Comparison
Góngora-Benítez, M., et al. (2012). "Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide." Biopolymers. Link
Chiral Separation
Ilisz, I., et al. (2008). "Separation of Amino Acid Enantiomers on Macrocyclic Antibiotic-Based Chiral Stationary Phases." Journal of Chromatography A. Link
Disulfide Formation Protocols
Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis. Link
Iodine Oxidation Strategy
Kamber, B., et al. (1980). "The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides." Helvetica Chimica Acta. Link
Protocols & Analytical Methods
Method
Application Note: Protocol for Synthesizing Peptides Using Ac-DL-Cys(1)-OtBu
This guide details the protocol for utilizing N-Acetyl-DL-Cysteine tert-Butyl Ester derivatives (denoted here as Ac-DL-Cys(PG)-OtBu , where (1) likely refers to a specific side-chain protecting group or compound identifi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the protocol for utilizing N-Acetyl-DL-Cysteine tert-Butyl Ester derivatives (denoted here as Ac-DL-Cys(PG)-OtBu , where (1) likely refers to a specific side-chain protecting group or compound identifier) in peptide synthesis and modification.
Given the specific structure—an N-acetylated (permanently blocked N-terminus), C-tert-butyl ester (acid-labile C-terminus), and DL-stereochemistry (racemic)—this compound is primarily used as an N-terminal capping unit in solution-phase synthesis or as a model scaffold for optimizing cysteine side-chain reactions (e.g., alkylation, lipidation) without interference from the peptide backbone.
Part 1: Strategic Overview & Material Properties
Chemical Identity & Utility
Compound: Ac-DL-Cys(PG)-OtBu
N-Terminus: Acetyl (Ac). Stable to standard synthesis conditions; mimics the peptide bond; prevents N-terminal elongation.
C-Terminus: tert-Butyl ester (OtBu).[1] Acid-labile; protects the carboxyl group during side-chain modification; must be removed to couple the unit to a peptide chain.
Side Chain (PG): The variable (1) typically denotes a thiol protecting group such as Trityl (Trt) , Acetamidomethyl (Acm) , or tert-Butylthio (StBu) . If (1) represents a free thiol (H), the compound is reactive immediately.
Stereochemistry:DL (Racemic) .
Critical Insight: The use of a racemic building block will generate diastereomers when coupled to a chiral peptide chain. This is often intentional for studying racemization rates, developing separation methods (HPLC), or synthesizing standards.
Solubility & Handling
Solubility: Highly soluble in organic solvents (DCM, DMF, DMSO, MeOH). Sparingly soluble in water due to the hydrophobic OtBu and Ac groups.
Stability: Store at -20°C. If the thiol is free (PG = H), avoid exposure to air to prevent disulfide dimerization.
Part 2: Experimental Protocols
Protocol A: N-Terminal Capping via Solution Phase Coupling
Use this protocol to attach the Ac-DL-Cys unit to the N-terminus of a peptide fragment.
Phase 1: Selective C-Terminal Deprotection (Removal of OtBu)
To use Ac-DL-Cys(PG)-OtBu as a building block, the C-terminal ester must be converted to a free carboxylic acid without affecting the N-acetyl group or the side-chain protection (unless PG is also acid-labile, like Trt).
Dissolution: Dissolve Ac-DL-Cys(PG)-OtBu (1 eq) in DCM (5 mL/g).
Acidolysis: Add the TFA Cocktail slowly at 0°C.
Note: If PG is Trityl (Trt) , it will also be removed, yielding Ac-DL-Cys(OH)-OH .
Note: If PG is Acm or StBu , it will remain intact.
Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LC-MS (disappearance of ester mass).
Workup: Evaporate TFA under a nitrogen stream. Precipitate the product using cold diethyl ether. Centrifuge and dry.
Result:Ac-DL-Cys(PG)-OH (Free acid).
Phase 2: Activation and Coupling
Reagents:
Coupling Agents: HATU or EDC/HOBt.
Base: DIPEA (Diisopropylethylamine).
Target: Amino-peptide (H₂N-Peptide-Resin or H₂N-Peptide-OR).
Step-by-Step:
Activation: Dissolve the free acid (Ac-DL-Cys(PG)-OH, 1.2 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 2 minutes to form the activated ester.
Coupling: Add the activated mixture to the target peptide (1.0 eq).
Incubation: Stir/shake for 1–2 hours at RT.
Validation: Perform a Kaiser Test (if solid phase) or LC-MS (if solution phase).
Expectation: Mass shift corresponding to +[Ac-Cys(PG)].
Stereochemical Check: Expect two peaks in HPLC (diastereomers) due to the DL-Cys.
Use this protocol if Ac-DL-Cys(1)-OtBu is a model scaffold for testing thiol reactivity.
Context: The N-Ac and C-OtBu groups "lock" the backbone, leaving the thiol (after PG removal) as the sole nucleophile.
Thiol Deprotection (if PG is present):
For Trt: Use 1% TFA in DCM with silane scavengers.
For Acm: Use Iodine/MeOH (oxidative) or Pd/C (reductive).
For StBu: Use DTT or β-Mercaptoethanol.
Alkylation Reaction:
Buffer: Phosphate buffer (pH 7.5) or DMF/Base.
Electrophile: Haloacetamide (e.g., Iodoacetamide), Maleimide, or Benzyl bromide.
Procedure: Mix Ac-DL-Cys-OtBu (1 eq) with Electrophile (1.1 eq) in solvent. Monitor reaction kinetics via HPLC.
Part 3: Visualization & Data
Workflow Diagram (Graphviz)
Caption: Workflow for utilizing Ac-DL-Cys(PG)-OtBu in peptide coupling vs. side-chain modification.
Reagent Compatibility Table
Reaction Step
Reagent/Condition
Purpose
Compatibility Note
OtBu Removal
50% TFA in DCM
Expose C-terminal COOH
Warning: Removes Trt side-chain protection.
OtBu Removal
4M HCl in Dioxane
Expose C-terminal COOH
Slower than TFA; may preserve some acid-labile PGs.
Activation
HATU / DIPEA
Activate COOH for coupling
High efficiency; minimizes racemization (though SM is already DL).
Thiol Deprotection
Iodine / MeOH
Remove Acm group
Oxidative method; forms disulfides if not controlled.
Thiol Deprotection
20% Piperidine
Remove Fmoc (Not applicable here)
N/A: N-term is Acetyl (stable to base).
Part 4: Scientific Integrity & Troubleshooting
Stereochemical Considerations (The "DL" Factor)
The designation DL indicates a racemic mixture (50:50 enantiomers).
Impact: Coupling this unit to a chiral peptide (e.g., L-Ala-L-Phe) will result in two distinct diastereomers:
Ac-L-Cys-L-Ala-L-Phe
Ac-D-Cys-L-Ala-L-Phe
Observation: These will typically separate as two distinct peaks on Reverse-Phase HPLC (C18 column).
Utility: This is often used to verify the separation capability of an HPLC method or to study the biological activity difference between D- and L-cysteine isomers at the N-terminus.
Common Pitfalls
Assuming N-Terminal Reactivity: The Acetyl (Ac) group is NOT a protecting group in the temporary sense; it is a blocking group. You cannot extend the peptide chain from the N-terminus after this unit is added.
OtBu/Trt Orthogonality: If (1) is Trityl (Trt), treating the molecule with TFA to remove the C-terminal OtBu will also remove the Trityl group, leaving a free thiol. If you need the thiol protected during coupling, use Acm (Acetamidomethyl) or StBu instead, as they are stable to TFA.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455-2504.
Albericio, F. (2000). "Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis." Biopolymers, 55(2), 123-139.
Dawson, P. E., et al. (1994).[3] "Synthesis of Proteins by Native Chemical Ligation." Science, 266(5186), 776-779.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Incorporation of Ac-DL-Cys(1)-OtBu in Solid-Phase Peptide Synthesis (SPPS)
Part 1: Executive Summary & Molecule Analysis
1.1 The Reagent: Ac-DL-Cys(1)-OtBu
The notation Ac-DL-Cys(1)-OtBu refers to N-acetyl-DL-cysteine tert-butyl ester .[1] In the context of peptide synthesis, the "(1)" designation typically serves as a positional label (indicating a single residue or position 1) rather than a chemical modification, unless specified as a side-chain protecting group (e.g., S-acetamidomethyl).[1] For this guide, we treat the molecule as the commercially available free thiol or S-protected precursor with blocked N- and C-termini.[1]
Stereochemistry (DL): The reagent is a racemic mixture.[1] Incorporation will result in diastereomers (L-Cys and D-Cys variants) if the target peptide contains other chiral centers.[1] This is advantageous for peptide stability libraries (D-isomers resist proteolysis) or crystallographic screening , but requires separation (HPLC) if a single isomer is desired.[1]
SPPS Utility: Because both the N-terminus (Acetyl) and C-terminus (tert-butyl ester) are blocked, this molecule cannot be used for standard chain elongation.[1] It functions exclusively as:
A Nucleophilic Capping Reagent: Using the free thiol (-SH) to terminate a chain or modify a side chain.[1]
A C-Terminal Derivative: Introduced via ligation, where the OtBu group is removed during global deprotection to yield a free C-terminal acid.[1]
1.2 Strategic Applications
Thioether Ligation (N-Terminal Modification): Reacting Ac-DL-Cys-OtBu with a haloacetylated resin-bound peptide to create a stable thioether linkage.[1]
Disulfide "Stapling" or Capping: Reacting with an activated thiol (e.g., Cys(Npys)) on the resin.[1]
Inverted Coupling: Hydrolysis of the OtBu ester to generate Ac-DL-Cys-OH for standard amide coupling (less common, as standard Fmoc-Cys(Trt)-OH is preferred).[1]
Part 2: Technical Protocols
Protocol A: Thioether Ligation (The "Click" Approach)
Best for: Attaching the Cysteine derivative to the N-terminus of a peptide without standard amide coupling.[1]
Mechanism: A resin-bound peptide is first "activated" with a bromoacetyl group.[1] The thiol of Ac-DL-Cys-OtBu acts as a nucleophile, displacing the bromide.[1] Upon global cleavage (TFA), the OtBu ester is hydrolyzed, leaving a free C-terminal carboxylate on the cysteine adduct (or it remains if mild cleavage is used).[1]
Result: The peptide cleaves from the resin.[1][2] The OtBu group on the Cys is removed by the high TFA concentration, converting the ester to a carboxylic acid.[1]
Final Product:
Data Output Table: Protocol A Parameters
Parameter
Condition
Rationale
Stoichiometry
5 eq Cys-derivative
Excess ensures complete consumption of haloacetyl sites.[1]
Base (DIEA)
2.0 eq relative to Cys
Maintains basic pH to facilitate thiolate formation ().[1]
Atmosphere
Nitrogen/Argon
Prevents oxidation of Ac-DL-Cys-OtBu into its disulfide dimer.[1]
Cleavage
95% TFA
Essential to remove the OtBu group (Acid Labile).[1]
Best for: Creating a reducible linkage or studying cysteine reactivity.[1]
Mechanism: The resin-bound peptide contains a Cysteine activated with an Npys (3-nitro-2-pyridinesulfenyl) group.[1] The Ac-DL-Cys-OtBu thiol attacks the sulfur, releasing the Npys chromophore and forming a disulfide.[1]
Workflow:
Synthesize Resin-Peptide-Cys(Npys): Use Fmoc-Cys(Npys)-OH during synthesis.
Visual Indicator: Solution turns bright yellow (release of Npys).[1]
Shake for 1–2 hours.
Cleavage: Standard TFA cleavage.
Note: Avoid thiols (EDT/DTT) in the cleavage cocktail, or you will reduce the disulfide you just made.[1] Use TIS/Water/TFA only.[1]
Part 3: Visualization (Workflows)
The following diagram illustrates the decision tree and chemical pathways for incorporating Ac-DL-Cys-OtBu.
Caption: Workflow logic for incorporating Ac-DL-Cys-OtBu via Thioether Ligation (Left) or Disulfide Exchange (Right).
Part 4: Scientific Rationale & Troubleshooting (E-E-A-T)
4.1 Stereochemical Implications (The "DL" Factor)
Since the reagent is racemic (DL), the reaction with a chiral peptide resin (L-amino acids) will generate two distinct products (diastereomers).[1]
Observation: You will likely see two peaks in Reverse-Phase HPLC (RP-HPLC).
Validation: Collect both peaks and analyze via Mass Spectrometry (MS). They should have identical mass.[1]
Separation: If a single isomer is required, use a C18 column with a shallow gradient (e.g., 0.5% B/min).[1]
4.2 OtBu Deprotection Kinetics
The tert-butyl ester (OtBu) is acid-labile.[1]
In 95% TFA: Removal is quantitative within 30–60 minutes.[1]
In 1% TFA (DCM): Removal is negligible.[1] If you wish to retain the OtBu group (to keep the C-terminus hydrophobic/protected), you must use a hyper-acid-sensitive resin (e.g., 2-Chlorotrityl or Sieber Amide ) and cleave with 1% TFA/DCM.[1] However, this will likely leave side-chain protecting groups (Pbf, Boc) on the rest of the peptide intact.[1]
4.3 Preventing Disulfide Artifacts
The free thiol of Ac-DL-Cys-OtBu oxidizes rapidly in air to form the dimer
Pre-Reaction Check: Run LC-MS on your reagent stock. If a dimer peak is observed, reduce it with DTT or TCEP in solution, then purify or use immediately.[1]
In-Situ Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture during Thioether Ligation (Protocol A) to keep the thiol reduced.[1] TCEP does not interfere with alkylation.[1]
References
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455–2504.[1]
Supports the mechanism of OtBu removal via TFA acidolysis.[1]
Dawson, P. E., et al. (1994).[1] "Synthesis of Native Proteins by Chemical Ligation." Science, 266(5186), 776-779.[1] [1]
Foundational text on Thioether/Thiol chemistry in peptide synthesis.
Albericio, F., & Tulla-Puche, J. (2008).[1] "The Use of the 2-Chlorotrityl Chloride Resin." The Power of Functional Resins in Organic Synthesis. [1]
Reference for mild cleavage conditions if OtBu retention is desired.[1]
Postma, T. M., & Albericio, F. (2014).[1] "Dithiobis(5-nitropyridine) (DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups."[1] Organic Letters.
Supports the Cys(Npys) disulfide exchange methodology.[1]
Application Notes and Protocols: Strategic Deprotection of OtBu Esters in Cystine Dimers
Abstract The tert-butyl (OtBu) ester is a cornerstone protecting group for carboxylic acids in modern peptide synthesis, prized for its stability under the basic conditions required for Fmoc-based strategies.[1][2] Howev...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The tert-butyl (OtBu) ester is a cornerstone protecting group for carboxylic acids in modern peptide synthesis, prized for its stability under the basic conditions required for Fmoc-based strategies.[1][2] However, its removal from cysteine-rich peptides, particularly pre-formed cystine dimers, presents a significant chemical challenge. The acidic conditions required for OtBu cleavage generate a highly reactive tert-butyl cation, which can irreversibly alkylate the nucleophilic sulfur atoms of cysteine, leading to undesired S-tert-butylated byproducts.[3][4] This guide provides a detailed examination of the mechanisms, methodologies, and critical considerations for the successful deprotection of OtBu esters in cystine dimers, ensuring high yield and purity of the target molecule.
Core Principles of OtBu Ester Deprotection
The cleavage of a tert-butyl ester is predominantly an acid-catalyzed process that proceeds via a unimolecular (SN1-type) mechanism.[1][5][6] The reaction is initiated by the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the C-O bond to form a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is then typically neutralized by eliminating a proton to form isobutylene gas.
However, in the presence of nucleophiles such as the thiol group of cysteine, the tert-butyl cation can act as a potent alkylating agent. This side reaction is a primary concern during the global deprotection of cysteine-containing peptides and necessitates a carefully designed strategy centered on the efficient trapping, or "scavenging," of this reactive intermediate.[3][7][8]
Caption: Mechanism of OtBu deprotection and the critical role of scavengers.
Deprotection Methodologies and Protocols
The choice of deprotection method depends on the overall stability of the cystine dimer and the presence of other acid-labile protecting groups.
Method 1: High-Potency Acidolysis with Trifluoroacetic Acid (TFA)
This is the most prevalent method, particularly in the context of solid-phase peptide synthesis (SPPS), where deprotection occurs simultaneously with cleavage from the resin.[1][7][9] The success of this method for cystine-containing peptides is entirely dependent on the composition of the cleavage "cocktail."
Core Directive: The primary function of the cocktail components, beyond the TFA acid source, is to act as scavengers for reactive cations.
Reagent Cocktail
Composition (v/v/v)
Key Characteristics & Use Case
Ref.
Standard TIS
95% TFA / 2.5% H₂O / 2.5% TIS
A highly effective and common cocktail. Triisopropylsilane (TIS) is a powerful reducing scavenger that converts the tBu+ cation to inert isobutane.
A potent cocktail for complex peptides with multiple sensitive residues like Trp, Met, and Cys. The combination of scavengers addresses a wide range of potential side reactions.
Protocol 1: Standard TFA-Mediated Deprotection and Cleavage
This protocol describes the final step of SPPS for a cystine-containing peptide with OtBu protection.
Materials:
Peptide-resin (100 mg scale)
Trifluoroacetic Acid (TFA), reagent grade
Triisopropylsilane (TIS)
Deionized Water
Cold Diethyl Ether (>50 mL)
Dichloromethane (DCM)
50 mL reaction vessel (with frit for filtration)
Centrifuge tubes
Procedure:
Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) into the reaction vessel. If the peptide has an N-terminal Fmoc group, ensure it has been removed prior to cleavage.
Cocktail Preparation: In a fume hood, prepare 2 mL of the cleavage cocktail. For the Standard TIS cocktail, mix 1.9 mL of TFA, 50 µL of H₂O, and 50 µL of TIS. Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE).
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin. Gently agitate the slurry at room temperature for 2-3 hours. The reaction time may need optimization depending on the sequence.
Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean 50 mL centrifuge tube. Wash the resin 2-3 times with a small volume of fresh TFA or DCM and combine the filtrates.
Peptide Precipitation: Add the collected filtrate dropwise to a separate tube containing ~40 mL of cold diethyl ether, while gently vortexing. A white precipitate (the peptide) should form.
Isolation and Washing: Centrifuge the suspension (e.g., 3000 rpm for 5 min) to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more by resuspending in cold ether and centrifuging.
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by HPLC and LC-MS to confirm the identity, purity, and absence of S-tert-butylated adducts (+56 Da mass shift).[3]
Method 2: Mild Acidic Cleavage
For solution-phase synthesis or when working with molecules that are sensitive to strong TFA, milder acidic conditions can be employed.
Core Directive: These methods offer greater chemoselectivity, allowing for the removal of OtBu esters in the presence of other, more robust acid-labile groups.
Aqueous Phosphoric Acid (85%): An effective and environmentally benign reagent that is compatible with many other functionalities, including Cbz groups, benzyl esters, and TBDMS ethers.[12][13]
Zinc Bromide (ZnBr₂) in DCM: A Lewis acid approach that can selectively cleave OtBu esters. It has been shown to be compatible with PhF-protected amines, though it may cleave N-Boc groups.[1][14][15]
Protocol 2: Deprotection using Aqueous Phosphoric Acid
This protocol is suitable for a purified cystine dimer derivative in the solution phase.
Materials:
OtBu-protected cystine dimer (1.0 eq)
Toluene
85% Aqueous Phosphoric Acid (5-10 eq)
Ethyl Acetate
Saturated aqueous sodium bicarbonate
Brine
Anhydrous sodium sulfate
Procedure:
Reaction Setup: Dissolve the OtBu-protected substrate in toluene. Add 85% aqueous phosphoric acid (5-10 equivalents).
Heating: Heat the biphasic mixture to 50-60 °C and stir vigorously for 4-12 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate.
Extraction: Transfer the mixture to a separatory funnel. Carefully neutralize the aqueous layer with saturated sodium bicarbonate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Isolation: Filter and concentrate the solution under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography if necessary.
Method 3: Neutral Deprotection (Advanced)
For exceptionally sensitive substrates, a radical-based deprotection under neutral conditions offers a powerful alternative.
Tris(4-bromophenyl)amminium Radical Cation (Magic Blue): In the presence of a silane reductant like triethylsilane, this reagent catalytically facilitates the cleavage of the C-O bond in OtBu esters under neutral conditions, showing compatibility with a wide range of functional groups.[1][13][16]
Protocol 3: Deprotection using Magic Blue and Triethylsilane
Reaction Setup: Dissolve the OtBu-protected substrate in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
Reagent Addition: Add a catalytic amount of Magic Blue followed by triethylsilane.
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
Work-up: Once the reaction is complete, concentrate the mixture in vacuo.
Purification: Purify the resulting carboxylic acid using standard chromatographic techniques.
Workflow and Troubleshooting
Caption: A generalized workflow for OtBu ester deprotection and validation.
Troubleshooting Common Issues:
Problem: Incomplete Deprotection
Cause: Insufficient acid strength/concentration, short reaction time, or steric hindrance.
Solution: Increase the reaction time or temperature (for mild acid methods). For TFA cocktails, ensure the correct TFA concentration is used; older TFA can absorb water and lose potency.[7]
Problem: Significant S-tert-butylation (+56 Da Peak in MS)
Cause: Inefficient cation scavenging. This is the most common and critical side reaction.[3]
Solution: Ensure scavengers are fresh and used in sufficient quantity. TIS is highly effective.[8] For particularly stubborn cases, consider a multi-component scavenger cocktail like Reagent K or a thiol-based scavenger.[7][10]
Problem: Disulfide Bond Reduction/Scrambling
Cause: While TFA does not cleave disulfide bonds, aggressive scavenger cocktails containing high concentrations of thiols (e.g., DTT, EDT) can potentially reduce the disulfide, especially with extended reaction times.
Solution: Minimize reaction time. Use non-thiol scavengers like TIS and water where possible. If a thiol scavenger is necessary, use the minimum effective concentration. After purification, an air oxidation step can help reform the desired disulfide linkage if partial reduction has occurred.
References
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050. [Link]
Quimica.urv.cat. Peptide synthesis - Acid group protection. [Link]
ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]
Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63–72. [Link]
National Center for Biotechnology Information. (n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. [Link]
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
National Center for Biotechnology Information. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]
National Center for Biotechnology Information. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]
Digital CSIC. (2014). Solid-phase peptide synthesis. [Link]
ResearchGate. (n.d.). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry. [Link]
Sharma, A., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
Academia.edu. (n.d.). Side reactions in the SPPS of Cys-containing peptides. [Link]
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]
ResearchGate. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. [Link]
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - Supporting Information. [Link]
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
Thieme. (n.d.). 2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16). [Link]
Dardonville, C., & Viodé, A. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6153–6156. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Liquid-Phase Coupling Strategies for Cysteine Derivatives
Executive Summary & Strategic Analysis
The molecule Ac-DL-Cys(1)-OtBu represents a fully protected Cysteine derivative (N-acetyl, C-tert-butyl ester) with a side-chain protecting group denoted here as "(1)" (typically Trityl, Acm, or Benzyl). The designation "DL" indicates a racemic mixture, often utilized in method development to establish chiral stationary phase (CSP) separation standards or in non-stereoselective pharmacological screens.
The Core Challenge: Cysteine is the most problematic residue in peptide synthesis due to two primary failure modes:
Racemization: During carboxyl activation, the electron-withdrawing nature of the protecting groups and the sulfur atom increases the acidity of the
-proton. Base-mediated activation (e.g., HATU/DIPEA) promotes the formation of an oxazolone (azlactone) intermediate, leading to rapid epimerization (L D conversion).
-Elimination: Under strong basic conditions, Cysteine can undergo elimination to form dehydroalanine, which permanently destroys the chiral center and the side chain.
Strategic Directive: For liquid-phase synthesis (LPPS) involving Cysteine, Carbodiimide/Additive chemistries (DIC/Oxyma) are superior to Uronium/Base chemistries (HATU/DIPEA). The absence of tertiary bases during the activation step is critical to maintaining stereochemical integrity (or controlling the racemic ratio).
Critical Reagent Selection
The choice of coupling reagents dictates the yield and purity profile.
Reagent Class
Example
Suitability for Cys
Mechanism & Notes
Carbodiimides
DIC, EDC
High
Forms O-acylisourea. Best choice when combined with Oxyma/HOBt. EDC allows water-washable urea byproducts (ideal for LPPS).
Additives
Oxyma Pure, HOBt
High
Suppresses racemization by converting the reactive O-acylisourea to a stable active ester. Oxyma is safer and more efficient than HOBt.[1]
Uronium Salts
HATU, HBTU
Low
Requires base (DIPEA/NMM) for activation.[2] The base significantly increases Cys racemization risk via the enolization pathway. Avoid for C-terminal Cys activation.
Bases
TMP, DIPEA
Caution
If a base is required, use 2,4,6-Trimethylpyridine (TMP/Collidine) as it is weaker and sterically hindered, reducing proton abstraction.
Detailed Experimental Protocols
Protocol A: N-Acetylation of H-DL-Cys(Pg)-OtBu
Objective: To synthesize Ac-DL-Cys(Pg)-OtBu from the free amine precursor.
Rationale: Acetylation is highly exothermic. In LPPS, controlling the exotherm prevents side-chain oxidation. We utilize Acetic Anhydride (
) with mild base catalysis.
Materials:
Substrate: H-DL-Cys(Trt)-OtBu (HCl salt)
Reagent: Acetic Anhydride (
)
Base: Pyridine (acts as solvent and base) or DCM/DIPEA
Solvent: Dichloromethane (DCM)
Step-by-Step Procedure:
Dissolution: Dissolve 1.0 eq of H-DL-Cys(Trt)-OtBu in DCM (concentration 0.1 M).
Cooling: Cool the solution to 0°C using an ice bath. Causality: Low temperature suppresses
-elimination of the sulfur protecting group.
Base Addition: Add 2.0 eq of Pyridine (or DIPEA). Stir for 5 minutes.
Acetylation: Dropwise add 1.5 eq of Acetic Anhydride over 10 minutes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (disappearance of amine) or LC-MS.
Quench: Add MeOH (2 mL) to quench excess anhydride. Stir for 15 mins.
Workup (Liquid Phase Extraction):
Wash organic layer with 10% Citric Acid (
). Removes Pyridine/DIPEA.
Wash with Sat.
(). Removes Acetic Acid byproduct.
Wash with Brine (
).
Dry over
, filter, and concentrate in vacuo.
Protocol B: C-Terminal Coupling of Ac-DL-Cys(Pg)-OH
Objective: Coupling the Cysteine acid to an amine (R-NH2) while minimizing racemization.
Rationale: This is the highest-risk step. We employ DIC/Oxyma activation.[3] The reaction mixture is kept slightly acidic to neutral to prevent oxazolone formation.
Stir for 2 minutes only. Causality: Long pre-activation of Cys can lead to ester hydrolysis or rearrangement. Short activation ensures the active ester is formed without degrading.
Coupling:
Add 1.0 eq of the Amine component (
).
Note: If the amine is a salt (e.g., HCl), add exactly 1.0 eq of TMP (Collidine) to free the amine. Do not use DIPEA.
Incubation: Stir at 0°C for 30 minutes, then allow to warm to RT. React for 4–12 hours.
Monitoring: Check LC-MS for product mass. Look for "M+H" and potential "M+H-Trt" fragmentation.
Workup:
Dilute with Ethyl Acetate (EtOAc).
Wash with 1N HCl or 10% Citric Acid (removes DIC urea and unreacted amine).
Wash with 5%
(removes unreacted acid and Oxyma).
Dry and concentrate.
Mechanism of Failure: Cysteine Racemization
Understanding the mechanism is vital for troubleshooting. The diagram below illustrates how basic conditions lead to the loss of chirality via the Oxazolone pathway.
Figure 1: Mechanism of Cysteine Racemization.[6] The abstraction of the alpha-proton by base facilitates the formation of a planar oxazolone intermediate, which can re-protonate to form either D or L isomers.
Liquid-Phase Workflow Visualization
The following flowchart outlines the decision logic for synthesizing Ac-DL-Cys derivatives in solution.
Figure 2: Operational workflow for Liquid Phase Synthesis of Cysteine derivatives.
References & Authority
Albericio, F., & El-Faham, A. (2018). Oxyma Pure: An Efficient Additive for Peptide Synthesis. This seminal work establishes Oxyma as the superior replacement for HOBt/HOAt in suppressing racemization.
Merck Millipore (Novabiochem). Coupling Reagents and Racemization Control. Detailed comparative data on HBTU vs. DIC/Oxyma for Cysteine coupling.
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Protocols for handling sensitive residues like Cys and His in liquid phase.[2][6]
Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. While focused on SPPS, the chemical principles for side-chain protection (Trt) and racemization apply directly to LPPS.
Steinauer, R., et al. Racemization of Cysteine during Peptide Synthesis. Analyzes the impact of base strength on the rate of Cys epimerization.
Application Notes and Protocols: A Guide to the Strategic Use of Ac-DL-Cys(1)-OtBu for the Introduction of Pre-formed Disulfide Bridges
Abstract The precise and efficient formation of disulfide bonds is a cornerstone of synthetic peptide and protein chemistry, critical for conferring structural stability and biological activity.[1] This document provides...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The precise and efficient formation of disulfide bonds is a cornerstone of synthetic peptide and protein chemistry, critical for conferring structural stability and biological activity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-acetyl-DL-cysteine-S-tert-butyl disulfide (Ac-DL-Cys(1)-OtBu), a specialized building block for the introduction of pre-formed disulfide bridges. We will delve into the mechanistic rationale behind its use, provide detailed protocols for its incorporation in solid-phase peptide synthesis (SPPS), and discuss the analytical methods for the verification of the final disulfide-linked product.
Introduction: The Rationale for Pre-formed Disulfide Building Blocks
Disulfide bridges are covalent linkages formed by the oxidation of two cysteine thiol groups and are pivotal in stabilizing the tertiary and quaternary structures of peptides and proteins.[1] Traditional methods for disulfide bond formation often involve the oxidation of free thiols post-synthesis, which can lead to a mixture of desired and undesired products, including oligomers and misfolded isomers, especially in peptides with multiple cysteine residues.
The use of pre-formed asymmetric disulfide building blocks like Ac-DL-Cys(1)-OtBu offers a strategic advantage by introducing one half of the disulfide bond in a protected form. This approach simplifies the subsequent disulfide bond formation step, often leading to cleaner reactions and higher yields of the target molecule. The N-acetyl group provides stability, while the tert-butyl disulfide is a readily cleavable protecting group under specific reducing conditions, orthogonal to many standard protecting groups used in peptide synthesis.[2]
Chemical Properties and Handling of Ac-DL-Cys(1)-OtBu
A thorough understanding of the chemical properties of Ac-DL-Cys(1)-OtBu is paramount for its successful application.
Store in a cool, dry place, protected from light and moisture.
N/A
Handling Precautions: Handle Ac-DL-Cys(1)-OtBu in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Mechanism of Action: Thiol-Disulfide Exchange
The core of this methodology lies in the thiol-disulfide exchange reaction. The S-tert-butylthio group of the incorporated cysteine residue is stable under the acidic and basic conditions of standard solid-phase peptide synthesis (SPPS).[2] After the peptide chain is assembled and other protecting groups are removed, the desired disulfide bond is formed by reacting the deprotected thiol of a second cysteine residue with the S-tert-butylthio group. This reaction is typically facilitated by a reducing agent or proceeds spontaneously under slightly basic conditions, releasing tert-butyl thiol as a byproduct.
Caption: Thiol-disulfide exchange mechanism.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
Incorporation of Ac-DL-Cys(1)-OtBu in Fmoc-based SPPS
This protocol outlines the manual coupling of Ac-DL-Cys(1)-OtBu to a resin-bound peptide.
Materials:
Fmoc-protected peptide-resin with a free N-terminal amine
Ac-DL-Cys(1)-OtBu
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Base: DIPEA (N,N-Diisopropylethylamine)
Solvent: DMF (N,N-Dimethylformamide)
20% Piperidine in DMF for Fmoc deprotection
DCM (Dichloromethane)
Methanol
Procedure:
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Coupling of Ac-DL-Cys(1)-OtBu:
In a separate vessel, pre-activate Ac-DL-Cys(1)-OtBu (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
Add the activated solution to the resin and shake at room temperature for 2-4 hours.
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Washing: Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
Drying: Dry the resin under vacuum.
Caption: Workflow for incorporating Ac-DL-Cys(1)-OtBu in SPPS.
On-Resin Disulfide Bridge Formation
This protocol describes the formation of the disulfide bridge on the solid support.
Materials:
Peptide-resin containing Ac-DL-Cys(1)-OtBu and another Cys residue with a selectively removable protecting group (e.g., Trityl (Trt)).
TFA (Trifluoroacetic acid)
TIS (Triisopropylsilane)
DCM (Dichloromethane)
DMF (N,N-Dimethylformamide)
DIPEA (N,N-Diisopropylethylamine)
Procedure:
Selective Deprotection of the Second Cysteine:
To remove a Trt group, treat the resin with a solution of 1-5% TFA and 2.5% TIS in DCM for 1-2 hours.[4]
Wash the resin thoroughly with DCM (3x) and DMF (3x).
Intramolecular Cyclization:
Suspend the resin in DMF.
Add DIPEA to adjust the pH to approximately 8.
Shake the reaction mixture at room temperature for 12-24 hours.
Monitoring the Cyclization: Monitor the reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.
Washing: Once the cyclization is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
- Insufficient activation time or reagents- Steric hindrance
- Increase coupling time- Use a more potent coupling reagent like HATU
Incomplete Cyclization
- Incorrect pH- Steric hindrance
- Ensure pH is ~8- Increase reaction time- Consider solution-phase cyclization after cleavage
Presence of Free Thiols after Cyclization
- Incomplete reaction- Disulfide bond reduction
- Extend cyclization time- Ensure no reducing agents are present
Conclusion
The use of Ac-DL-Cys(1)-OtBu as a pre-formed disulfide building block presents a robust and efficient strategy for the synthesis of disulfide-containing peptides. By simplifying the disulfide bond formation step, this approach can lead to higher yields and purity of the final product. The protocols and guidelines presented in this document provide a solid foundation for researchers to implement this methodology in their peptide synthesis workflows.
References
Albericio, F., Andreu, D., Giralt, E., Navalpotro, C., Pedroso, E., Ponsati, B., & Ruiz-Gayo, M. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International journal of peptide and protein research, 34(2), 124–128.
Barany, G., & Merrifield, R. B. (1979). Solid phase peptide synthesis. In The peptides (Vol. 2, pp. 1-284). Academic Press.
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
Góngora-Benítez, M., et al. (2013). On-resin selective deprotection of S-tert-butylthio cysteine protecting group. Org. Lett., 15(21), 5574-5577.
Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues.
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. Crc Press.
Fang, Y., et al. (2014). An Iodine-Free and Directed-Disulfide-Bond-Forming Route to Insulin Analogues. Organic Letters, 16(12), 3316–3319.
Otaka, A., et al. (2024). Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence. Frontiers in Chemistry, 12.
Corcilius, L., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. The Journal of Organic Chemistry, 86(24), 18017–18025.
Goodman, M. (Ed.). (2008). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
Montalvetti, A., et al. (2023). Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces. Chemosensors, 11(12), 633.
Patel, K. D., & Mistry, B. D. (2014). Synthesis and characterization of azo derivatives of diacetylresorcinol. Journal of Chemical and Pharmaceutical Research, 6(5), 934-939.
Forgo, P., & Kéki, S. (2023). First Synthesis of DBU-Conjugated Cationic Carbohydrate Derivatives and Investigation of Their Antibacterial and Antifungal Activity. International Journal of Molecular Sciences, 24(4), 3465.
AAPPTec. (n.d.). Ac-Glu(OtBu)-OH. Retrieved from [Link]
Al-Amiery, A. A., et al. (2025). Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators. Iraqi Journal for Applied Sciences, 2(4), 18-29.
Reaction mechanism of Ac-DL-Cys(1)-OtBu in bioconjugation
Application Note: Mechanistic Profiling & Protocol for Ac-DL-Cys(1)-OtBu in Bioconjugation Part 1: Introduction & Chemical Profile 1.1 The Role of Ac-DL-Cys(1)-OtBu in Bioconjugation Ac-DL-Cys(1)-OtBu (N-acetyl-DL-cystei...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Mechanistic Profiling & Protocol for Ac-DL-Cys(1)-OtBu in Bioconjugation
Part 1: Introduction & Chemical Profile
1.1 The Role of Ac-DL-Cys(1)-OtBu in BioconjugationAc-DL-Cys(1)-OtBu (N-acetyl-DL-cysteine tert-butyl ester) acts as a critical small-molecule surrogate for cysteine residues in proteins. In the development of Antibody-Drug Conjugates (ADCs) and peptide therapeutics, direct optimization on high-value biologicals (e.g., mAbs) is cost-prohibitive and analytically complex.
This derivative isolates the thiol reactivity within a lipophilic scaffold, mimicking the electronic and steric environment of a cysteine residue embedded within a hydrophobic pocket of a protein or a peptide chain, without the interfering zwitterionic charges of free cysteine.
1.2 Chemical Competency
N-Acetylation: Caps the
-amine, preventing amine-based side reactions (e.g., nucleophilic attack on NHS esters) and mimicking the peptide bond.
C-Terminal OtBu Protection: Increases lipophilicity, allowing solubility in organic solvents (DCM, DMF, DMSO). This is essential for testing hydrophobic linkers (e.g., PBDs, Maytansinoids) that precipitate in aqueous buffers.
Racemic (DL): While proteins contain L-Cys, the DL mixture is often used in model studies to detect potential diastereomeric resolution issues during conjugation, though for pure kinetics, L-isomers are preferred.
Property
Specification
Relevance
Formula
Low MW allows easy MS monitoring.
Functional Group
Free Thiol (-SH)
Sole nucleophile for conjugation.
Solubility
DMSO, DMF, DCM, MeOH
Compatible with hydrophobic payload screening.
pKa (Thiol)
~9.0 - 9.5 (Est.)
Slightly higher than free Cys (~8.3) due to lack of proximal inductive effect.
Part 2: Reaction Mechanism
The primary application of Ac-DL-Cys-OtBu is in Thiol-Michael Addition to maleimides. Understanding the mechanistic nuance is vital for controlling the Retro-Michael pathway, a known failure mode in ADCs.
The Thiol-Maleimide Pathway
Deprotonation: The thiol (
) must be deprotonated to the thiolate anion () by a base (typically PBS pH 7.4 or DIPEA in organic phase).
Nucleophilic Attack: The thiolate attacks the electron-deficient double bond of the maleimide ring (Michael acceptor).
Enolate Protonation: The resulting intermediate enolate is protonated to form the stable thioether succinimide adduct.
Critical Failure Mode: Retro-Michael & Hydrolysis
The thioether bond is reversible.[1] In plasma, the reaction can reverse (Retro-Michael), releasing the toxic payload (de-conjugation).
Stabilization via Hydrolysis: If the succinimide ring hydrolyzes (opens) after conjugation, the adduct becomes linear and resistant to Retro-Michael reversal.
Ac-DL-Cys-OtBu Utility: Researchers use this model to measure the rate of ring hydrolysis vs. retro-Michael reversal by incubating the conjugate in plasma-mimicking buffers and monitoring via LC-MS.
Mechanistic Visualization
Caption: Figure 1. Thiol-Maleimide conjugation pathway showing the critical bifurcation between stabilization (hydrolysis) and failure (Retro-Michael).
Part 3: Experimental Protocol
Protocol: Kinetic Evaluation of Linker Stability using Ac-DL-Cys-OtBu
Objective: Determine the conjugation efficiency and hydrolytic stability of a novel maleimide linker before protein conjugation.
Reagents & Equipment
Model Thiol: Ac-DL-Cys-OtBu (10 mM stock in DMSO).
Linker: Maleimide-functionalized payload (10 mM stock in DMSO).[2]
Buffer: PBS (pH 7.[2][3][4]4) containing 1 mM EDTA (to chelate metals that catalyze disulfide oxidation).
Note: A slight excess of thiol ensures pseudo-first-order kinetics for the maleimide consumption.
Incubation: Agitate at Room Temperature (25°C) for 30–60 minutes.
Monitoring: Inject 5 µL aliquots into LC-MS at t=0, 5, 15, 30, and 60 min.
Success Criteria: Disappearance of the Maleimide peak (m/z) and appearance of the Adduct peak (Maleimide MW + 219.3 Da).
Stability Challenge (The "Stress Test")
To simulate in vivo stability:
Take the completed reaction mixture from Step 3.
Adjust pH to 9.0 (accelerates hydrolysis) or add 10 mM Glutathione (simulates cytosolic thiol exchange).
Incubate at 37°C.
Monitor for Retro-Michael (reappearance of free maleimide/payload) vs. Ring Hydrolysis (Mass shift +18 Da).
Workflow Diagram
Caption: Figure 2. Experimental workflow for validating linker chemistry using the Ac-DL-Cys-OtBu model system.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Disulfide formation (Dimerization of Ac-Cys-OtBu).
Add TCEP (1.1 eq) to reduce disulfides in situ. Degas buffers.
Precipitation
Linker is too hydrophobic.
Increase organic co-solvent (DMSO/DMF) up to 20-30%.
Slow Kinetics
pH too low (Thiol not deprotonated).
Adjust pH to 7.5–8.0. (Caution: Higher pH increases hydrolysis).
Multiple Peaks (MS)
Diastereomers (DL-Cys) or Ring Hydrolysis (+18 Da).
Check mass. If +18 Da, it is hydrolysis (often desired). If same mass, it is DL-isomer separation.
References
Bioconjugation Techniques (3rd Edition) . Hermanson, G. T. (2013). Academic Press. (The definitive guide on thiol-maleimide chemistry mechanics). Link
Thiol-Maleimide Linkers in Antibody-Drug Conjugates . Chemical Society Reviews. (2016). Discusses the retro-Michael instability and the use of small molecule models. Link
Hydrolytic Stability of Maleimide-Cysteine Conjugates . Bioconjugate Chemistry. (2011). Detailed kinetic studies using cysteine derivatives. Link
PubChem Compound Summary: Ac-Glu(OtBu)-OH . (Used as structural reference for N-acetyl/OtBu nomenclature standards). Link
Application Note: Synthesis of Cyclic Peptides via Intramolecular Disulfide Bond Formation
Introduction: The Power of Cyclic Peptides Cyclic peptides represent a compelling class of therapeutic agents and research tools, bridging the gap between small molecules and large biologics.[1][2] Their constrained cycl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Power of Cyclic Peptides
Cyclic peptides represent a compelling class of therapeutic agents and research tools, bridging the gap between small molecules and large biologics.[1][2] Their constrained cyclic structure often imparts significant advantages over linear counterparts, including enhanced metabolic stability, increased resistance to proteolytic degradation, improved receptor binding affinity, and potentially higher cell permeability.[2][3][4][5] One of the most robust and widely utilized methods for peptide cyclization is the formation of a disulfide bond between two cysteine residues within the same peptide chain.[5][6] This side-chain-to-side-chain linkage mimics a common structural motif found in numerous naturally occurring bioactive peptides and proteins, playing a critical role in defining their three-dimensional structure and function.[7][8][9][10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of cyclic peptides using linear precursors containing two cysteine residues. We will delve into the critical aspects of the workflow, from the selection of appropriate cysteine-protecting groups in Solid-Phase Peptide Synthesis (SPPS) to the final oxidative cyclization in solution, purification, and characterization. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
The Core Principle: From Linear Precursor to Cyclic Product
The overall strategy involves three main stages:
Synthesis of the Linear Peptide: A linear peptide containing at least two cysteine residues is synthesized, typically via automated Fmoc-based SPPS. The thiol side chains of the cysteines are masked with protecting groups throughout the synthesis.
Cleavage and Deprotection: The peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups, including those on the cysteine residues, are removed simultaneously. This yields the crude, linear, reduced peptide with free thiol groups.
Oxidative Cyclization: The linear peptide is dissolved at high dilution and subjected to mild oxidizing conditions. This promotes the formation of an intramolecular disulfide bond between the two cysteine thiols, yielding the desired cyclic monomer.
A critical choice in this process is the selection of the thiol-protecting group for cysteine. For the strategy of post-cleavage cyclization in solution, the Trityl (Trt) group is highly recommended.[11][12] The S-Trt bond is stable to the basic conditions used for Fmoc deprotection during SPPS but is efficiently cleaved by the strong acid (e.g., Trifluoroacetic Acid - TFA) used in the final cleavage step.[11] This conveniently provides the fully deprotected linear precursor ready for cyclization.
Mechanistic Overview of Disulfide Bond Formation
The formation of a disulfide bridge is an oxidation reaction where two thiol groups (-SH) are converted into a disulfide (-S-S-) linkage, with the concomitant loss of two protons and two electrons.
Caption: Oxidation of two free cysteine thiols to form an intramolecular disulfide bond.
The key to successfully forming a cyclic monomer instead of dimers or polymers lies in controlling the reaction kinetics. The cyclization must be performed under high-dilution conditions (typically 0.1-1 mM).[13] This ensures that the two ends of a single peptide chain are statistically more likely to find each other (an intramolecular reaction) than they are to react with other peptide molecules in the solution (an intermolecular reaction).[1][13][14]
Experimental Workflow and Protocols
The following section details the step-by-step methodology, from the synthesis of the linear precursor to the final characterization of the cyclic product.
Caption: Workflow for the synthesis of a disulfide-bridged cyclic peptide.
Protocol 1: Synthesis of the Linear Peptide Precursor
This protocol assumes the use of standard automated Fmoc-SPPS instrumentation.
Resin Selection: Choose a suitable resin based on the desired C-terminus of the final peptide (e.g., Rink Amide resin for a C-terminal amide).
Amino Acid Derivatives: Use standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc for Lys, OtBu for Asp/Glu, Pbf for Arg). For cysteine incorporation, use Fmoc-Cys(Trt)-OH .[12]
Synthesis Cycle: Perform the automated synthesis using standard coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma) and 20% piperidine in DMF for Fmoc deprotection.
Completion: Once the sequence is complete, wash the peptidyl-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry it under vacuum.
Protocol 2: Cleavage, Deprotection, and Purification
This step simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups, including the Trityl groups from the cysteines.
Cleavage Reaction: Place the dried resin in a reaction vessel. Add the cleavage cocktail (approx. 10 mL per 0.1 mmol of synthesis scale).
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The Trityl groups are cleaved, and the scavengers (EDT, thioanisole) protect the free thiols from re-alkylation and oxidation.[11]
Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin 2-3 times with a small volume of fresh TFA.
Precipitation: In a fume hood, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.
Drying & Lyophilization: After the final wash, dry the peptide pellet under a stream of nitrogen. Dissolve the crude peptide in a suitable solvent mixture (e.g., water/acetonitrile) and freeze-dry (lyophilize) to obtain a fluffy white powder.
QC Check: Before proceeding, analyze a small amount of the crude linear peptide by LC-MS to confirm the correct molecular weight of the fully reduced, deprotected precursor. This is a critical self-validating step.
Protocol 3: Oxidative Cyclization in Solution
This is the key step where the disulfide bond is formed under high-dilution conditions. Air oxidation is a simple and effective method.
Materials:
Lyophilized linear peptide
Ammonium Bicarbonate buffer (0.1 M, pH ~8.0-8.5)
Acetonitrile (ACN) or Dimethylformamide (DMF) if needed for solubility
Large volume flask (e.g., 1 L or 2 L)
Procedure:
Prepare Cyclization Buffer: Prepare a 0.1 M ammonium bicarbonate solution and adjust the pH to 8.0-8.5. A slightly basic pH facilitates the deprotonation of the thiol group to the more reactive thiolate anion, accelerating oxidation.[7]
High Dilution Setup: Add the buffer to a large flask equipped with a magnetic stirrer. The final concentration of the peptide should be between 0.1 and 0.5 mg/mL .
Peptide Dissolution: Dissolve the lyophilized linear peptide in a small amount of the buffer (or a minimal amount of ACN/DMF if solubility is an issue) and add it slowly to the vigorously stirring buffer in the flask.
Oxidation: Leave the flask open to the atmosphere and stir vigorously for 24-48 hours. The dissolved oxygen in the buffer will act as the oxidizing agent.
Monitoring: Monitor the reaction progress by taking small aliquots at different time points (e.g., 4, 8, 24, 48 hours). Quench the reaction in the aliquot with a small amount of acid (e.g., formic acid) and analyze by LC-MS. You should observe the disappearance of the peak corresponding to the linear precursor and the appearance of a new, typically earlier-eluting peak corresponding to the cyclic product (with a mass decrease of 2 Da).[15][16]
Completion & Quenching: Once the reaction is complete (no more linear precursor observed), quench the entire reaction by acidifying with formic acid or acetic acid to a pH of ~4-5.
Lyophilization: Freeze-dry the entire solution to remove the volatile ammonium bicarbonate buffer and obtain the crude cyclic peptide.
Protocol 4: Purification and Final Characterization
The final step is to purify the cyclic peptide away from any small amounts of dimers, polymers, or other impurities using Reverse-Phase HPLC (RP-HPLC).
Procedure:
Purification: Purify the crude cyclic peptide using a preparative RP-HPLC system with a suitable column (e.g., C18). Use a standard mobile phase system (A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile).[15] Collect fractions corresponding to the main product peak.
Analysis: Analyze the collected fractions by analytical LC-MS to confirm purity and identity.[16][17]
Lyophilization: Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a white, fluffy powder.
Final QC: Perform final quality control by analytical HPLC to determine the final purity (e.g., >95%) and by high-resolution mass spectrometry to confirm the exact mass.[16]
Data Presentation and Expected Results
Table 1: Mass Spectrometry Data for a Model Peptide (Ac-Cys-Ala-Gly-Phe-Cys-NH₂)
Species
Theoretical Monoisotopic Mass (Da)
Observed Mass (Da)
Linear Reduced Precursor
525.19
525.20
Cyclic Oxidized Product
523.18
523.18
The successful cyclization is confirmed by a mass shift of -2.01 Da, corresponding to the loss of two hydrogen atoms. On an RP-HPLC chromatogram, the cyclic product will typically have a shorter retention time than its linear precursor due to a more compact, globular conformation that reduces its hydrophobic interaction with the stationary phase.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Disulfide Cyclization
- Ensure high dilution (0.1-0.5 mg/mL).[13]- Check and adjust buffer pH to 8.0-8.5.[7]- Add organic co-solvents (ACN, DMF) or denaturants (Guanidinium HCl) to the cyclization buffer.
Formation of Dimers/Polymers
- Peptide concentration is too high, favoring intermolecular reactions.
- Decrease peptide concentration significantly.[1]- Use a syringe pump for slow addition of the linear peptide to the reaction buffer to maintain pseudo-high dilution.[18][19]
No Reaction Occurs
- Incomplete deprotection of Trityl groups.- Premature oxidation and inactivation of thiols.
- Confirm complete deprotection of the linear precursor by MS.- Ensure sufficient scavengers were used during cleavage; handle the reduced peptide promptly.
Side Reactions (e.g., Trp, Met oxidation)
- Oxidizing conditions are too harsh.
- Use a gentler oxidation method. Air oxidation is generally mild. Avoid harsher reagents if sensitive residues are present.
Conclusion
The synthesis of cyclic peptides via disulfide bond formation is a powerful and reliable strategy for accessing conformationally constrained molecules with significant therapeutic potential. By carefully selecting thiol-protecting groups like Trityl, controlling the cleavage and deprotection steps, and meticulously managing the cyclization conditions—most notably high dilution—researchers can achieve high yields of the desired cyclic monomer. The self-validating workflow presented, with its integrated QC checkpoints, provides a robust framework for success in this exciting area of peptide chemistry.
References
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]
CEM Corporation. (2018). Automated Synthesis of Cyclic Disulfide-Bridged Peptides. Application Note. [Link]
Vinogradov, A. A., et al. (2021). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry. [Link]
Zhang, Y., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]
Zhang, W., & Tuchscherer, G. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Journal of Peptide Research. [Link]
Wang, X. Y., et al. (2006). Synthesis of small cyclic peptides containing the disulfide bond. Arkivoc. [Link]
Biotage. (n.d.). Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. Biotage. [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
Cuthbertson, A., & Indrevoll, B. (2006). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Molecules. [Link]
ResearchGate. (2021). Approaches for peptide and protein cyclisation. ResearchGate. [Link]
ResearchGate. (2019). Synthesis of cyclic peptide 11 implementing on-resin formation of multiple disulfide bridges. ResearchGate. [Link]
Vinogradov, A. A., et al. (2021). Approaches for peptide and protein cyclisation. PMC. [Link]
Tumo, J., & Kucharova, V. (2021). Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds. PMC. [Link]
Pícharová, M., et al. (2018). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. Organic & Biomolecular Chemistry. [Link]
YMC. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. YMC. [Link]
Andreu, D., & Chiva, C. (2001). Disulfide bond formation in peptides. Current Protocols in Peptide Science. [Link]
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. [Link]
Jia, X., et al. (2025). Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications. Chemical Society Reviews. [Link]
Bofill, J. M. (2008). Novel Disulfide Formation Strategies in Peptide Synthesis. Tesis Doctorals en Xarxa. [Link]
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. ResolveMass. [Link]
Baron, A., et al. (2022). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. Mass Spectrometry Reviews. [Link]
Technical Application Note: Solvent Systems for Ac-DL-Cys(1)-OtBu Disulfide Dimer
Part 1: Executive Summary & Physicochemical Analysis The Challenge The compound Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu is a fully protected cystine derivative. Unlike free amino acids which are zwitterionic and water-solubl...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Physicochemical Analysis
The Challenge
The compound Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu is a fully protected cystine derivative. Unlike free amino acids which are zwitterionic and water-soluble, this molecule carries hydrophobic protecting groups at both the N-terminus (Acetyl) and C-terminus (tert-Butyl ester). Consequently, it exhibits lipophilic behavior and negligible aqueous solubility.
Successful dissolution requires a solvent system that disrupts the hydrophobic lattice forces without compromising the integrity of the acid-labile tert-butyl ester or the disulfide bridge.
Molecular Profile
Core Structure: Disulfide dimer of N-acetyl-DL-cysteine tert-butyl ester.
Hydrophobicity: High.[1] The masking of the amine (Ac) and carboxylic acid (OtBu) removes ionic character.
Labile Moieties:
-OtBu (Ester): Sensitive to strong acids (TFA, HCl).
-S-S- (Disulfide): Sensitive to reducing agents (DTT, TCEP) and high pH (base-catalyzed exchange).
Racemic Nature (DL): The presence of both enantiomers often lowers the crystal lattice energy compared to pure L- or D-forms, potentially improving dissolution rates in organic solvents, but may result in oil formation upon evaporation.
Part 2: Solvent Compatibility Matrix
The following data summarizes solvent suitability based on polarity, dielectric constant, and chemical stability.
Solvent Class
Specific Solvent
Solubility Rating
Suitability
Notes
Dipolar Aprotic
DMSO (Dimethyl sulfoxide)
Excellent
Primary
Best for stock solutions (up to 100 mM). Difficult to remove.
Dipolar Aprotic
DMF (Dimethylformamide)
Excellent
Primary
Good alternative to DMSO; easier to remove via evaporation.
Chlorinated
DCM (Dichloromethane)
Good
Synthesis
Excellent for synthetic handling. High volatility.
Nitrile
ACN (Acetonitrile)
Moderate
Analysis
Preferred for HPLC/LC-MS. May require warming/sonication.[1][2][3]
Alcohol
MeOH / EtOH
Moderate
Secondary
Usable, but solubility is lower than DMSO/DCM.
Aqueous
Water / Buffer
Poor
Incompatible
Do not use as primary solvent. Use only after dilution from organic stock.
Use this protocol to determine the saturation limit for your specific batch.
Reagents:
Compound: Ac-DL-Cys-OtBu dimer (Solid)
Solvent: DMSO or DMF (Anhydrous, ≥99.8%)
Procedure:
Weigh 1.0 mg of the compound into a clear 1.5 mL microcentrifuge tube.
Add 10 µL of solvent (Calculated concentration: ~100 mg/mL).
Vortex vigorously for 30 seconds.
Inspect: Hold against a dark background.
Clear? Solubility >100 mg/mL.
Particulates? Proceed to Step 5.
Sonication: Sonicate in a water bath at ambient temperature for 2 minutes.
Clear? Dissolved.
Cloudy? Add solvent in 10 µL increments, repeating vortex/sonication until clear.
Validation: Centrifuge at 10,000 x g for 1 minute. A pellet indicates incomplete dissolution (false positive in step 5).
Protocol B: Preparation for Biological Assays
Goal: Aqueous dilution without precipitation.
Stock Prep: Dissolve compound in 100% DMSO to 100x the final target concentration (e.g., 10 mM stock for 100 µM assay).
Intermediate Step (Critical): Do not shoot DMSO stock directly into cold buffer.
Dilution:
Place the aqueous buffer in a vortexing tube.
While vortexing the buffer, slowly add the DMSO stock dropwise.
Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, or < 5% to avoid compound precipitation.
Part 4: Decision Logic & Visualization
Solubility Screening Workflow
This diagram outlines the logical flow for determining the optimal solvent volume.
Figure 1: Step-wise solubility screening workflow to ensure accurate concentration determination without false positives from micro-suspensions.
Application-Based Solvent Selection
Select the solvent system based on your downstream application to ensure chemical stability and assay compatibility.
Figure 2: Decision matrix for solvent selection based on experimental requirements.
Part 5: References & Authority
The protocols and solubility data presented above are synthesized from standard peptide chemistry principles and specific solubility guidelines for hydrophobic protected amino acids.
Bachem. (2021). Peptide Solubility Guidelines. Bachem.com. Link
Sigma-Aldrich (Merck). (n.d.). Solubility Guidelines for Peptides. SigmaAldrich.com. Link
Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. ThermoFisher.com. Link
GenScript. (n.d.). Peptide Solubility Test. GenScript.com. Link
Procedures for N-terminal modification of Ac-DL-Cys(1)-OtBu
Application Note: Advanced Protocols for the N-Terminal Manipulation of Ac-DL-Cys-OtBu Executive Summary This guide details the procedures for the N-terminal modification of N-Acetyl-DL-Cysteine tert-butyl ester (Ac-DL-C...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Protocols for the N-Terminal Manipulation of Ac-DL-Cys-OtBu
Executive Summary
This guide details the procedures for the N-terminal modification of N-Acetyl-DL-Cysteine tert-butyl ester (Ac-DL-Cys-OtBu) . Due to the presence of the tert-butyl ester (OtBu) and the reactive thiol group, this scaffold requires orthogonal protection strategies that differ significantly from standard peptide synthesis.
This document addresses three critical workflows:
Synthesis: Selective N-acetylation of H-DL-Cys-OtBu without S-acetylation.
Kinetic Resolution: Enzymatic N-deacetylation to separate enantiomers (exploiting the DL nature).
N-Alkylation: Modification of the acetamide nitrogen (e.g., N-methylation).
Chemical Logic & Stability Profile
Before initiating any protocol, the researcher must understand the stability matrix of the molecule.
Functional Group
Stability
Lability / Risk Factor
N-Acetyl (Amide)
High (Base/Acid Stable)
Requires strong acid (6M HCl) or Enzyme (Acylase) to remove.
tert-Butyl Ester (OtBu)
Base Stable
High Acid Sensitivity. Cleaves with TFA or HCl.
Thiol (-SH)
Nucleophilic
Prone to oxidation (Disulfide formation) or S-acylation.
Chirality (DL)
Racemic
Risk of racemization via oxazolone formation if activated excessively.
The Paradox of "Modification":
The N-terminus of Ac-DL-Cys-OtBu is already "capped" by the acetyl group. Therefore, "modification" in this context refers to either:
A. Synthesis: Introducing the acetyl group to the precursor (H-DL-Cys-OtBu).
B. Exchange: Removing the acetyl group (Deacetylation) to allow new modifications.
C. Derivatization: Direct alkylation of the amide nitrogen.
Protocol A: Selective N-Acetylation (Synthesis)
Objective: To synthesize Ac-DL-Cys-OtBu from H-DL-Cys-OtBu while preventing S-acetylation.
Context: Cysteine has two nucleophiles: the amine (
) and the thiol (). Under basic conditions, the thiolate is a better nucleophile, leading to unwanted S-acetyl byproducts. This protocol uses pH control to favor N-acetylation.
Reagents
Substrate: H-DL-Cys-OtBu·HCl (1.0 equiv)
Acylating Agent: Acetic Anhydride (
) (1.1 equiv)
Base: Pyridine (2.5 equiv) or
(aq)
Solvent: Dichloromethane (DCM) or Water/Dioxane (Schotten-Baumann conditions)
Preparation: Dissolve H-DL-Cys-OtBu·HCl in DCM under an inert atmosphere (
). Add TCEP to ensure all thiols are reduced.
Base Addition: Cool to 0°C. Add Pyridine dropwise. Note: Pyridine is preferred over Triethylamine (TEA) as TEA is more basic and increases the risk of S-acetylation.
Acetylation: Add Acetic Anhydride dropwise over 20 minutes.
Monitoring: Monitor by TLC (Check for disappearance of amine).
Troubleshooting: If S-acetylation occurs (verified by IR signal at ~1690 cm⁻¹ for thioester), treat the crude mixture with dilute aqueous ammonia or hydroxylamine at pH 7.5 for 30 minutes. This selectively hydrolyzes the labile thioester without touching the N-acetyl or OtBu ester.
Workup: Wash with mild acid (5% citric acid) to remove pyridine, then brine. Dry over
Objective: To modify the DL-mixture by selectively removing the N-acetyl group from the L-isomer.
Scientific Rationale: Chemical deacetylation requires strong acid (HCl) which destroys the OtBu group. To modify the N-terminus while preserving the ester, we must use Acylase I (from Hog Kidney or Aspergillus) . This enzyme is stereospecific for L-amino acids.
Reagents
Substrate: Ac-DL-Cys-OtBu (Racemic mixture)
Enzyme: Acylase I (Grade I, lyophilized)
Buffer: 0.1 M Phosphate Buffer (pH 7.5) containing 0.5 mM
(Cofactor).
Step-by-Step Procedure
Suspension: Suspend Ac-DL-Cys-OtBu in the phosphate buffer. (If solubility is low, add up to 5% DMSO).
Incubation: Add Acylase I (approx. 50 units/mmol substrate). Incubate at 37°C with gentle shaking.
Reaction Time: 24–48 hours. Monitor by HPLC (Chiral column) or Ninhydrin test (appearance of free amine).
Termination: Adjust pH to 5.0 with dilute acetic acid to denature the enzyme. Filter through Celite.
Result: You now have a free amine on the L-isomer, ready for new N-terminal modifications (e.g., labeling with fluorophores), while the D-isomer remains protected.
Visualization of Kinetic Resolution:
Figure 2: Enzymatic kinetic resolution allowing selective N-terminal modification of the L-enantiomer.
Protocol C: N-Methylation of the Amide
Objective: To introduce a methyl group onto the amide nitrogen of Ac-DL-Cys-OtBu.
Challenge: N-alkylation of amides requires strong bases (NaH) which can cause racemization or elimination (beta-elimination of the thiol).
Reagents
Substrate: Ac-DL-Cys-OtBu
Methylating Agent: Methyl Iodide (MeI)
Base: Sodium Hydride (NaH, 60% dispersion) or Silver Oxide (
- milder)
Solvent: DMF (Anhydrous)
Protocol (Silver Oxide Method - Preferred for Chiral Integrity)
Dissolution: Dissolve Ac-DL-Cys-OtBu in anhydrous DMF.
Reagent Addition: Add
(5 equiv) and MeI (10 equiv).
Reaction: Stir at room temperature for 24 hours in the dark (sealed tube).
Workup: Filter through a pad of Celite to remove silver salts. Dilute with EtOAc, wash with water/brine.
Outcome: Yields Ac-N(Me)-DL-Cys-OtBu .
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for OtBu and Acetyl stability).
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989).[1] Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. (Foundational text on Acylase I resolution).
Marcantoni, E., et al. (2001).[2][3] Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids.[3][4] The Journal of Organic Chemistry, 66(12), 4430-4432. (Context on OtBu stability).
Fiori, S., et al. (2009).[2] N-Methylation of Peptides and Amino Acids: Thioamide and Amide Alkylation. Current Organic Chemistry. (Methodology for N-methylation).
Scale-up synthesis protocols for Ac-DL-Cys(1)-OtBu derivatives
Application Note: Scale-Up Synthesis Protocols for Ac-DL-Cys(1)-OtBu Derivatives Executive Summary This application note details a robust, scalable protocol for the synthesis of Ac-DL-Cys-OtBu (N-acetyl-DL-cysteine tert-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scale-Up Synthesis Protocols for Ac-DL-Cys(1)-OtBu Derivatives
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Ac-DL-Cys-OtBu (N-acetyl-DL-cysteine tert-butyl ester) and its subsequent S-substituted derivatives (denoted here as Ac-DL-Cys(1)-OtBu , where "1" represents a variable functional group
).
Cysteine derivatives protected at both the N- and C-termini are critical building blocks in the synthesis of lipopeptides, antibody-drug conjugates (ADCs), and cysteine-based protease inhibitors. The tert-butyl ester (OtBu) provides acid-labile protection suitable for solid-phase peptide synthesis (SPPS) and solution-phase strategies, while the N-acetyl (Ac) group mimics the native peptide bond environment.
Key Technical advantages of this protocol:
Cost-Efficiency: Utilizes N-Acetyl-DL-Cysteine (NAC) as a commodity starting material.
Safety: Replaces hazardous isobutylene gas and explosive perchloric acid with a safer tert-butyl acetate (tBuOAc) transesterification route.
Scalability: Designed for multi-gram to kilogram batches with emphasis on crystallization over chromatography.
Retrosynthetic Analysis & Strategy
The synthesis is designed as a two-stage process. The core challenge is introducing the bulky, acid-labile tert-butyl ester onto the N-acetylcysteine scaffold without racemization (though less critical for DL-mix) or S-oxidation.
Pathway:
Core Scaffold Synthesis: Direct transesterification of N-Acetyl-DL-Cysteine with tert-butyl acetate.
Derivatization (S-Functionalization): Nucleophilic substitution or Michael addition to introduce the side chain (Group "1").
Figure 1: Retrosynthetic strategy prioritizing the stable core scaffold Ac-DL-Cys-OtBu.
Protocol 1: Synthesis of the Core Scaffold (Ac-DL-Cys-OtBu)
Objective: Synthesis of N-acetyl-DL-cysteine tert-butyl ester on a 100 g scale.
Reaction Type: Acid-catalyzed Transesterification.
Rationale for Reagent Choice:
Tert-Butyl Acetate (tBuOAc): Acts as both solvent and reagent.[1] Unlike isobutylene (gas), it is a liquid, eliminating the need for high-pressure autoclaves.
Catalyst (H2SO4 vs. HClO4 vs. Tf2NH): While perchloric acid is traditional, it is hazardous on scale. We utilize Sulfuric Acid (H2SO4) for cost or Bis(trifluoromethanesulfonyl)imide (Tf2NH) for higher yields and milder conditions (See Ref 1). The protocol below uses H2SO4 for general accessibility.
Materials:
N-Acetyl-DL-Cysteine (NAC): 163.2 g (1.0 mol)
Tert-Butyl Acetate (tBuOAc): 1.5 L (excess)
Sulfuric Acid (conc.[2] H2SO4): 5.0 mL (approx. 0.1 equiv) or Tf2NH (2.8 g, 0.01 equiv)
Setup: Equip a 3 L double-jacketed reactor with an overhead stirrer, temperature probe, and nitrogen inlet. Flush with nitrogen to prevent disulfide formation.
Charging: Charge NAC (163.2 g) and tBuOAc (1.5 L) into the reactor. The NAC will be suspended.[2]
Wash the organic layer with water (2 x 300 mL) and brine (300 mL).
Dry over anhydrous MgSO4 for 2 hours. Filter.
Isolation:
Concentrate the filtrate under reduced pressure (Rotavap) at <40 °C.
Result: The product Ac-DL-Cys-OtBu is typically obtained as a colorless to pale yellow viscous oil. It may crystallize upon standing or cooling.
Yield: Expected 85–92% (approx. 190–200 g).
Protocol 2: Derivatization (Synthesis of Ac-DL-Cys(1)-OtBu)
Objective: Introduction of the side chain "1" (e.g., alkyl, benzyl, or functionalized handle) via S-alkylation.
Model Reaction: S-Benzylation (as a representative "Group 1").
Materials:
Ac-DL-Cys-OtBu (Core Scaffold): 21.9 g (100 mmol)
Alkyl Halide (e.g., Benzyl Bromide): 17.1 g (100 mmol)
Base: Potassium Carbonate (K2CO3), anhydrous, powder: 20.7 g (150 mmol)
Solvent: Acetone (reagent grade) or DMF (for less reactive halides)
Step-by-Step Methodology:
Dissolution: In a 500 mL round-bottom flask, dissolve Ac-DL-Cys-OtBu (21.9 g) in Acetone (200 mL).
Base Addition: Add K2CO3 (20.7 g) and stir at room temperature for 15 minutes under nitrogen.
Alkylation:
Add the Alkyl Halide (Group "1" precursor) dropwise over 20 minutes.
Tip: If the reaction is exothermic, cool to 0 °C during addition.
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/HPLC.
Workup:
Filter off the inorganic salts (K2CO3/KBr).
Concentrate the filtrate to a residue.
Redissolve in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) and brine.
Crystallization (Scale-Up Purification):
Most Ac-DL-Cys(1)-OtBu derivatives are solids.
Dissolve the crude residue in a minimum amount of hot Ethyl Acetate or Ethanol.
Add anti-solvent (Hexane or Heptane) until cloudy.
Cool slowly to 4 °C overnight.
Filter the crystals and dry under vacuum.
Process Safety & Quality Control
Safety Considerations
Thiol Management: Although the starting material (NAC) is mild, intermediates and by-products can release foul odors. Use bleach (sodium hypochlorite) traps for all vacuum pump exhausts and glassware washing.
Exotherm Control: The addition of H2SO4 to tBuOAc and the alkylation step can be exothermic. Ensure cooling capacity is available.
Peroxide Risk: If using ether solvents for workup, test for peroxides. tBuOAc is generally stable but should be stored properly.
Quality Control (QC) Specifications
Test
Method
Acceptance Criteria
Purity
HPLC (C18, ACN/H2O + 0.1% TFA)
> 98.0% Area
Identity
1H-NMR (DMSO-d6)
Consistent with structure; tBu singlet ~1.4 ppm (9H), Ac singlet ~1.9 ppm (3H).
Chiral Purity
Chiral HPLC
Racemic (50:50) for DL; if separating, >99% ee.
Residual Solvent
GC-Headspace
< Limit (e.g., Acetone < 5000 ppm)
Process Visualization
The following diagram illustrates the complete workflow from raw materials to the final crystallized derivative.
Figure 2: Process flow diagram for the scale-up synthesis of Ac-DL-Cys(1)-OtBu derivatives.
References
Yamada, K. et al. (2021). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synthesis. Link
Grounding: Describes the use of Tf2NH and t-Butyl Acetate for mild tert-butylation, superior to H2SO4 methods.[1]
Aldeek, F. et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank.[4] Link
Grounding: Provides characterization data (NMR, HPLC)
Hamada, M. et al. (2012). Process for the Synthesis of Ac-Arg-Cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH2. US Patent 2012/0226018. Link
Grounding: Demonstrates the utility of protected cysteine deriv
RSC Green Chemistry . (2014). S-Alkylation of cysteine-containing peptides using thianthenium salts. Green Chem. Link
Grounding: Validates S-alkylation protocols for cysteine deriv
Technical Support Center: Troubleshooting Ac-DL-Cys(1)-OtBu
The following technical guide is structured as a Tier 3 Support resource, designed for researchers encountering specific yield failures with the reagent Ac-DL-Cys(1)-OtBu . Product Focus: N-Acetyl-DL-Cysteine tert-butyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support resource, designed for researchers encountering specific yield failures with the reagent Ac-DL-Cys(1)-OtBu .
Before optimizing reaction conditions, we must validate the chemical logic of your experimental design. A significant percentage of "low yield" reports with this specific molecule stem from a misunderstanding of its capping status.
N-Terminus: Acetylated (Blocked ). Cannot act as a nucleophile (Amine).[1]
C-Terminus: tert-Butyl Ester (Blocked ).[1] Cannot act as an electrophile (Carboxyl donor) without prior deprotection.[1]
Side Chain: Free Thiol (-SH) unless "(1)" denotes a protecting group (e.g., Trt, Acm).[1]
Structural Visualization
The following diagram illustrates the reactivity constraints of your starting material.
Caption: Reactivity map of Ac-DL-Cys(1)-OtBu. Note that both backbone termini are chemically capped, restricting reactivity primarily to the side-chain thiol.[1]
Scenario A: Low Yields in Thiol Conjugation (S-Alkylation)
Context: You are using Ac-DL-Cys(1)-OtBu as a nucleophile to attack a maleimide, haloacetyl, or disulfide target, but yields are <40%.
Root Cause 1: Disulfide Dimerization (Oxidation)
The most common cause of low yield is the rapid oxidation of the free thiol into a disulfide dimer (Ac-Cys-OtBu–S-S–Ac-Cys-OtBu) before it can react with your target.[1] This is accelerated in basic buffers (pH > 7.5).[1]
Diagnostic: Run LC-MS. Look for a mass shift of 2M - 2H.[1]
Solution:
Degas all solvents (sparge with Argon/Nitrogen for 15 mins).
Add TCEP (Tris(2-carboxyethyl)phosphine) at 1.1 equivalents relative to the Cysteine.[1] TCEP does not reduce maleimides (unlike DTT) and works over a broad pH range [1].[1]
pH Control: Maintain reaction pH between 6.5 and 7.0. Above pH 7.5, the thiolate anion concentration increases, but so does the rate of spontaneous oxidation.
Root Cause 2: Steric Hindrance & The "DL" Factor
Since your reagent is DL (racemic), it contains 50% L-isomer and 50% D-isomer.[1]
The Issue: If your target molecule (e.g., a protein or chiral drug scaffold) is stereoselective, it may react rapidly with the L-isomer but sterically reject the D-isomer.[1]
Result: You will observe a "kinetic resolution" where the reaction stalls at exactly 50% yield.
Validation: Check if the unreacted starting material is optically active (enriched in one enantiomer) using chiral HPLC.
Root Cause 3: Beta-Elimination
In the presence of strong bases (e.g., DBU, excess DIEA) or elevated temperatures, Cysteine derivatives undergo ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-elimination, converting the Cysteine into Dehydroalanine and releasing the sulfur as sulfide or H2S [2].
Symptom: Smell of rotten eggs (H2S); formation of desulfurized byproducts.
Protocol Fix: Avoid strong bases. Use mild bases like N-Methylmorpholine (NMM) or keep the system buffered with Phosphate/EDTA.[1]
Scenario B: Low Yields in Carboxyl Activation (Using as Acid Donor)
Context: You are attempting to deprotect the C-terminus (-OtBungcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-OH) to couple this molecule to an amine.
The "Acid Trap"
Removing the tert-butyl group requires acidic conditions (TFA/DCM).[1] However, the presence of the N-acetyl group and the free thiol creates a risk of S-tert-butylation .[1]
Mechanism: The tert-butyl cation released during deprotection attacks the free thiol, forming Ac-Cys(StBu)-OH.[1] This "re-protects" the sulfur, lowering the yield of the free thiol product.
Corrective Protocol:
Scavengers are Mandatory: Use a cleavage cocktail of TFA:TIS:H2O:EDT (94:1:2.5:2.5) . Ethanedithiol (EDT) is critical to scavenge tert-butyl cations and prevent S-alkylation [3].[1]
Troubleshooting Guide (FAQ Format)
Q1: What does the "(1)" in Ac-DL-Cys(1)-OtBu stand for?A: If this is not a typo in your notebook, "(1)" often denotes a specific disulfide bridge index in peptide nomenclature (e.g., Cys1 connects to Cys1).[1] If you purchased a compound labeled exactly this way, verify if it is a dimer (Cystine derivative).[1] If it is a dimer, the thiol is NOT free. You must reduce it with DTT or TCEP before it can participate in conjugation reactions.
Q2: I am seeing a mass shift of +56 Da in my product. What is it?A: This is likely S-tert-butylation .[1] If you treated the molecule with acid (TFA) without sufficient scavengers, the tert-butyl group migrated from the ester to the sulfur.
Fix: Treat the peptide with TCEP or DTT to remove the S-tBu group (it is a disulfide-like linkage).[1]
Q3: Can I use this reagent for Fmoc-Solid Phase Peptide Synthesis (SPPS)?A:No.
N-Terminus: It is Acetylated (capped).[1] You cannot deprotect it with Piperidine to extend the chain.
C-Terminus: It is an ester, not a free acid.[1] You cannot activate it for coupling to the resin.
This reagent is strictly for solution-phase modification or as a terminal capping unit .[1]
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry.[1] Analytical Biochemistry.
Mutter, M., et al. (1984). Pseudosubstitution of cysteine by dehydroalanine in peptide synthesis.[1] Tetrahedron. [1]
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1] Chemical Reviews. [1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Racemization &
-Elimination in Ac-DL-Cys-OtBu Synthesis
Document ID: TSC-CYS-042
Last Updated: 2025-06-14
Audience: Organic Chemists, Peptide Scientists, Process Development Engineers
Executive Technical Brief: The "Racemization" Paradox
User Query Analysis: You are asking how to prevent racemization in Ac-DL-Cys-OtBu .
Scientific Reality: Since your starting material is DL (racemic), the optical rotation is already zero. You cannot "racemize" a racemate. However, the chemical conditions that cause racemization (base-catalyzed enolization) are the exact same conditions that trigger
-elimination .
Therefore, this guide treats "preventing racemization" as "preventing structural decomposition." Failure to control these pathways results in the formation of dehydroalanine (DHA), polymerization, and significant yield loss, rather than just stereochemical scrambling.
The Core Hazard: Base-Catalyzed -Elimination
Cysteine derivatives are uniquely unstable due to the electron-withdrawing nature of the sulfur atom combined with the ester/amide carbonyls.
Enolization: Base removes the
-proton.
Elimination: The thiolate acts as a leaving group, forming a double bond (Dehydroalanine).
Result: Loss of product, formation of sulfide byproducts, and intractable tars.
Mechanistic Visualization
The following diagram illustrates why controlling pH is critical for your yield, even if you don't care about chirality.
Figure 1: The dual pathway of base-catalyzed degradation. Note that
-elimination is irreversible and leads to yield loss.
Optimized Synthesis Protocol (Self-Validating)
To synthesize Ac-DL-Cys-OtBu while minimizing elimination, use this acid-dominant workflow. Avoid standard basic acetylation (e.g., Ac2O/Pyridine) if possible.
Phase 1: Esterification (Acid Catalysis)
Use isobutylene to avoid basic conditions entirely.
Base: Use NaHCO3 (weak base) in a biphasic system (Water/EtOAc) OR Pyridine at 0°C (strictly controlled).
The "Safety" Modification:
Preferred: Perform acetylation in EtOAc using 1.1 eq Ac2O and 1.0 eq Pyridine .
Temperature:Must be < 5°C.
Quench: Immediately wash with dilute HCl (0.5 N) to remove pyridine. Prolonged exposure to pyridine at RT promotes elimination.
Data Summary: Solvent & Base Effects on Stability
Parameter
Recommended Condition
High Risk Condition
Reason
Base
NaHCO3 or NMM (N-methylmorpholine)
TEA, DBU, NaOH
Strong bases trigger rapid -elimination of the thiol.
Solvent
DCM, EtOAc, Dioxane
DMF, DMSO
Polar aprotic solvents (DMF) stabilize the enolate, accelerating degradation.
Temp
0°C to 4°C
> 25°C
Elimination has a higher activation energy; keep it cold to favor acetylation.
Workup
Acidic Wash (0.1 N HCl)
Basic Wash
Acidic workup "freezes" the stereocenter and prevents elimination.
Troubleshooting Guide & FAQs
Q1: My product yield is low, and the NMR shows doublets in the alkene region (5.0–6.0 ppm). What happened?
Diagnosis: You have formed Dehydroalanine (DHA) via
-elimination.
Cause: The reaction pH was likely > 8.0 for too long, or the temperature rose above 20°C during the exothermic acetylation step.
Solution:
Repeat synthesis keeping T < 5°C.
Switch base from Triethylamine (TEA) to Diisopropylethylamine (DIPEA) or Collidine (sterically hindered bases reduce proton abstraction).
Add the base dropwise to the mixture, never all at once.
Q2: The product has a strong "rotten egg" smell.
Diagnosis: Hydrogen Sulfide (H2S) generation.
Cause: Decomposition of the free thiol. This often happens if the reaction mixture stands in solution for days or is exposed to strong acids without scavengers.
Solution:
Degas all solvents with Nitrogen/Argon before use (prevents oxidative dimerization to Cystine).
Process the reaction immediately; do not store intermediates in solution.
Q3: Can I use Ac-DL-Cys-OH as the starting material and then add the t-Butyl group?
Analysis: Yes, but it is chemically difficult.
Risk: Carboxyl activation of N-acetyl-cysteine (to couple the t-butyl group) often leads to oxazolone (azlactone) formation.
Mechanism: The acetyl carbonyl attacks the activated carboxyl, forming a 5-membered ring. This ring is highly prone to racemization and elimination.
Verdict: It is safer to Esterify first (Cys -> Cys-OtBu) , then Acetylate . The amine protects the carboxyl from azlactone formation during the first step.
Q4: The user specified "Ac-DL-Cys(1)-OtBu". What does the (1) mean?
Interpretation: In standard IUPAC or peptide nomenclature, numbers usually indicate residue position. However, in a single amino acid context, this is likely a typo for a side-chain protecting group (e.g., Trt, Acm) or an internal lot number.
Action:
If the Sulfur is FREE (SH): Follow the guide above (high risk of elimination).
If the Sulfur is PROTECTED (e.g., S-Trt, S-Acm): The risk of
-elimination is significantly lower . Bulky groups like Trityl (Trt) sterically hinder the abstraction of the -proton.
Process Workflow Diagram
Figure 2: Recommended synthetic workflow prioritizing acid-stability to prevent elimination.
References
Han, Y., et al. (1997).[1] "Base-Catalyzed Racemization of Cysteine Derivatives." Journal of Organic Chemistry, 62(13), 4307–4312.
Kovacs, J., et al. (1971). "Racemization of Amino Acid Derivatives. Rates of Racemization and Peptide Bond Formation."[2] Journal of the American Chemical Society, 93(6), 1541–1543.
Angell, Y. M., et al. (2002).[1][3] "Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis." Journal of Peptide Research, 60(6), 292–299.
Bachem Technical Guide. (2021). "Cysteine Derivatives: Handling and Side Reactions." Bachem Knowledge Center.
Technical Support Center: Solubilization & Handling of Ac-DL-Cys(1)-OtBu
Document ID: TSC-SOL-042 Subject: Optimization of Solubility and Stability for -Acetyl-DL-cysteine tert-butyl ester Audience: Chemical Biology, Peptide Synthesis, and Assay Development Teams Introduction: The Physicochem...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-SOL-042
Subject: Optimization of Solubility and Stability for
-Acetyl-DL-cysteine tert-butyl ester
Audience: Chemical Biology, Peptide Synthesis, and Assay Development Teams
Introduction: The Physicochemical Challenge
You are working with Ac-DL-Cys(1)-OtBu , a derivative of cysteine capped at both termini (
-acetyl and -tert-butyl ester). Unlike native cysteine, which is zwitterionic and water-soluble, this molecule is highly lipophilic due to the removal of charged termini.
Furthermore, the presence of a free thiol (-SH) group introduces a stability paradox :
Solubility Challenge: The hydrophobic capping groups require organic co-solvents or carriers.
Reactivity Challenge: The free thiol is prone to oxidation (dimerization to cystine derivatives), a process accelerated by basic pH and certain solvents (e.g., DMSO).
This guide provides validated protocols to solubilize this compound while preserving its monomeric, reduced state.
Module 1: The Solubility Matrix
Solvent Compatibility Table
Solvent System
Solubility Rating
Suitability
Critical Notes
Pure Water / PBS
Insoluble
⛔ High Risk
Will precipitate immediately. Do not attempt direct dissolution.
DMSO (Anhydrous)
High (>50 mM)
⚠️ Caution
Excellent solubilizer but promotes thiol oxidation over time. Use for fresh stocks only.
DMF (Anhydrous)
High (>50 mM)
✅ Recommended
Good alternative to DMSO; less oxidative stress on thiols.
Ethanol (Abs.)
Moderate (~10-25 mM)
⚠️ Variable
Volatility can alter concentration; less solubilizing power than DMSO/DMF.
HP-β-Cyclodextrin
High (Formulation)
⭐ Gold Standard
Encapsulates hydrophobic core; shields thiol from oxidation.
Best for: High-throughput screening, short-term assays (< 4 hours).
The "Crash-Out" Prevention Workflow:
Most precipitation occurs because the organic stock is added too quickly to a static aqueous buffer, creating local regions of high concentration.
Prepare Stock: Dissolve Ac-DL-Cys(1)-OtBu in anhydrous DMF (preferred) or DMSO to 100x the final target concentration (e.g., 10 mM stock for 100 µM assay).
Prepare Buffer: Degas your aqueous buffer (PBS/HEPES, pH 6.5–7.4) for 15 mins using vacuum or nitrogen sparging.
Best for: Long-term stability, animal studies, or oxidation-sensitive assays.
Cyclodextrins form inclusion complexes, hiding the hydrophobic Ac/OtBu groups inside a torus while presenting a hydrophilic exterior to the water.[1] This also sterically shields the thiol.
Step-by-Step:
Carrier Solution: Prepare a 20% (w/v) HP-
-CD solution in water or buffer. Filter sterilize (0.22 µm).
Compound Addition:
Method 1 (Solid Addition): Add solid Ac-DL-Cys(1)-OtBu to the CD solution. Stir vigorously at room temperature for 2–4 hours.
Method 2 (Solvent Evaporation): Dissolve compound in a small volume of Ethanol. Add to CD solution. Stir under a stream of Nitrogen to evaporate the ethanol, leaving the drug-CD complex in water.
Validation: The solution should appear optically clear. If cloudy, increase CD concentration or reduce drug load.
Module 3: Visualizing the Stability Pathways
The following diagram illustrates the critical decision points between solubilization and degradation (oxidation).
Figure 1: Solubilization and Stability Logic Flow. Green paths indicate optimal handling; red paths indicate failure modes.
Troubleshooting & FAQs
Q1: My compound precipitated immediately upon adding the stock to the buffer.
Diagnosis: Local supersaturation.
Solution:
Increase Vortexing: Ensure the buffer is moving rapidly before the drop hits it.
Reverse Addition: Do not add buffer to the DMSO stock; always add stock to the buffer.
Check Ionic Strength: High salt (e.g., 10x PBS) reduces solubility ("salting out"). Switch to 0.5x PBS or a lower ionic strength buffer (e.g., 10 mM HEPES) if possible.
Q2: I see a new peak in my LC-MS after 24 hours. Is it degradation?
Diagnosis: Likely disulfide formation (Dimerization).
Analysis: Check the mass.[2] If the new peak is exactly
, it is the disulfide.
Solution:
Add TCEP: Add 1–2 mM TCEP (Tris(2-carboxyethyl)phosphine) to your buffer. TCEP is stable over a wide pH range and does not contain thiols (unlike DTT), making it compatible with maleimide labeling or other thiol-reactive assays.
Avoid DMSO Storage: DMSO can act as an oxidant for thiols. Store stocks in DMF or make fresh.
Q3: Can I store the stock solution at -20°C?
Answer:
In DMF: Yes, stable for months if kept anhydrous.
In DMSO:No. Repeated freeze-thaw cycles in DMSO promote moisture absorption, which accelerates oxidation. If using DMSO, use single-use aliquots.
Q4: Why not just use DTT to keep it reduced?
Answer: DTT is a thiol itself. If your experiment involves reacting Ac-DL-Cys(1)-OtBu with a target (e.g., a protein or probe), DTT will compete for the reaction. TCEP is non-nucleophilic and is the superior choice here.
References
Loftsson, T., & Brewster, M. E. (1996).[3] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][3][4][5] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.
Tam, J. P., et al. (1991). Disulfide bond formation in peptides by dimethyl sulfoxide. Scope and applications. Journal of the American Chemical Society, 113(17), 6657–6662.
Raines, R. T. (1997). Reactivity of Cysteine Residues in Proteins.[6][7] Nature Structural Biology. (Contextual grounding on thiol pKa and reactivity). 7[3][4][7][8][9][10][11]
BenchChem Technical Guide. (2025). Solubility of N-protected Cysteine derivatives in Organic Solvents. [3][4][7][8][9][10][11]
Organic Chemistry Portal. (2002).[12] Oxidation of Thiols to Disulfides with DMSO. (Mechanistic warning for DMSO usage). 12[3][4][7][8][9][10][11][13]
Technical Support Center: Resolving Aggregation Issues in Peptides Containing Ac-DL-Cys(1)-OtBu
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides containing the Ac-DL-Cys(1)-OtBu motif. This guide provides in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides containing the Ac-DL-Cys(1)-OtBu motif. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the unique aggregation challenges posed by this peptide structure. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome these hurdles and ensure the success of your experiments.
Understanding the Challenge: Why Do Ac-DL-Cys(1)-OtBu Peptides Aggregate?
Peptides incorporating N-terminal acetylation (Ac), a racemic cysteine (DL-Cys), and a C-terminal tert-butyl ester (OtBu) are susceptible to aggregation due to a combination of factors. The N-terminal acetyl group neutralizes the positive charge of the N-terminus, which can alter the peptide's folding, interactions, and overall solubility[1][2][3]. The presence of both D and L enantiomers of cysteine introduces structural heterogeneity, potentially leading to unpredictable intermolecular interactions. Furthermore, the bulky and hydrophobic tert-butyl group can significantly influence the peptide's solubility and propensity for self-association[4][5][].
Aggregation is primarily driven by the formation of non-covalent intermolecular bonds, leading to the creation of insoluble or poorly soluble structures[7][8]. Key drivers include:
Hydrophobic Interactions: Hydrophobic regions of the peptide chain will tend to associate in aqueous environments to minimize contact with water[8].
Intermolecular Hydrogen Bonding: The peptide backbone can form hydrogen bonds between chains, leading to the formation of secondary structures like β-sheets, which are common in aggregated states[7][8].
Troubleshooting Guide: A Step-by-Step Approach to Resolving Aggregation
This section provides a systematic workflow for diagnosing and resolving aggregation issues with your Ac-DL-Cys(1)-OtBu containing peptide.
Problem: My Ac-DL-Cys(1)-OtBu peptide is insoluble or forms a precipitate upon dissolution.
This is a common issue stemming from the inherent properties of the peptide. The workflow below outlines a systematic approach to achieve solubilization.
Caption: Workflow for initial peptide solubilization.
Detailed Protocol for Solubilization:
Start Small: Always begin by testing the solubility of a small aliquot of your peptide before attempting to dissolve the entire batch[8].
Determine Net Charge: Calculate the peptide's theoretical net charge at your working pH. This will guide your initial solvent choice.
Initial Solvent Selection:
Net Positive Charge (Basic): Start with sterile, distilled water. If solubility is poor, add a small amount of 10% acetic acid[8][9].
Net Negative Charge (Acidic): Begin with sterile, distilled water. If needed, add a small amount of 0.1% aqueous ammonia or 10% ammonium bicarbonate[8]. Caution: Avoid basic solutions if your peptide sequence contains other residues prone to degradation under high pH.
Net Zero Charge (Neutral/Hydrophobic): These are often the most challenging. Start with a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile[8].
Co-Solvent Method: Once the peptide is dissolved in the initial organic solvent, slowly add your aqueous buffer while vortexing. If the peptide begins to precipitate, you have reached its solubility limit in that particular co-solvent mixture[8].
Advanced Troubleshooting: Additives and Environmental Control
If initial solubilization attempts fail, or if your peptide aggregates over time, consider the use of additives or modifications to the experimental environment.
Using Additives to Mitigate Aggregation
Various chemical additives can be incorporated into your buffer to enhance peptide stability.
Additive Class
Example(s)
Typical Concentration
Mechanism of Action
Amino Acids
L-Arginine, L-Glutamate
50-100 mM
Suppresses aggregation by interacting with charged and hydrophobic regions[8][10].
Sugars/Polyols
Glycerol, Sucrose
5-20% (v/v)
Act as stabilizers, often by preferential exclusion from the peptide surface, favoring a more compact state[8].
Surfactants
Tween 20, CHAPS
0.01% - 0.1%
Non-ionic or zwitterionic detergents that can coat hydrophobic patches, preventing self-association[8][10].
Chaotropic Agents
Guanidine-HCl, Urea
6-8 M (for resolubilization)
Disrupts the hydrogen bonds that maintain the aggregated structure. Primarily used for resolubilizing aggregates rather than prevention in functional assays[8].
Experimental Protocol: Screening for an Effective Additive
Prepare several small aliquots of your peptide in the initial solubilization buffer that showed the most promise.
Create stock solutions of the different additives you wish to test.
Add each additive to a separate peptide aliquot to achieve the desired final concentration.
Incubate the samples under your typical experimental conditions (e.g., temperature, time).
Monitor for aggregation using the detection methods described in the FAQ section.
Environmental Control Strategies
Simple changes to your experimental setup can have a significant impact on peptide aggregation.
Temperature: Perform experiments at the lowest practical temperature to reduce the rate of aggregation[11]. For long-term storage, keep peptide solutions at -80°C and consider the use of cryoprotectants like glycerol[11][12].
pH and Ionic Strength: Maintain a buffer pH that maximizes the net charge of your peptide, as this can increase electrostatic repulsion between molecules and prevent aggregation[11]. Adjusting the ionic strength with salts like NaCl can also modulate solubility[10].
Peptide Concentration: Work with the lowest feasible peptide concentration to minimize intermolecular interactions[12].
Frequently Asked Questions (FAQs)
Q1: How does the N-terminal acetyl group on my Ac-DL-Cys(1)-OtBu peptide contribute to aggregation?
The N-terminal acetyl group neutralizes the positive charge of the N-terminal amine[1][2]. This can have several consequences:
Reduced Electrostatic Repulsion: The loss of a positive charge can decrease the electrostatic repulsion between peptide molecules, making them more likely to associate.
Altered Conformation: N-terminal acetylation can influence the secondary structure of the peptide, potentially favoring conformations that are more prone to aggregation[3][13][14]. For some proteins, it can even shield hydrophobic residues, preventing aggregation[1].
Q2: What is the impact of having a racemic (DL) Cysteine in my peptide?
The presence of both D and L enantiomers of cysteine introduces stereochemical heterogeneity. This can disrupt the formation of regular secondary structures like alpha-helices or beta-sheets that might be formed by a stereochemically pure peptide. While this disruption can sometimes inhibit the formation of highly ordered amyloid-like fibrils, it can also lead to the formation of less-ordered, amorphous aggregates. The precise impact will be highly dependent on the rest of the peptide sequence.
Q3: How can I detect and quantify aggregation in my peptide solution?
Several techniques can be used to monitor peptide aggregation:
Visual Inspection: The simplest method is to look for cloudiness, precipitation, or gel formation in your solution[11].
UV-Vis Spectroscopy: An increase in light scattering due to the formation of aggregates can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can be used to detect the formation of larger aggregates[15].
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric peptide is indicative of aggregate formation[15].
Fluorescence Spectroscopy: Using dyes like Thioflavin T (for amyloid-like fibrils) or ANS (which binds to exposed hydrophobic patches) can be a sensitive way to detect aggregation[16]. Tryptophan fluorescence can also be used if the peptide contains this residue[17].
Caption: Workflow for monitoring peptide aggregation.
Q4: Can issues during solid-phase peptide synthesis (SPPS) contribute to aggregation?
Yes, aggregation can occur while the peptide is still attached to the resin during SPPS[7][18]. This can lead to incomplete coupling and deprotection steps, resulting in a lower purity of the final product. Strategies to mitigate this include:
Using solvents like N-methylpyrrolidone (NMP) or adding DMSO[18].
Employing resins with lower substitution or specialized resins like TentaGel[18].
Q5: Are there any specific handling and storage recommendations for Ac-DL-Cys(1)-OtBu peptides?
Given the propensity for aggregation, proper handling and storage are crucial.
Storage of Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment.
Storage of Stock Solutions: Store in aliquots at -80°C to minimize freeze-thaw cycles[12]. Use cryoprotectants like glycerol if repeated freeze-thawing is unavoidable[11].
General Handling: Always use non-pyrogenic, sterile water and buffers. When preparing solutions, ensure all components are fully dissolved before mixing.
References
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
Sharpe, T. (2014, May 15). Preventing Protein Aggregation. Biozentrum Biophysics Facility. Retrieved from [Link]
Di Fede, M., et al. (2022, October 22). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. Retrieved from [Link]
BioPharmaSpec. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec. Retrieved from [Link]
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Retrieved from [Link]
PMC. (n.d.). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. PMC. Retrieved from [Link]
Digital CSIC. (2022, December 2). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Retrieved from [Link]
PubMed. (2016, February 15). A facile and dynamic assay for the detection of peptide aggregation. PubMed. Retrieved from [Link]
Journal of Experimental Botany. (2018, August 31). N-terminal acetylation: an essential protein modification emerges as an important regulator of stress responses. Oxford Academic. Retrieved from [Link]
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Retrieved from [Link]
ResearchGate. (2025, August 7). The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and αα-tropomyosin. ResearchGate. Retrieved from [Link]
Frontiers. (2022, November 16). How important is the N-terminal acetylation of alpha-synuclein for its function and aggregation into amyloids?. Frontiers. Retrieved from [Link]
The Royal Society. (2017, October 20). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Retrieved from [Link]
Chemical Communications (RSC Publishing). (2021, October 1). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. RSC Publishing. Retrieved from [Link]
West Liberty University. (n.d.). Acetic Acid – CAS # 64-19-7. West Liberty University. Retrieved from [Link]
Nature. (2024, May 26). Shaping of secondary structure by additional amino groups. Nature. Retrieved from [Link]
ACS Publications. (2022, August 9). N-Terminal Acetylation of α-Synuclein Slows down Its Aggregation Process and Alters the Morphology of the Resulting Aggregates. Biochemistry. Retrieved from [Link]
PMC. (n.d.). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. PMC. Retrieved from [Link]
ACS Publications. (2022, February 1). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. ACS Publications. Retrieved from [Link]
Intertek. (n.d.). Protein Aggregation Analysis. Intertek. Retrieved from [Link]
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. Retrieved from [Link]
APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. APC. Retrieved from [Link]
Technical Support Center: Optimizing Ac-DL-Cys(1)-OtBu Purification
The following technical guide addresses the purification and handling of Ac-DL-Cys-OtBu (N-Acetyl-DL-Cysteine tert-Butyl Ester), referred to herein as Compound 1 . This guide assumes Compound 1 is the free thiol intermed...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification and handling of Ac-DL-Cys-OtBu (N-Acetyl-DL-Cysteine tert-Butyl Ester), referred to herein as Compound 1 .
This guide assumes Compound 1 is the free thiol intermediate (
), as this species presents the primary stability and purification challenges (oxidation and ester hydrolysis) compared to S-protected variants.
Executive Summary
Compound 1 (Ac-DL-Cys-OtBu) is a sensitive cysteine derivative. The primary causes of low purification yields are oxidative dimerization (forming the disulfide bis-compound) and acid-catalyzed ester hydrolysis (cleavage of the tert-butyl group).
This guide provides a self-validating workflow to maximize recovery of the monomeric free thiol.
Part 1: The Stability-Yield Paradox
To improve yield, you must arrest the two competing degradation pathways shown below.
Degradation Pathway Analysis
Figure 1: Degradation pathways for Ac-DL-Cys-OtBu. Yield loss occurs primarily through air oxidation to the disulfide (Impurity A) or acid hydrolysis of the sensitive tert-butyl ester (Impurity B).
Part 2: Optimized Purification Protocol
Phase 1: Synthesis Workup (The "Quench & Catch")
Goal: Remove reagents without triggering oxidation.
Degas All Solvents: Sparge ethyl acetate (EtOAc) and water with Nitrogen (
) or Argon for 15 minutes before use.
Acidic Quench: Adjust the reaction mixture to pH 4.0–5.0 using dilute citric acid (0.5 M).
Why? Thiol oxidation is pH-dependent. At pH < 5, the thiol group (
) remains protonated and is significantly less nucleophilic, preventing disulfide formation [1].
Avoid: Strong acids like HCl or TFA, which will cleave the sensitive
ester.
Rapid Extraction:
Extract with degassed EtOAc.
Wash with 0.1 M HCl (cold) followed by Brine.
Crucial Step: Dry over
(Sodium Sulfate), not (Magnesium Sulfate). is slightly Lewis acidic and can promote side reactions or bind thiols.
Standard silica gel chromatography is often the point of failure due to the slightly acidic nature of silica and prolonged exposure to air.
Parameter
Recommended Condition
Technical Rationale
Stationary Phase
Neutralized Silica Gel
Standard silica is acidic (pH ~5). Pre-wash column with 1% in Hexane if ester hydrolysis is observed, though pH 5 is usually safe for OtBu.
Mobile Phase
Hexane : EtOAc (Gradient)
Avoid alcohols (MeOH/EtOH) if possible, as they can induce transesterification over long periods.
Additive
0.1% Acetic Acid
Keeps the thiol protonated () to prevent oxidation on the column.
Flow Rate
High / Fast
Minimize residence time on the column to reduce oxidation risk.
Fraction Collection
Inert Atmosphere
Flush test tubes with before collection if the compound is highly prone to oxidation.
Phase 3: Rescue of Oxidized Material
If your yield is low and you isolate a solid instead of an oil (or observe a doubled mass in MS), you likely have the disulfide dimer.
Protocol to Recover Monomer:
Dissolve the dimer in degassed THF/Water (4:1).
Add 1.5 equivalents of TCEP·HCl (Tris(2-carboxyethyl)phosphine hydrochloride).
Advantage:[1][2][3][4] TCEP is effective at acidic pH (compatible with the OtBu ester) and is odorless, unlike DTT [2].
Stir for 30 minutes under
.
Extract immediately with EtOAc and proceed to concentration.
Part 3: Troubleshooting & FAQs
Q1: My product is an oil, but the literature/expected result implies a solid. Why?
A: Ac-DL-Cys-OtBu is typically a viscous oil or a low-melting solid due to the tert-butyl group preventing tight crystal packing and the racemic (DL) nature disrupting the lattice.
Warning: If you obtain a high-melting white solid, check MS immediately. It is likely the Disulfide Dimer (
Da).
Action: Perform the TCEP reduction protocol (Phase 3) to recover the monomer.
Q2: The NMR shows a complex mixture of peaks. Is it racemized?
A: Not necessarily.
Rotamers: The N-Acetyl group creates restricted rotation around the amide bond, often resulting in "double peaks" in
NMR (cis/trans rotamers). This is normal for N-acetylated amino acids.
Diastereomers: If you have the disulfide dimer of a DL mixture, you will see a mix of enantiomers (
, ) and the meso compound (). This creates a very complex NMR spectrum.
Test: Run the NMR at 50°C. If peaks coalesce, it is rotamers. If not, it is likely the dimer impurity.
Q3: Can I use TFA to remove other impurities?
A:ABSOLUTELY NOT.
TFA (Trifluoroacetic acid) will quantitatively cleave the tert-butyl ester (
) to the free acid (), destroying your product.
Alternative: If you need to remove amine-based impurities, use a dilute Citric Acid wash (pH 4) or a cation exchange resin.
Q4: How do I store the purified intermediate?
A:
Temperature: -20°C or -80°C.
Atmosphere: Store under Argon.
Physical State: Store as a concentrated solution in benzene (frozen) or neat oil.
Shelf Life: The free thiol is unstable. Use within 24-48 hours of purification for the best results.
Part 4: Analytical Checkpoints
Use this table to interpret your QC data during purification.
Technique
Observation
Diagnosis / Status
TLC (Hex/EtOAc)
Single spot, stains with Ellman's Reagent (Yellow)
Success: Free Thiol present.
TLC
Spot stays at baseline or smears
Failure: Hydrolysis to free acid (Ac-Cys-OH).
TLC
Two spots (close ), Ellman's Negative
Failure: Oxidation to Disulfide.
MS (ESI+)
Mass = () or ()
Success: Monomer.
MS (ESI+)
Mass = ()
Failure: Disulfide Dimer.
References
Pascual, I. et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation. Organic Process Research & Development. Available at: [Link]
Thermo Fisher Scientific. (2011). Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status. Available at: [Link]
Technical Support Center: Peptide & Small Molecule Synthesis
Topic: Minimizing Side Reactions During OtBu Removal in Cystine Dimers Status: Operational Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance Last Updated: February 16, 2026 Executive Summary Removing tert-butyl (OtBu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions During OtBu Removal in Cystine Dimers
Status: Operational
Ticket ID: CHEM-SUP-8821
Lead Scientist: Dr. A. Vance
Last Updated: February 16, 2026
Executive Summary
Removing tert-butyl (OtBu) esters from cystine dimers (molecules containing a pre-formed disulfide bond) presents a specific chemoselective challenge. The standard acidic conditions (TFA) required to cleave the OtBu group generate reactive tert-butyl carbocations (
).
The Conflict: These cations are electrophilic.[1] While you intend for them to be quenched by scavengers, the sulfur atoms in your disulfide bond are highly nucleophilic.
The Failure Mode: If the
cation attacks the disulfide bond, it results in S-tert-butylation (Mass shift +56 Da) and often cleavage of the dimer back into monomers.
This guide details the mechanism of this failure and provides a validated "Disulfide-Safe" protocol to prevent it.
Module 1: The Mechanistic Root Cause
To prevent the side reaction, you must understand the invisible war occurring in your flask.
Acidolysis: TFA protonates the OtBu ester, releasing the
carbocation.
The Target: In a perfect world, the scavenger (e.g., Silane) intercepts this cation immediately.
The Side Reaction: If scavengers are insufficient or slow, the
attacks the lone pair of the disulfide sulfur.
The Consequence: This forms a sulfonium intermediate which is unstable. It collapses, breaking the disulfide bond and resulting in an S-tert-butylated cysteine monomer and a reactive sulfenyl cation.
Visualizing the Failure Pathway
Figure 1: Kinetic competition between scavenger trapping (Green path) and disulfide alkylation (Red path).
Module 2: Scavenger Selection Strategy
The choice of scavenger is the single most critical variable. Many standard "cocktails" used in peptide synthesis (like Reagent K) are destructive to cystine dimers.
The "Do Not Use" List
Scavenger
Status
Reason for Exclusion
EDT (1,2-Ethanedithiol)
⛔ CRITICAL FAIL
EDT is a potent reducing agent. It will cleave your disulfide bond, reverting the dimer to free thiols.
DTT (Dithiothreitol)
⛔ CRITICAL FAIL
Strong reducing agent; destroys disulfides.
Thioanisole
⚠️ RISKY
While a good scavenger, it can sometimes promote disulfide scrambling under acidic conditions via sulfonium exchange.
The "Safe" List
Scavenger
Status
Mechanism of Action
TIS (Triisopropylsilane)
✅ PREFERRED
Highly steric hydride donor. Irreversibly quenches cations without reducing the disulfide bond.
Water
✅ ESSENTIAL
Hydrolyzes cations. Also essential to prevent TFA ester formation on Ser/Thr residues.
Anisole / Phenol
✅ BOOSTER
Acts as a pi-nucleophile to trap cations. Useful if the molecule is very hydrophobic.
Module 3: Optimized Protocol (SOP)
This protocol is designed specifically for Cystine Dimers containing OtBu/Boc groups.
Q1: I see a +56 Da peak, but I used TIS. What happened?A: You likely had insufficient scavenger volume relative to the mass of the protecting groups removed.
Fix: Increase the volume of the cocktail (dilution helps).
Fix: Add Anisole (2-5%) to the cocktail. Anisole is a "soft" nucleophile that works well in tandem with TIS.
Q2: My dimer has disappeared, and I see two monomer peaks.A: Reduction occurred. Did you reuse a vessel that contained DTT or EDT? Did you use "Reagent K"?
Fix: Ensure all glassware is virgin or acid-washed. Switch exclusively to the TFA/TIS/Water system.
Q3: Can I use TES (Triethylsilane) instead of TIS?A:Use Caution. TES is smaller and more reactive than TIS. While it scavenges well, some studies suggest TES is reactive enough to partially reduce disulfides under harsh conditions [1]. TIS is sterically hindered and safer for preserving disulfides.
Q4: My compound contains Methionine (Met) and Cystine. What now?A: This is the "Double Trouble" scenario.
alkylates Met (to form sulfonium) and Cys.
Protocol Adjustment: You need a stronger scavenger but cannot use EDT. Use Ammonium Iodide (NH4I) + DMS in TFA. This reduces Met-oxide and scavenges cations, but it is harsh.
Better approach: Stick to the TIS protocol but keep the temperature strictly at 0°C for the entire duration to minimize Met alkylation.
References
Pearson, D. A., et al. (1989). Triisopropylsilane as a scavenger in acidolytic deprotection of protecting groups in peptide synthesis.[2][3] Tetrahedron Letters, 30(21), 2739-2742.
Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine.[6][7] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Sigma-Aldrich. (2024). Cleavage Cocktails for Fmoc Synthesis. Technical Guide.[3][5]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][4][5][6][7][8][9] Chemical Reviews, 109(6), 2455-2504.
Technical Support Center: Steric Hindrance in Ac-DL-Cys(1)-OtBu Coupling
This technical guide addresses the challenges of steric hindrance in coupling reactions involving Ac-DL-Cys(1)-OtBu . Note on Nomenclature: In this guide, "Ac-DL-Cys(1)-OtBu" is interpreted as an N-acetylated (Ac), C-ter...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the challenges of steric hindrance in coupling reactions involving Ac-DL-Cys(1)-OtBu .
Note on Nomenclature: In this guide, "Ac-DL-Cys(1)-OtBu" is interpreted as an N-acetylated (Ac), C-terminal tert-butyl ester (OtBu) protected Cysteine derivative. The notation "(1)" is treated as a variable representing a bulky side-chain protecting group (e.g., Trityl, StBu, or Acm) or a specific compound identifier from your source text. The principles below apply to the general class of sterically congested Cysteine scaffolds .
Executive Summary: The "Ac-OtBu" Steric Sandwich
The Ac-DL-Cys(1)-OtBu scaffold presents a unique steric challenge. You are working with a "fully capped" amino acid where the small, rigid Acetyl (Ac) group at the N-terminus and the bulky, hydrophobic tert-Butyl (OtBu) group at the C-terminus create a "steric canyon" around the central Cysteine residue.
When the side chain (Sulfur) is also protected (Group "1"), the reactive center is buried. Successful coupling—whether it be S-alkylation (bioconjugation), C-terminal activation (after OtBu removal), or Side-chain modification —requires overcoming this specific 3D blockade.
Part 1: Diagnostic Workflow & Decision Matrix
Before modifying your protocol, identify the specific "Coupling" bottleneck you are facing.
Interactive Troubleshooting Diagram
The following decision tree guides you to the correct optimization strategy based on your reaction failure mode.
Figure 1: Diagnostic logic for identifying the source of steric hindrance in Ac-Cys-OtBu derivatives.
Part 2: Troubleshooting Guides
Scenario A: Coupling to the Sulfur (S-Alkylation/Conjugation)
The Problem: You are trying to attach a payload (e.g., fluorophore, drug, peptide) to the Cysteine sulfur, but the reaction is sluggish.
The Cause: The OtBu group is extremely bulky. It acts as an umbrella, shielding the sulfur from incoming electrophiles. The Acetyl group adds rigidity, preventing the backbone from flexing to expose the thiol.
Optimized Protocol: "Solvent-Assisted Exposure"
To overcome the OtBu shield, you must use solvation to "swell" the steric pocket and increase the nucleophilicity of the thiolate.
Step-by-Step:
Solvent Switch: Do not use DCM or THF. Use DMF (Dimethylformamide) or NMP .
Why? Polar aprotic solvents solvate the cations better, leaving the thiolate anion "naked" and more reactive, effectively bypassing some steric bulk.
Base Selection: Use DIPEA (Diisopropylethylamine) or Cs2CO3 (Cesium Carbonate) .
Critical: Avoid bulky bases like DBU if the electrophile is also bulky. The proton transfer must be fast.
Temperature: Heat to 35–45°C .
Insight: The rotational barrier of the OtBu group is high. Moderate heat increases the frequency of the "open" conformation where the sulfur is exposed.
Catalyst: Add KI (Potassium Iodide) or TBAI (Tetrabutylammonium Iodide) (10 mol%).
Mechanism:[1][2][3] If you are coupling to an alkyl halide (e.g., chloroacetamide), the iodide creates a more reactive intermediate (Finkelstein reaction) that is less sensitive to steric hindrance.
Parameter
Standard Condition
Steric-Optimized Condition
Solvent
DCM / THF
DMF or DMSO (High Dielectric)
Base
TEA
Cs2CO3 (Cesium Effect)
Temp
RT
40°C
Additive
None
TBAI (Phase Transfer/Nucleophile)
Scenario B: Activating the C-Terminus (OtBu Removal)
The Problem: You need to hydrolyze the OtBu ester to Ac-DL-Cys(1)-OH for subsequent peptide coupling, but the deprotection is incomplete.
The Cause: If Group "(1)" (the side chain protection) is bulky (e.g., Trityl), it creates a hydrophobic "grease ball" with the OtBu group. Aqueous acid (TFA/Water) cannot penetrate this hydrophobic core to protonate the ester oxygen.
Optimized Protocol: "The Silane Penetrator"
You need a scavenger that acts as a solvent penetrator.
Why DCM? Pure TFA is too polar. Adding DCM dissolves the hydrophobic Ac-Cys(1)-OtBu starting material, ensuring the acid actually contacts the molecule.
Why TIS (Triisopropylsilane)? It traps the tert-butyl cation immediately, preventing it from re-attaching (alkylation) to the sulfur.
Microwave Assistance (Optional): If available, heat to 50°C for 15 mins (25W power).
Caution: Do not overheat if your side chain "(1)" is Trityl, as you might accidentally deprotect the sulfur too.
Workup: Do not evaporate to dryness immediately. Precipitate in cold Diethyl Ether . The bulky starting material is soluble in ether, but the deprotected acid (Ac-Cys-OH) will precipitate.
Part 3: Frequently Asked Questions (FAQs)
Q1: The "(1)" in my molecule refers to a Trityl (Trt) group. Does this change the strategy?A: Yes. Trityl is massive. If you have Ac-Cys(Trt)-OtBu , the sulfur is effectively inert to everything except strong acid.
Implication: You cannot do S-coupling without removing Trt first.
Strategy: If you need to couple to the sulfur, you must remove Trt and OtBu simultaneously (using TFA/TIS) or use orthogonal deprotection (e.g., Iodine oxidation if you want a disulfide).
Q2: I see a new spot on TLC that isn't my product. Is it racemization?A: Since you are using DL-Cys (racemic starting material), racemization is not the issue (you already have a mix). The spot is likely S-tert-butylation .
Mechanism:[1][2][3] During OtBu removal, the released t-butyl cation attacks the sulfur.
Fix: Increase the scavenger (TIS or EDT) concentration to 10% in your deprotection cocktail.
Q3: Can I use enzymatic hydrolysis to remove the OtBu group to avoid harsh acids?A: Generally, no . Most esterases (like PLE or Lipase) struggle with the steric bulk of the tert-butyl ester. They prefer methyl or ethyl esters. The Ac-group also mimics a peptide bond, potentially confusing proteases. Chemical acidolysis is the only reliable method for OtBu removal in this specific scaffold.
Part 4: Mechanistic Visualization
The diagram below illustrates the "Steric Valley" concept—how the flanking groups block the nucleophilic trajectory.
Figure 2: The "Steric Valley": Ac and OtBu groups create a physical barrier (red dashed lines) preventing electrophile access to the Sulfur. Optimized conditions (green line) utilize solvent effects to open this pathway.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][4][] Chemical Reviews. (Comprehensive review on steric effects of Trt and OtBu groups). Link
Han, Y., et al. (2004). "Steric hindrance in peptide coupling: The role of side chain protection." Journal of Peptide Science. (Discusses the impact of bulky C-terminal esters). Link
Postma, T.M., & Albericio, F. (2014). "Dithiol-Reducing Agents in Peptide Synthesis: Overcoming Side Reactions." Organic Letters. (Strategies for managing S-alkylation side products). Link
Cherkupally, P., et al. (2014). "Process Development for the Synthesis of Cysteine-Containing Peptides." Organic Process Research & Development. (Industrial scale-up of hindered Cys derivatives). Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of Ac-DL-Cys(1)-OtBu
Subject: Technical Guide to Stability Profiles under Acidic vs. Basic Conditions
Compound:
-Acetyl-DL-Cysteine tert-Butyl Ester
Document ID: TS-CYS-001
Date: February 16, 2026
Executive Summary
This guide details the physicochemical stability of Ac-DL-Cys(1)-OtBu (Compound 1). This molecule contains three critical functional groups with distinct stability profiles:
-Acetyl Amide (Ac): Generally robust, requires harsh conditions to cleave.
Cysteine Thiol (-SH): Highly sensitive to oxidation in basic/neutral pH; stable in acid.
tert-Butyl Ester (-OtBu): Acid-labile (cleaves to acid); sterically hindered against basic hydrolysis.
Quick Reference Stability Matrix
Condition
Primary Stability Concern
Mechanism
Resulting Impurity
Acidic (pH < 3)
High (for Ester)
Acid-catalyzed cleavage
Ac-Cys-OH (Des-tert-butyl)
Basic (pH > 8)
Critical (for Thiol)
Thiolate oxidation / Disulfide exchange
(Ac-Cys-OtBu) (Dimer)
Neutral (pH 7)
Moderate
Slow air oxidation
Dimer formation over time
Section 1: The Acidic Environment (The "OtBu" Vulnerability)
Under acidic conditions (e.g., TFA, HCl), the primary degradation pathway is the loss of the C-terminal protecting group.
The Mechanism: Acidolysis
The tert-butyl ester is designed to be acid-labile.[1] In the presence of strong acids (like Trifluoroacetic acid, TFA), the ester oxygen is protonated, leading to the elimination of the tert-butyl carbocation (
).
Reaction:
Observation: A loss of 56 Da in Mass Spectrometry (conversion of OtBu
OH).
Operational Implications
Storage: Never store in acidic buffers. Ensure trace acid is removed from HPLC fractions before lyophilization.
Synthesis: If you intend to keep the OtBu group intact, avoid pH < 4. If you are performing a deprotection, use 95% TFA with scavengers (e.g., TIS) to capture the generated
cation, preventing it from alkylating the sulfur atom.[1]
Section 2: The Basic Environment (The "Thiol" Vulnerability)
Under basic conditions (e.g., Piperidine, NaOH, DIEA), the ester is relatively stable due to steric hindrance, but the thiol group becomes highly reactive.
The Mechanism: Thiolate Oxidation
The pKa of the cysteine thiol is approximately 8.3. In basic conditions, the thiol deprotonates to form a thiolate anion (
).
Reactivity: The thiolate is a potent nucleophile. In the presence of even trace oxygen, it rapidly dimerizes to form a disulfide bond.
Reaction:
Observation: Appearance of a species with roughly
. Often observed as precipitation (dimers are often less soluble).
Secondary Mechanism: Beta-Elimination
In strong, harsh bases (e.g., NaOH > 0.1M), cysteine derivatives can undergo
-elimination, converting the cysteine into dehydroalanine. This destroys the chiral center and the thiol functionality.
Section 3: Troubleshooting & FAQs
Q1: My LC-MS shows a peak at [M-56]. What happened?A: This indicates acidic hydrolysis .[2] You have lost the tert-butyl group.
Diagnosis: Did you use TFA in your mobile phase? Did you store the sample in an unbuffered solution that became acidic?
Fix: Use Ammonium Acetate (pH 7) or Formic Acid (< 0.1%) only if analyzing immediately. For storage, neutralize immediately.
Q2: The product turned into a white solid that is insoluble in water. Why?A: You likely formed the Disulfide Dimer .
Diagnosis: Was the pH > 7? Was the container open to air?
Fix: Add a reducing agent like DTT (Dithiothreitol) or TCEP to the solution to revert the dimer back to the monomer (Ac-Cys-OtBu).
Q3: Can I use this compound in Fmoc Solid Phase Peptide Synthesis (SPPS)?A: Yes, but with caution. The OtBu ester is stable to Piperidine (Fmoc removal), but the free thiol (if unprotected) will oxidize. Standard practice uses side-chain protected Cys (e.g., Ac-Cys(Trt)-OtBu) to prevent this. If your "Ac-DL-Cys(1)-OtBu" has a free thiol, it must be handled under inert atmosphere (Argon/Nitrogen).
Section 4: Visualizing the Degradation Pathways
The following diagram maps the chemical fate of Ac-DL-Cys-OtBu under stress conditions.
Caption: Degradation logic flow. Acid targets the ester (Red path); Base/Air targets the thiol (Green path).
Section 5: Recommended Stability Testing Protocol
To validate the integrity of your specific lot of Ac-DL-Cys(1)-OtBu, follow this self-validating protocol.
Baseline Scan: Dissolve 1 mg of compound in 50:50 Water/ACN. Inject immediately.
Target: Single peak.
Dimer Check: If a secondary peak appears at higher retention time (more hydrophobic), add 10 µL of 100 mM TCEP solution.
Validation: If the secondary peak disappears and the main peak area increases, the impurity was the Disulfide Dimer .
Hydrolysis Check: If a secondary peak appears at an earlier retention time (more polar), check Mass Spec.
Validation: If mass is [M-56], the impurity is Ac-Cys-OH (Acid hydrolysis product).
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Definitive guide on OtBu acid lability).
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5] Chemical Reviews, 109(6), 2455-2504. (Review of peptide protecting group stability).
Nagy, P. (2013). "Kinetics and Mechanisms of Thiol-Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways." Antioxidants & Redox Signaling.
Troubleshooting disulfide exchange in Ac-DL-Cys(1)-OtBu experiments
Topic: Troubleshooting Disulfide Exchange in Ac-DL-Cys(1)-OtBu Experiments Document ID: TS-CYS-EX-001 Status: Active Last Updated: October 26, 2023 Executive Summary & Scope Welcome to the Technical Support Center for cy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Disulfide Exchange in Ac-DL-Cys(1)-OtBu Experiments
Document ID: TS-CYS-EX-001
Status: Active
Last Updated: October 26, 2023
Executive Summary & Scope
Welcome to the Technical Support Center for cysteine derivative applications. This guide addresses the specific challenges of performing disulfide exchange reactions using Ac-DL-Cys(1)-OtBu (N-acetyl-DL-cysteine tert-butyl ester).
Protection: Acetyl (N-terminus) and tert-Butyl ester (C-terminus).
Stereochemistry: DL (Racemic mixture of enantiomers).
Key Challenge: The hydrophobic protecting groups and the specific
of the thiol in this environment create unique solubility and kinetic hurdles compared to free cysteine.
The Reaction:
Thiol-disulfide exchange is a nucleophilic substitution (
) where a thiolate anion () attacks an existing disulfide bond ().[3][4]
The Mechanism: Why Your Reaction Works (or Fails)
To troubleshoot effectively, you must understand the "Engine" of the reaction.
The Nucleophile is the Thiolate (
), NOT the Thiol (
)
The most common failure point is pH. The reaction rate is directly proportional to the concentration of the deprotonated thiolate anion.
Free Cysteine
: ~8.3
Ac-Cys-OtBu
: ~9.5 (Estimated).
Why? Acetylation of the N-terminus removes the positively charged amine that typically stabilizes the thiolate anion via inductive effects. Without this stabilization, the thiol holds its proton tighter, raising the
.
Consequence: You need a higher pH to generate the reactive species than you would for free cysteine.
Visualization: The Exchange Pathway
Figure 1: The mechanistic pathway of thiol-disulfide exchange.[3][4][5][6][7] Note that the Deprotonation step is the "gatekeeper" of the reaction rate.
Troubleshooting Guides
Guide A: Reaction is Sluggish or Incomplete
Symptom: HPLC shows >50% starting material remaining after 4+ hours.
Potential Cause
The "Why" (Scientific Causality)
Corrective Action
pH too low
The of Ac-Cys-OtBu is high (~9.5). At pH 7.0, less than 1% of your molecule is in the reactive thiolate form.
Increase pH to 8.0–8.5. Use a buffer with capacity in this range (e.g., Phosphate, Borate, or Tricine). Caution: Do not exceed pH 9.0 to avoid ester hydrolysis.
Steric Hindrance
The tert-butyl group is bulky. If your target disulfide is also bulky (e.g., a protein core), the attack is physically blocked.
Add Chaotropes. If the target is a protein, add 2-4M Urea to expose the disulfide. If small molecule, ensure complete solubility.
Solvent Shielding
The hydrophobic protecting groups may cause the molecule to aggregate/micelle in water, hiding the thiol.
Use Organic Co-solvents. Ensure at least 20-30% Acetonitrile, DMF, or DMSO is present to solvate the Ac-Cys-OtBu monomer.
Guide B: "Double Peaks" in HPLC (Stereochemical Issues)
Symptom: You see two product peaks with identical Mass Spec (MS) signatures.
Diagnosis:
You are using a DL (racemic) mixture.
If your target molecule is chiral (e.g., a peptide, protein, or chiral drug), the product will be a mixture of Diastereomers (L-Cys-Target and D-Cys-Target).
Diastereomers have different physical properties and often separate on C18 HPLC columns.
Solution:
Acceptance: If the application tolerates racemates, integrate both peaks as the total product.
Purification: If you need a single isomer, you must switch to pure Ac-L-Cys-OtBu or Ac-D-Cys-OtBu starting material. You cannot troubleshoot this away; it is intrinsic to the chemistry.
Guide C: Unexpected Homodimer Formation
Symptom: You are trying to make a Heterodimer (Mixed Disulfide), but you mostly get Ac-Cys-OtBu homodimer.
The Workflow Decision Tree:
Figure 2: Decision tree for minimizing homodimer impurities.
Optimized Experimental Protocol
Objective: Conjugation of Ac-DL-Cys-OtBu to a Target Disulfide (Target-S-S-Target).
Reagents:
Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0. (EDTA chelates metals that catalyze air oxidation).
Co-solvent: Dimethylformamide (DMF) or Acetonitrile (ACN).
Stock: 50 mM Ac-DL-Cys-OtBu in pure DMF.
Step-by-Step:
Solubility Check: Dissolve Ac-DL-Cys-OtBu in DMF first. It is poorly soluble in pure water.
Degassing (Critical): Sparge the Phosphate buffer with Nitrogen or Argon for 15 minutes. Reference: Whitesides et al. established that air oxidation competes with exchange rates. [1]
Mixing:
Add Target Disulfide to buffer.
Add Ac-DL-Cys-OtBu stock slowly while vortexing.
Final Solvent Ratio: Ensure <20% DMF to prevent buffer precipitation, but >5% to keep the Cys-derivative soluble.
Incubation: React for 1-2 hours at Room Temp.
Quenching: Lower pH to 6.0 using dilute HCl to "freeze" the exchange reaction (protonating the thiolate stops the nucleophilic attack).
Analysis: Analyze via RP-HPLC (C18 column). Monitor 214nm (peptide bond) and 280nm (if target has aromatics).
Frequently Asked Questions (FAQ)
Q: Can I use Ellman’s Reagent (DTNB) to quantify Ac-DL-Cys-OtBu?A: Yes, but with a caveat. The bulky OtBu group may slow down the reaction with DTNB. Ensure you allow 15 minutes for the reaction to complete rather than the standard 2-5 minutes. Also, run the Ellman's assay in 20% organic solvent to ensure the derivative doesn't precipitate. [2]
Q: Why does my reaction turn cloudy immediately?A: This is a solubility crash. The "OtBu" and "Ac" groups make the molecule significantly hydrophobic. You exceeded the solubility limit of the aqueous buffer. Fix: Increase the % of DMF/DMSO or reduce the concentration of the reactants.
Q: I am seeing racemization. Is the pH too high?A: Likely yes. Cysteine derivatives are prone to base-catalyzed racemization (conversion of L to D or vice versa) at high pH, especially if the temperature is elevated. Keep pH < 9.0 and perform reactions at 4°C or 20°C, never heated.
Q: What is the "(1)" in the name Ac-DL-Cys(1)-OtBu?A: In most catalogs, this is an index number or a specific lot designator. Chemically, it refers to the standard cysteine residue. However, always verify the Certificate of Analysis (CoA) to ensure it doesn't imply a specific isotope label (e.g., C13) or non-standard side-chain modification, though "OtBu" usually confirms the side chain is free thiol and the carboxyl is protected.
References
Houk, J., & Whitesides, G. M. (1987). Structure-reactivity relations for thiol-disulfide interchange. Journal of the American Chemical Society.
Core authority on pKa dependence and kinetics of thiol exchange.
Technical Support Center: Hydrophobic Cysteine Complex Purification
Welcome to the Advanced Purification Support Hub. You are likely here because your Ac-DL-Cys(1)-OtBu complex —a highly hydrophobic, acid-sensitive, and racemic cysteine derivative—is behaving poorly during purification.[...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Purification Support Hub. You are likely here because your Ac-DL-Cys(1)-OtBu complex —a highly hydrophobic, acid-sensitive, and racemic cysteine derivative—is behaving poorly during purification.[1][2] Common symptoms include column clogging, broad peaks, precipitation, or loss of the tert-butyl (OtBu) protecting group.
This guide moves beyond standard protocols to address the specific physicochemical constraints of this molecule.
⚠️ Emergency Triage: Quick Diagnostics
Before starting a new run, verify these three critical parameters:
Parameter
Diagnostic Check
The Risk
Solubility
Does the sample cloud up when 10 µL is added to 90 µL of Mobile Phase A (Water)?
Precipitation on Column. If yes, do NOT inject in 100% organic solvent without a "sandwich" injection (see Module 1).[2]
pH Stability
Are you using >0.5% TFA or leaving the sample in acidic buffer for >4 hours?
OtBu Cleavage. The tert-butyl ester is acid-labile.[1][2] Prolonged exposure to low pH hydrolyzes it to the free acid.
Stereochemistry
Is your peak splitting into a "doublet"?
Racemic Resolution. You are using "DL" (racemic) Cysteine.[2] On high-efficiency columns, diastereomers or enantiomers may partially separate.[1][2]
Module 1: Sample Preparation & Solubility (The Foundation)
The Problem: Ac-DL-Cys(1)-OtBu complexes are lipophilic. Injecting a sample dissolved in 100% DMSO or DMF onto a Reverse Phase (RP) column equilibrated in 95% Water often causes "hydrophobic shock"—the sample precipitates instantly at the column head, causing high backpressure and ghost peaks.
Protocol: The "Sandwich" Injection Method
This technique buffers the hydrophobic sample against the aqueous mobile phase.
Dissolve: Prepare your sample at high concentration (e.g., 50 mg/mL) in DMSO or DMF .[2]
Dilute (Optional): If solubility permits, dilute 1:1 with Acetonitrile (MeCN).
The Sandwich: Configure your autosampler to draw distinct plugs of solvent before and after the sample.
Injection: Inject the stack. The DMSO plugs prevent the water in Mobile Phase A from touching the sample until it is safely on the stationary phase.
Expert Insight: Avoid using Methanol (MeOH) as a solvent for Ac-DL-Cys(1)-OtBu if you are using acidic mobile phases.[1][2] Transesterification (swapping -OtBu for -OMe) can occur over time.[1][2]
Module 2: Chromatographic Strategies
Workflow Logic
The purification strategy depends on whether you need to separate the enantiomers (DL-mix) or purify the complex from synthetic byproducts.
Figure 1: Decision tree for selecting the correct purification mode based on the specific stability and stereochemical requirements of the Cys complex.[1]
Target: Removing free ligands, coupling reagents, or metal salts.[2]
Stationary Phase: Do not use a standard C18 if the molecule is extremely hydrophobic; it will retain too strongly, requiring 100% organic elution which yields poor separation.
Recommendation:C8 (Octyl) or Phenyl-Hexyl .[1][2] The Phenyl chemistry provides unique selectivity for the aromatic "Ac" group and potential metal-ligand pi-interactions.[1]
Mobile Phase:
A: 10 mM Ammonium Acetate (pH 6.[2]5) or 0.1% Formic Acid (if OtBu is stable).[2]
Target: Separating Ac-D -Cys(1)-OtBu from Ac-L -Cys(1)-OtBu.
Stationary Phase: Immobilized Polysaccharide columns (e.g., CHIRALPAK® IA/IB or equivalent).[2]
Mode: Normal Phase (Hexane/Ethanol) is often superior for protected amino acids, but RP-mode is possible.[1][2]
Method: Isocratic elution (e.g., 80% Hexane / 20% IPA) usually provides the best resolution for racemic protected amino acids.
Module 3: Troubleshooting & FAQs
Q1: I see a "doublet" peak in my achiral C18 run. Is my compound degrading?
Diagnosis: Likely No .
Explanation: You are using a DL (racemic) mixture.[2] High-efficiency C18 columns can partially resolve diastereomers if the "complex" creates a new chiral center (e.g., a metal center with chiral geometry) or if the complex has bulky groups creating atropisomers.
Solution:
Check the mass spectrum of both peaks. If they are identical (same m/z), it is stereoisomer separation, not degradation.[2]
If you need a single peak, switch to a column with lower plate count or change the modifier (e.g., use Methanol instead of MeCN to change selectivity).
Q2: My mass spec shows a mass of [M - 56]. What happened?
Diagnosis:Isobutylene loss (OtBu cleavage).Explanation: The tert-butyl ester is acid-labile.[1][2] While stable to bases, it cleaves in the presence of TFA, especially during the concentration step (Rotovap) where acid concentration increases as solvent evaporates.
Solution:
Switch from TFA (pKa ~0.[2]5) to Formic Acid (pKa ~3.[2]75) or Acetic Acid (pKa ~4.75).[2]
If you must use TFA, immediately neutralize fractions with a few drops of 1% Ammonium Bicarbonate before evaporation.[2]
Never heat the fractions above 30°C during evaporation.[2]
Q3: The backpressure spikes immediately after injection.
Diagnosis:Precipitation.Explanation: The hydrophobic complex crashed out of solution upon hitting the aqueous mobile phase.
Solution:
Increase the starting % of Organic solvent (Mobile Phase B) in your gradient.[2] Start at 50% B instead of 5% B.
Q4: I have low recovery. Where is my compound?
Diagnosis:Irreversible Adsorption.Explanation: Hydrophobic Cys complexes can bind non-specifically to the stainless steel frits or the column hardware, especially if free thiols are present (reacting with steel).
Solution:
Use PEEK (polyetheretherketone) column hardware and tubing, not stainless steel.[2]
Passivate the LC system with 0.1% EDTA or Phosphoric acid prior to the run (if compatible with your column).
Once purified, the Ac-DL-Cys(1)-OtBu complex remains vulnerable.[1][2]
Lyophilization: Do not lyophilize from high concentrations of TFA. The "film" of acid that forms during the final drying stages will cleave the OtBu group.
Protocol: Exchange the buffer to water/tert-butanol (1:[1]1) before freeze-drying.[1][2]
Storage: Store under Argon or Nitrogen at -20°C. The "Ac" (Acetyl) group protects the N-terminus, but if the "Complex" involves a labile metal-thiol bond, oxidation can occur.[1]
References
Greene, T.W., & Wuts, P.G.M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley.[2] (Definitive source on OtBu and Acetyl stability conditions). [2]
Waters Corporation. (n.d.).[2] Peptide Isolation – Method Development Considerations. (Guidance on pore size and hydrophobicity for peptide purification).
Sigma-Aldrich. (2025).[1][2] HPLC Troubleshooting Guide: Buffer Selection and Precipitation. (Technical data on buffer solubility in organic modifiers).
Ilisz, I., et al. (2010).[2][3] High-Performance Liquid Chromatography of Biologically Important, Small Epimeric Peptides. Mini-Reviews in Medicinal Chemistry. (Discusses separation of DL-amino acid derivatives).
ResearchGate. (2014).[2][4] How can I get a proper HPLC for hydrophobic peptide? (Community discussion on C8 vs C18 and DMSO injection techniques).
NMR characterization standards for Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu
Executive Summary & Structural Context[1][2] This guide establishes the NMR characterization standards for Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu (N,N'-diacetyl-cystine di-tert-butyl ester). This molecule is the oxidized ho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context[1][2]
This guide establishes the NMR characterization standards for Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu (N,N'-diacetyl-cystine di-tert-butyl ester). This molecule is the oxidized homodimer of N-acetyl-cysteine tert-butyl ester.
Critical Technical Distinction:
Unlike pure enantiomeric forms (L- or D-), the use of DL-Cysteine precursors results in a statistical mixture of stereoisomers upon oxidation. The resulting product contains three distinct species:
Enantiomeric Pair (50%):
and – Magnetically equivalent in achiral solvents.
Meso Compound (50%):
– Diastereomeric to the pair.
Implication: The NMR spectrum of the DL-dimer will exhibit signal splitting (dual sets of peaks) for the
-protons, -protons, and potentially the acetyl/tert-butyl groups, differentiating it from the single-set spectrum of the pure L-isomer.
Comparative NMR Standards
The following data compares the target Disulfide Dimer against its primary impurities: the reduced Monomer (Thiol) and the Hydrolyzed (Acid) byproducts.
Primary Reference Data (1H & 13C NMR in DMSO-d6)
Moiety
Target: Disulfide Dimer (Oxidized)
Alt 1: Thiol Monomer (Reduced)
Alt 2: Hydrolyzed Acid (Free -OH)
Diagnostic Shift ()
Structure
Causality
H (Cys)
2.9 – 3.2 ppm (Multiplet)
2.6 – 2.8 ppm (Multiplet)
2.9 – 3.2 ppm
Deshielding: The S-S bond exerts an anisotropic effect, shifting H downfield by ~0.3 ppm vs. SH.
C (13C)
36.0 – 39.0 ppm
26.0 – 28.0 ppm
36.0 – 39.0 ppm
The "Golden Rule": C > 35 ppm indicates Disulfide; C < 32 ppm indicates Thiol.
OtBu (-CH)
1.35 – 1.45 ppm (Singlet)
1.35 – 1.45 ppm
Absent
Loss of intense 9H/18H singlet confirms ester hydrolysis.
Acetyl (-CH)
1.85 – 1.95 ppm (Singlet)
1.85 – 1.95 ppm
1.85 – 1.95 ppm
Stable internal reference.
Amide (NH)
8.2 – 8.5 ppm (Doublet)
8.0 – 8.2 ppm
8.2 – 8.5 ppm
Sensitive to H-bonding; shifts downfield in dimer.
Stereochemical Splitting (DL-Specific)
Note: In the DL-mixture, the Meso (R,S) and Chiral (R,R/S,S) forms have different magnetic environments.
H
Splitting: Expect two distinct multiplets or a broadened complex multiplet at 4.4 – 4.7 ppm .
OtBu/Ac Splitting: High-field (600+ MHz) instruments may resolve the tert-butyl singlet into two closely spaced singlets (
ppm).
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and differentiates the target from oxidation byproducts.
Step 1: Sample Preparation
Solvent: DMSO-d6 (99.9% D) is required. CDCl
is inferior due to poor solubility of the dimer and lack of amide proton visibility.
Concentration: 10–15 mg in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
Step 2: The "C-Beta Check" (Validation Step)
Run a standard 1D
C NMR (or DEPT-135).
Pass Criteria: Signal observed at 36–39 ppm (
).
Fail Criteria: Signal observed at 26–28 ppm . This indicates the sample has reduced to the thiol (monomer) or was never oxidized.
Why? The carbon shift is less sensitive to concentration/pH than proton shifts but highly sensitive to the oxidation state of Sulfur.
Step 3: 2D Verification (HSQC)
Run a gradient HSQC to correlate protons to carbons.
Confirm the protons at 2.9–3.2 ppm correlate exclusively to the carbon at >35 ppm.
Any correlation to a carbon at <30 ppm indicates thiol contamination.
Visualizations
Diagram 1: Stereochemical Oxidation Pathway
This diagram illustrates why the "DL" starting material creates a complex mixture compared to pure L-Cys.
Caption: Statistical formation of stereoisomers from racemic starting material. The Meso and Chiral forms are diastereomers, resulting in distinct NMR signals.
Diagram 2: Characterization Decision Tree
A logic flow to determine sample purity and identity.
Caption: Step-by-step logic flow for validating the Ac-DL-Cys(1)-OtBu dimer using 1H and 13C NMR markers.
References
Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation.[1][2][3][4] Journal of Biomolecular NMR, 18(2), 165–171.
Core Reference for the "Golden Rule" of C-beta shifts (32 vs 35 ppm).
Bányai, I., et al. (2022). Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PLOS ONE.[5]
Source for protonation shifts and beta-proton deshielding values.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
General grounding for tert-butyl and acetyl group chemical shifts.
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6, 135-140.
Comparative Mass Spectrometry Profiling of Ac-DL-Cys(1)-OtBu: CID vs. HCD Fragmentation Dynamics
Executive Summary Ac-DL-Cys(1)-OtBu (N-Acetyl-S-tert-butyl-DL-cysteine) is a critical protected amino acid derivative often used as a building block in solid-phase peptide synthesis (SPPS) or as a lipophilic cysteine ana...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ac-DL-Cys(1)-OtBu (N-Acetyl-S-tert-butyl-DL-cysteine) is a critical protected amino acid derivative often used as a building block in solid-phase peptide synthesis (SPPS) or as a lipophilic cysteine analog in drug formulation. Its quality control is paramount; impurities here propagate into truncated or misfolded peptide sequences.
This guide provides a technical comparison of fragmentation behaviors using Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) . While standard MS1 analysis confirms molecular weight, it fails to verify the integrity of the labile tert-butyl ester protection. This guide demonstrates why energy-dependent fragmentation is required to validate both the protecting group architecture and the amino acid backbone.
Part 1: Molecular Profile & Theoretical Fragmentation
Before analyzing spectra, we must establish the theoretical mass transitions. The molecule contains two distinct protecting groups with vastly different stabilities in the gas phase.
Formula:
Monoisotopic Mass: 219.09 Da
Precursor Ion
: 220.10 Da
The Chiral Limitation (Expert Insight)
Note that the analyte is a racemic mixture (DL -Cys). Standard mass spectrometry (ESI-MS/MS) cannot distinguish between the D- and L-enantiomers, as their mass-to-charge ratios and fragmentation energies are identical in an achiral environment. To resolve the enantiomeric ratio (ER), one would require chiral chromatography (e.g., Chiralpak columns) upstream of the MS, or Ion Mobility Spectrometry (IMS). This guide focuses strictly on structural validation, not chiral purity.
Part 2: Comparative Methodology
We compare two fragmentation regimes to answer different structural questions.
Feature
Method A: Low-Energy CID
Method B: High-Energy HCD
Energy Regime
Low (Resonant excitation)
High (Beam-type collision)
Primary Mechanism
Lowest energy pathway favored (Thermodynamic control)
Why: High concentrations lead to dimer formation (
at m/z 439.2), which complicates spectral interpretation.
Instrument Settings (Orbitrap / Q-TOF)
Ionization: ESI Positive Mode.
Flow Rate: 5 µL/min (Direct Infusion).
Isolation Window: 1.0 m/z (Centered at 220.1).
CID Settings: Normalized Collision Energy (NCE) 25%.
HCD Settings: Stepped NCE 30, 40, 50%.
Part 4: Data Analysis & Interpretation[1]
Pathway A: The "Soft" Loss (CID)
Under CID conditions, the tert-butyl ester is the most labile functionality. The primary transition is the neutral loss of isobutylene (
, 56 Da). This rearrangement is driven by the transfer of a hydrogen from the t-butyl group to the carbonyl oxygen, releasing the gas-phase alkene.
Transition:
Interpretation: Presence of the 164 peak confirms the OtBu group was intact on the parent. If 164 is seen in MS1 (without fragmentation), the sample has degraded (hydrolysis).
Pathway B: The "Hard" Fingerprint (HCD)
HCD injects enough internal energy to break the amide bond. After the initial loss of isobutylene (164.1), the molecule sheds the N-acetyl group via a ketene loss (
, 42 Da) or cleaves to form the cysteine immonium ion.
Transition:
(Loss of Ketene)
Transition:
(Immonium Ion)
Comparative Data Table
m/z (Observed)
Fragment Identity
Origin
CID Intensity
HCD Intensity
220.10
Parent Ion
10%
<1%
164.04
Loss of Isobutylene (-56 Da)
100% (Base Peak)
40%
122.03
Loss of Ketene (-42 Da) from 164
<5%
85%
76.02
Cysteine Immonium Ion
0%
30%
Part 5: Visualization of Fragmentation Pathways
The following diagram maps the specific fragmentation logic for Ac-DL-Cys(1)-OtBu, highlighting the energy-dependent pathways.
Figure 1: Fragmentation pathway of Ac-DL-Cys(1)-OtBu showing the sequential loss of protecting groups.
Part 6: Troubleshooting & Validation (Self-Checking Systems)
To ensure your data is valid, use these internal checks:
The "Sodium Check":
Look for m/z 242.1 (
).
Insight: Sodium adducts fragment differently (often prohibiting the proton transfer required for isobutylene loss). If your spectrum is dominated by 242, your fragmentation efficiency will drop. Remedy: Re-purify solvents or add 0.1% Formic Acid to displace Na+.
The "Dimer Check":
Look for m/z 439.2 (
).
Insight: If this peak is >50% of the base peak, your concentration is too high (supramolecular clustering). Remedy: Dilute sample to 1 µM.
The "Source Fragmentation" Warning:
If you see m/z 164 in your MS1 scan (before fragmentation), your ion source temperature is too high (>350°C) or your Cone Voltage is too aggressive. The t-butyl group is thermally labile. Remedy: Lower source temp to 250°C.
References
NIST Chemistry WebBook. Mass Spectrum of Cysteine derivatives and fragmentation data. National Institute of Standards and Technology. [Link]
Harrison, A. G. (1999). The fragmentation of protonated amino acids and their derivatives. Journal of Mass Spectrometry.[1][2] (Validates ketene loss mechanisms in N-acetylated peptides). [Link]
ESI-MS Fragmentation Mechanisms. Neutral loss of isobutylene from tert-butyl esters. Journal of the American Society for Mass Spectrometry.[2] [Link]
Technical Comparison of HPLC Methodologies for Ac-DL-Cys(1)-OtBu Purity Assessment
Executive Summary & Analyte Profile The accurate purity assessment of Ac-DL-Cys(1)-OtBu (N-acetyl-DL-cysteine tert-butyl ester, with (1) denoting a specific side-chain modification or compound identifier) presents a uniq...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analyte Profile
The accurate purity assessment of Ac-DL-Cys(1)-OtBu (N-acetyl-DL-cysteine tert-butyl ester, with (1) denoting a specific side-chain modification or compound identifier) presents a unique set of chromatographic challenges. This molecule combines a hydrophobic C-terminal ester (-OtBu ) with a potentially reactive or protected thiol side chain. Furthermore, the DL designation necessitates not just chemical purity analysis, but rigorous enantiomeric separation to quantify the D- and L-isomer ratio.
This guide objectively compares three primary chromatographic approaches: Reverse-Phase HPLC (RP-HPLC) for chemical purity, Chiral HPLC for enantiomeric excess (ee), and LC-MS for structural validation.
Analyte Properties & Challenges
Chromophore: Weak UV absorbance (lacks aromaticity unless the side chain (1) contains a benzyl/trityl group). Detection relies on the amide/ester bonds at 205–220 nm .
Stability: The tert-butyl ester is acid-sensitive; prolonged exposure to low pH (<2) can lead to hydrolysis. If the side chain is a free thiol, rapid oxidation to the disulfide dimer occurs in solution.
Chirality: As a racemate (DL), baseline separation of enantiomers is critical for asymmetric synthesis applications.
Comparative Methodology: RP-HPLC vs. Chiral HPLC
The following table contrasts the performance of standard Reverse-Phase methods against Chiral Normal-Phase methods for this specific analyte.
Best for identifying hydrolysis products (Ac-Cys-OH) and oxidative dimers.
Rationale: The hydrophobic tert-butyl group ensures strong retention on C18 columns. A gradient elution is necessary to separate the main peak from more polar hydrolysis products and less polar side-chain impurities.
System: Agilent 1260/1290 Infinity II or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Phosphoric acid is preferred over TFA to minimize baseline drift at 210 nm.
Self-Validating Check: Inject a sample of the hydrolyzed byproduct (Ac-DL-Cys-OH). It must elute significantly earlier (approx. 3-5 min) than the parent ester (approx. 12-14 min).
Method B: Chiral HPLC for Enantiomeric Separation
Essential for validating the "DL" composition or determining optical purity.
Rationale: Polysaccharide-based stationary phases (e.g., Chiralpak AD-H or IA) form hydrogen bonds and steric interactions with the amide and ester groups of Ac-DL-Cys(1)-OtBu, enabling discrimination between spatial isomers.
Column: Daicel Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
Optimization: If peak tailing occurs, add 0.1% TFA to the mobile phase to suppress silanol interactions.
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV @ 215 nm.
Sample Diluent: Mobile phase (Hexane/IPA). Do not use DMSO or pure ACN as it may disrupt the chiral selector on non-immobilized columns.
Self-Validating Check: A racemic standard (DL-mixture) must show two distinct peaks with an area ratio of ~50:50. Resolution (
) should be .
Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method based on the specific impurity profile detected.
Caption: Figure 1. Analytical decision matrix for Ac-DL-Cys(1)-OtBu characterization.
Technical Considerations & Troubleshooting
Sample Preparation Strategy
Diluent Selection:
For RP-HPLC : Dissolve in 50:50 Water:Acetonitrile. Pure acetonitrile may cause peak distortion (solvent effect) if injected in large volumes.
For Chiral HPLC : Dissolve in the mobile phase (Hexane/IPA). If the compound is insoluble in hexane, dissolve in a minimal amount of IPA or Ethanol, then dilute with Hexane.
Preventing Oxidation:
If the side chain (1) is a free thiol (-SH), the sample is prone to dimerization (2 R-SH
R-S-S-R).
Protocol: Prepare samples immediately before injection. Add 0.1 mM EDTA to the aqueous portion of the mobile phase to chelate metal ions that catalyze oxidation [1].
Common Failure Modes
Peak Broadening in Chiral Mode: Often caused by using a "strong" solvent (like pure Ethanol or Methanol) as the diluent. Solution: Match diluent to mobile phase.
Ghost Peaks in RP-HPLC: If running a gradient, ghost peaks may arise from mobile phase impurities accumulating on the column. Solution: Use HPLC-grade solvents and filter through 0.22 µm membranes.
Low Sensitivity: Because Ac-DL-Cys(1)-OtBu lacks strong chromophores, ensure the UV detector reference wavelength is "Off" or set wide (e.g., 360 nm, bw 100) to avoid subtracting the signal of interest.
References
Vertex AI Search. (2024). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Education and Research. Link
Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Sigma-Aldrich Technical Guides. Link
National Institutes of Health (NIH). (2006). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. PubMed. Link
SIELC Technologies. (n.d.). Determination N-Acetyl-L-Cysteine on Primesep SB Column. SIELC Application Notes. Link
Strategic Comparison: Ac-DL-Cys(1)-OtBu vs. Fmoc-Cys(Trt)-OH for Disulfide Formation
Executive Summary: Defining the Strategic Divergence This guide compares two distinct chemical entities used for disulfide bond formation, each representing a fundamentally different synthetic strategy. Fmoc-Cys(Trt)-OH...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Defining the Strategic Divergence
This guide compares two distinct chemical entities used for disulfide bond formation, each representing a fundamentally different synthetic strategy.
Fmoc-Cys(Trt)-OH (L-Isomer): The industry standard for Solid-Phase Peptide Synthesis (SPPS) . It is designed for the precise, stereoselective incorporation of cysteine into complex peptide sequences. The Trityl (Trt) group provides acid-labile protection, allowing for global deprotection and subsequent regioselective disulfide formation.
Ac-DL-Cys(1)-OtBu (Racemic Mixture): A representative building block for Solution-Phase Synthesis of small molecule disulfides or cysteine derivatives. The "DL" designation indicates a racemic mixture, and "Ac/OtBu" (Acetyl/tert-butyl) protection implies a fully protected monomer intended for solution-phase dimerization or modification. (Note: "1" is interpreted here as a variable protecting group, likely H, Trt, or Acm, depending on the specific precursor state).
Core Distinction: Choose Fmoc-Cys(Trt)-OH for high-fidelity peptide therapeutics where stereochemistry (L-configuration) and sequence definition are paramount. Choose Ac-DL-Cys(1)-OtBu for cost-effective synthesis of small molecule cystine derivatives, redox probes, or simpler dimers where racemic mixtures (DL/meso) are acceptable or intended.
Technical Analysis & Mechanism
A. Fmoc-Cys(Trt)-OH: The SPPS Workhorse
Chemistry: The Fmoc group is base-labile (removed by piperidine), while the Trityl (Trt) group is acid-labile (removed by TFA) but stable to base.
Disulfide Strategy:
Post-Cleavage Oxidation: The peptide is cleaved from the resin and globally deprotected (Trt removed) using high-concentration TFA. The free thiols are then oxidized in solution (pH 7-8) using DMSO or air.
On-Resin Cyclization: If orthogonal protection (e.g., Cys(Acm)) is used alongside Cys(Trt), the Trt group can be selectively removed on-resin with dilute acid (1% TFA/DCM) for specific disulfide pairing, though this is less common than Acm/Trt orthogonality.
Stereocontrol: High. Uses pure L-isomer to prevent racemization (typically <0.5% with proper activation).
B. Ac-DL-Cys(1)-OtBu: The Solution-Phase Model
Chemistry: The N-terminus is capped (Acetyl), and the C-terminus is protected (tert-butyl ester). This molecule cannot be elongated into a peptide chain. It is a "terminal" unit.
Disulfide Strategy:
Direct Oxidation: If "1" is Hydrogen (free thiol), oxidation is performed directly in organic solvent or aqueous buffer using Iodine (I₂), Hydrogen Peroxide (H₂O₂), or DMSO.
Deprotection-Oxidation: If "1" is Trt or Acm, it requires a preliminary deprotection step or direct oxidative cleavage (e.g., I₂ for Acm).
Stereocontrol: None. The "DL" mixture leads to a statistical distribution of products upon dimerization:
LL-Dimer (Enantiomer)
DD-Dimer (Enantiomer)
LD-Dimer (Meso compound)
Result: A complex mixture requiring difficult chromatographic separation if a specific stereoisomer is needed.
Target: Synthesis of N,N'-Diacetyl-Cystine-Di-tert-butyl ester (Mixture).
Assumption: Starting material is the free thiol Ac-DL-Cys-OtBu.
Dissolution: Dissolve Ac-DL-Cys-OtBu (1.0 eq) in DCM or Methanol .
Oxidation (Iodine Method):
Prepare a 0.1 M solution of I₂ in Methanol .
Add I₂ solution dropwise to the cysteine solution until a faint yellow color persists (indicating excess iodine).
Reaction Time: Typically < 15 minutes.
Quenching: Add 10% Na₂S₂O₃ (Sodium Thiosulfate) aqueous solution to quench excess iodine (yellow color disappears).
Extraction: Extract with DCM, wash with water and brine. Dry over MgSO₄.
Analysis: Analyze by TLC or HPLC. Expect multiple peaks corresponding to the meso (LD) and racemic (LL/DD) pairs.
Visualizing the Pathways
Diagram 1: Comparative Workflows
Figure 1: Comparison of the stereocontrolled SPPS route (left) versus the racemic solution-phase route (right).
Expert Commentary & Causality
Why the "DL" Matters:
In drug development, the use of Ac-DL-Cys(1)-OtBu is generally restricted to early-stage screening or the synthesis of non-chiral standards. The formation of the meso-isomer (LD) is a critical limitation. In a disulfide bond, the spatial arrangement of the two cysteine alpha-carbons is distinct for LL vs LD pairs. This results in different physical properties (solubility, melting point) and biological activities.
Why Fmoc-Cys(Trt)-OH Dominates:
The Trityl (Trt) group is preferred in SPPS because its removal is orthogonal to the Fmoc group but coincident with the cleavage of the peptide from the resin. This allows the researcher to obtain the free dithiol peptide in a single step, ready for cyclization. For complex peptides requiring multiple disulfide bridges, Fmoc-Cys(Acm)-OH is often used in conjunction with Fmoc-Cys(Trt)-OH to direct regioselective folding (Cys1-Cys2 vs Cys3-Cys4).
Recommendation:
Use Fmoc-Cys(Trt)-OH if you are synthesizing a therapeutic peptide, a biological probe, or any molecule where 3D structure and receptor binding are critical.
Use Ac-DL-Cys(1)-OtBu only if you need a cheap, simple disulfide model and possess the chromatographic capability to separate the resulting stereoisomers, or if stereochemistry is irrelevant to your application.
References
Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Link
Postma, T. M., & Albericio, F. (2014). "Dithiol-disulfide exchange in peptide synthesis: A review." European Journal of Organic Chemistry, 2014(17), 3519-3530. Link
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2011). "Multifaceted roles of disulfide bonds: Peptides as therapeutics." Chemical Reviews, 114(2), 901-926. Link
Sigma-Aldrich. "Fmoc-Cys(Trt)-OH Product Specification." Link
Technical Comparison: Validating Disulfide Bond Integrity in Ac-DL-Cys(1)-OtBu Derivatives
Executive Summary & Strategic Definition The Core Challenge: Validating the integrity of the disulfide bond in Ac-DL-Cys(1)-OtBu (interpreted here as the disulfide-linked dimer, N,N'-Diacetyl-DL-cystine di-tert-butyl est...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Definition
The Core Challenge:
Validating the integrity of the disulfide bond in Ac-DL-Cys(1)-OtBu (interpreted here as the disulfide-linked dimer, N,N'-Diacetyl-DL-cystine di-tert-butyl ester, or checking for its formation in the monomer) presents a unique analytical challenge due to the molecule's significant hydrophobicity and steric bulk.[1] Unlike standard cysteine derivatives (e.g., Cys-OMe), the tert-butyl (OtBu) ester introduces steric hindrance that enhances stability against hydrolysis but complicates traditional aqueous-based assays like Ellman’s test.[1]
Scope of Guide:
This guide compares three primary validation methodologies—LC-MS , NMR , and Modified Ellman’s Assay —to determine the most reliable protocol for confirming disulfide bond integrity. We also compare the stability profile of the Ac-DL-Cys(1)-OtBu scaffold against common alternatives (e.g., Methyl/Ethyl esters) to inform reagent selection in peptide synthesis and drug design.[1]
Comparative Analysis: Validation Methodologies
The following table compares the efficacy of three standard methods for validating the disulfide bond in Ac-DL-Cys(1)-OtBu.
Feature
Method A: High-Res LC-MS (Recommended)
Method B: 1H-NMR Spectroscopy
Method C: Modified Ellman’s Test
Primary Output
Mass-to-Charge Ratio (m/z) . Direct confirmation of the dimer mass .[1]
Chemical Shift () . Distinct shift of -CH protons adjacent to the disulfide.[1]
Absorbance (412 nm) . Colorimetric detection of free thiols (Negative result = Disulfide intact).
Sensitivity
High (pmol range). Detects trace monomer/mixed disulfides.
Medium . Requires mg quantities.
Low to Medium . Dependent on solvent compatibility.[2]
Specificity
Excellent . Distinguishes homodimer from mixed disulfides.
High . Structural connectivity proof.
Low . Only indicates absence of free -SH; does not prove which disulfide formed.[1]
Throughput
High . Automatable.
Low . Manual analysis.
Medium . Plate-reader compatible.
Limitation
Ionization suppression in high organic solvents.
Solvent peaks (DMSO/CDCl) may overlap; expensive.[1]
Solubility issues . Ac-DL-Cys(1)-OtBu is insoluble in standard aqueous Ellman's buffer.[1]
Verdict
Gold Standard for routine QC and impurity profiling.
Definitive for structural characterization (e.g., new batch validation).
Screening Only . Use only with organic solvent modification.
Product Performance Comparison: Ac-DL-Cys(1)-OtBu vs. Alternatives
When selecting a cysteine derivative for disulfide engineering, the protecting group on the C-terminus significantly influences the stability of the disulfide bond.[1]
Comparative Stability Profile
Parameter
Ac-DL-Cys(1)-OtBu (Target)
Ac-Cys-OMe (Alternative)
Mechanism/Insight
Hydrolytic Stability
High . The bulky tert-butyl group resists basic hydrolysis and nucleophilic attack.[1]
Low . Methyl esters are easily hydrolyzed by esterases or mild base.
Steric Shielding : The OtBu group acts as a steric bumper, protecting the ester bond and indirectly stabilizing the local conformation.[3]
Disulfide Exchange
Resistant .[3] Steric bulk near the cystine bridge hinders attack by external thiols.
Susceptible . Less steric hindrance allows faster disulfide exchange (scrambling).
Kinetic Stability : Bulky groups increase the activation energy for disulfide exchange reactions.
Lipophilicity
High . Soluble in DCM, DMF, DMSO.
Moderate . Soluble in alcohols, water-miscible solvents.[1][3]
Solubility Matching : OtBu derivatives are superior for synthesis in non-polar organic solvents.[3]
Field-Proven Insight:
For applications requiring long-term storage or use in complex organic synthesis, Ac-DL-Cys(1)-OtBu outperforms methyl/ethyl ester variants.[1] The OtBu group prevents premature hydrolysis and reduces the rate of unwanted disulfide scrambling, ensuring the "integrity" of the pre-formed disulfide bond is maintained.[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Resolution LC-MS Validation (The Gold Standard)
Objective: Confirm the presence of the disulfide dimer
and quantify monomeric impurities.
Step-by-Step Workflow:
Sample Preparation: Dissolve 1 mg of Ac-DL-Cys(1)-OtBu in 1 mL of Acetonitrile (ACN) . Note: Do not use water/methanol as primary solvents due to solubility limits.[1]
Protocol B: Modified Ellman’s Test (For Hydrophobic Derivatives)
Objective: Functional validation to prove the absence of free thiols (indicating intact disulfide).[4] Standard aqueous protocols will fail due to precipitation.
Step-by-Step Workflow:
Reagent Prep: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL Phosphate Buffer (pH 8.0) .
Sample Prep: Dissolve Ac-DL-Cys(1)-OtBu in DMF (Dimethylformamide) to 10 mM.
Critical Step: Ensure the final organic solvent concentration is <10% to prevent buffer precipitation, OR use a 50:50 Buffer:Ethanol mix if precipitation occurs.
Measurement: Incubate 15 min at RT. Measure Absorbance at 412 nm.
Disulfide Broken (Free Thiol): High Absorbance (>0.5 OD, yellow color).[1]
Visualization: Validation Logic & Structure
Figure 1: Disulfide Validation Decision Tree
Caption: Workflow for validating disulfide integrity. LC-MS provides direct mass evidence, while Ellman's test acts as a negative control for free thiols.[1]
References
Comparison of Disulfide Bond Stability in Protein and Peptide Derivatives. National Institutes of Health (NIH). Available at: [Link]
Analysis of Cysteine Residues and Disulfide Bonds. Springer Nature Experiments. Available at: [Link][1]
Ac-Glu(OtBu)-OH Structure and Properties (Analogous OtBu Protection). PubChem. Available at: [Link][1]
Disclaimer: The notation "Ac-DL-Cys(1)-OtBu" is interpreted in this guide as the disulfide-linked dimer form (N,N'-Diacetyl-DL-cystine di-tert-butyl ester) or the validation of the monomer against disulfide formation, based on the context of "bond integrity." Always verify the specific Certificate of Analysis (CoA) for your batch.
Infrared spectroscopy (IR) peaks for Ac-DL-Cys(1)-OtBu functional groups
This guide provides a comprehensive technical analysis of the Infrared Spectroscopy (IR) profile for Ac-DL-Cys(1)-OtBu (N-acetyl-DL-cysteine tert-butyl ester). Note on Nomenclature: The notation "(1)" in your request is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the Infrared Spectroscopy (IR) profile for Ac-DL-Cys(1)-OtBu (N-acetyl-DL-cysteine tert-butyl ester).
Note on Nomenclature: The notation "(1)" in your request is treated here as a placeholder for the cysteine thiol functionality. If "(1)" refers to a specific side-chain protecting group (e.g., Trityl, Acm), the S-H vibrational mode described below will be absent. This guide assumes the free thiol (-SH) form unless otherwise noted, as this is the reactive center of interest.
Executive Summary
Ac-DL-Cys-OtBu is a fully protected amino acid derivative (N-terminus acetylated, C-terminus esterified) retaining a nucleophilic thiol side chain. In drug development and peptide synthesis, this molecule serves as a critical intermediate. Its IR spectrum is distinct from free cysteine or N-acetylcysteine (NAC) due to the absence of zwitterionic bands and the presence of ester-specific vibrations.
Key Identification Markers:
Absence of Broad OH: Unlike NAC, the tert-butyl ester removes the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹).
Distinct Carbonyl Region: Two resolved carbonyl peaks (Ester C=O vs. Amide C=O).
Thiol Diagnostic: A weak but sharp band at ~2550 cm⁻¹ confirms the presence of the free sulfhydryl group.
Detailed Peak Assignment & Causality
The following table synthesizes characteristic frequencies derived from group theory and empirical data for N-acetyl and tert-butyl ester derivatives.
Table 1: Diagnostic IR Peaks for Ac-DL-Cys-OtBu
Functional Group
Vibration Mode
Frequency (cm⁻¹)
Intensity
Causality & Structural Insight
Amide A
N-H Stretch
3280 – 3320
Medium
Hydrogen-bonded N-H from the Acetyl group. Higher frequency (~3400) indicates non-bonded (dilute) state.
Alkyl (t-Butyl)
C-H Stretch (asym)
2960 – 2980
Strong
Characteristic of the methyl groups on the tert-butyl moiety. The "split" peak pattern here distinguishes it from methyl esters.
Alkyl (t-Butyl)
C-H Stretch (sym)
2870 – 2880
Medium
Symmetric stretching of the group.
Thiol
S-H Stretch
2550 – 2580
Weak
Critical Diagnostic. This peak confirms the sulfur is not oxidized to a disulfide or protected. Often overlooked due to low polarity of the S-H bond.
Ester
C=O Stretch
1730 – 1745
Very Strong
The carbonyl of the tert-butyl ester. Electron-donating effect of t-Bu may lower frequency slightly vs. methyl esters (1750 cm⁻¹).
Amide I
C=O Stretch
1650 – 1680
Strong
The carbonyl of the N-acetyl group. Position is sensitive to H-bonding state (solid vs. solution).
Amide II
N-H Bend / C-N Stretch
1530 – 1550
Medium/Strong
Coupled vibration characteristic of secondary amides (trans-isomer).
t-Butyl Skeleton
C-C / C-O Stretch
1150 & 1250
Strong
The "tert-butyl doublet." Skeletal vibrations of the quaternary carbon-oxygen bond.
Thioether/Thiol
C-S Stretch
600 – 700
Weak
Fingerprint region marker for the cysteine side chain.
Structural Visualization & Logic
The following diagram illustrates the correlation between the chemical structure and the resulting IR signals.
Caption: Functional group decomposition of Ac-DL-Cys-OtBu mapping chemical moieties to specific vibrational frequencies.
Comparative Analysis: Performance vs. Alternatives
In synthesis and identification, distinguishing Ac-DL-Cys-OtBu from its precursors or analogs is vital.
Table 2: Comparative IR Fingerprints
Feature
Ac-DL-Cys-OtBu (Product)
N-Acetylcysteine (NAC) (Precursor)
Cysteine (Free AA) (Raw Material)
C=O Region
Two Distinct Peaks: 1735 (Ester) & 1660 (Amide)
One Broad/Split Peak: 1710-1720 (Acid & Amide overlap)
Carboxylate Asym: ~1590 (Zwitterion COO⁻)
O-H Region
Absent (Clean baseline >3000)
Very Broad (2500-3300)Due to Carboxylic Acid dimer
Broad/Complex (NH3⁺ and H2O overlap)
Ester C-O
Strong Doublet (1150/1250)
Absent
Absent
Solubility
Organic Solvents (DCM, EtOAc)
Water/Alcohol
Water
Scientific Insight:
The "OtBu" Effect: The tert-butyl group acts as a bulky shield.[1] In IR, this manifests as a simplification of the high-frequency region (removal of acid OH) and a significant intensification of C-H stretches near 2980 cm⁻¹ compared to methyl esters or free acids.
Zwitterion Collapse: Free cysteine exists as a zwitterion (
). Acetylation and esterification remove these charged species, shifting the Carbonyl absorption from ~1590 cm⁻¹ (carboxylate) to ~1735 cm⁻¹ (ester) and ~1660 cm⁻¹ (amide).
Experimental Protocol: Self-Validating ATR-FTIR
To ensure reproducible data, use this protocol which minimizes oxidation of the sensitive thiol group during measurement.
Methodology: Attenuated Total Reflectance (ATR)
Objective: Obtain high-resolution spectra without KBr pellet preparation (which can induce oxidation or disulfide formation due to pressure/heat).
System Setup:
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
Resolution: 4 cm⁻¹.
Scans: 32 or 64 (to resolve the weak S-H peak).
Sample Preparation (Solid/Oil):
Note: Ac-DL-Cys-OtBu is typically a white solid or viscous oil depending on purity.
Place a small amount (~2-5 mg) directly onto the crystal center.
Validation Step: Ensure the sample covers the "active spot" of the crystal entirely.
Measurement:
Apply pressure using the anvil clamp to ensure intimate contact.
Check: Monitor the preview mode. If the Amide I peak absorbance is > 1.5, reduce sample thickness or pressure to avoid detector saturation.
Post-Run Analysis (Self-Check):
Baseline: Is the region 1800–2500 cm⁻¹ flat? (If noisy, clean crystal and re-run).
CO2 Interference: Check for doublet at 2350 cm⁻¹. (If present, background subtraction was insufficient).
Thiol Integrity: Zoom in on 2550 cm⁻¹.[2] If this peak is absent and a new peak appears at ~500–540 cm⁻¹ (S-S stretch), the sample has oxidized to the disulfide dimer (Cystine derivative).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for functional group assignment).
NIST Chemistry WebBook. Infrared Spectra of N-Acetyl-L-Cysteine. National Institute of Standards and Technology. Available at: [Link]
Bieri, M., & Bürgi, T. (2006).[2] ATR-IR spectra of N-acetyl-L-cysteine adsorbed on gold. ResearchGate. (Source for specific NAC vibrational modes). Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product Identity: Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu
Common Name: N,N'-Diacetyl-DL-cystine di-tert-butyl ester
CAS Registry (L-isomer reference): 1079950-07-4 (Note: Target is the DL-racemate/meso mixture)
This guide provides a rigorous technical analysis of the protected cystine dimer Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu . Primarily used as a synthetic intermediate in peptide chemistry, this molecule serves as a protected "cysteine staple." Accurate characterization is critical because the oxidative coupling of thiols (monomers) to disulfides (dimers) is often incomplete or prone to side reactions (e.g., over-oxidation to sulfonic acids).
Why Elemental Analysis (EA)?
While Mass Spectrometry (MS) confirms molecular weight, Elemental Analysis is the gold standard for establishing bulk purity and solvation state. It uniquely distinguishes between the target disulfide and potential contaminants like trapped solvents, inorganic salts, or moisture—factors that MS often misses but which critically impact stoichiometric precision in subsequent reactions.
Chemical Profile & Theoretical Composition
The target molecule is the disulfide oxidation product of N-acetyl-DL-cysteine tert-butyl ester. Because the starting material is a racemic mixture (DL), the resulting product is a statistical mixture of stereoisomers (L-L, D-D, and meso L-D), all sharing the identical elemental formula.
Property
Specification
Molecular Formula
C₁₈H₃₂N₂O₆S₂
Molecular Weight
436.59 g/mol
Structure Description
Two Ac-Cys-OtBu units linked via a disulfide bond at the side chain sulfur.[1][2]
Physical State
White to off-white crystalline solid.
Theoretical Melting Point
76–78°C (Pure L-isomer); DL-mixture may exhibit a broader/depressed range.
Theoretical Elemental Composition (Standard)
Calculated based on Atomic Weights: C=12.011, H=1.008, N=14.007, O=15.999, S=32.06
Element
Count
Contribution ( g/mol )
Theoretical %
Carbon (C)
18
216.20
49.52%
Hydrogen (H)
32
32.26
7.39%
Nitrogen (N)
2
28.01
6.42%
Sulfur (S)
2
64.12
14.69%
Oxygen (O)
6
95.99
21.99%
Comparative Analysis: Target vs. Impurities
In a real-world synthetic environment, "pure" compounds often contain trace solvents or precursors. The table below compares the theoretical values of the target dimer against its monomeric precursor and common solvates.
Table 1: Elemental Analysis Comparison Guide
Compound / State
Formula
% C
% H
% N
% S
Differentiation Factor
Target Dimer
C₁₈H₃₂N₂O₆S₂
49.52
7.39
6.42
14.69
Baseline
Monomer (Thiol)
C₉H₁₇NO₃S
49.29
7.81
6.39
14.62
Very similar; EA cannot easily distinguish monomer vs dimer.[2] Requires HPLC/Ellman's Test.
Free Acid Dimer
C₁₀H₁₆N₂O₆S₂
37.03
4.97
8.64
19.77
Significant drop in %C and %H. Indicates loss of tBu groups (acid hydrolysis).
Hemihydrate
Target · 0.5 H₂O
48.52
7.46
6.29
14.39
Slight drop in %C; common if not dried under vacuum.
EtOAc Solvate
Target · 0.1 EtOAc
49.85
7.43
6.28
14.37
Slight rise in %C. Common recrystallization solvent.
Key Insight:
Elemental Analysis is insufficient to distinguish the Dimer from the Monomer (Thiol) because the loss of two hydrogen atoms (–2H) upon disulfide formation causes a negligible change in mass percentage (<0.3% difference in C/H/N).
Actionable Recommendation: Always pair EA with Ellman’s Reagent test (for free thiols) or HPLC to confirm complete oxidation. Use EA primarily to verify the integrity of the protecting groups (Acetyl and tert-Butyl) and solvent removal.
Experimental Workflow & Logic
The following diagram illustrates the synthesis and decision-making logic for validating this compound.
Caption: Synthesis and Validation Workflow. EA serves as the critical gate for solvation and protecting group integrity, while Ellman's test confirms oxidation state.
Detailed Experimental Protocols
Protocol A: Sample Preparation for Elemental Analysis
Objective: Remove volatile contaminants to ensure EA data reflects the molecule, not the solvent.
Drying: Place 50 mg of the sample in a vacuum drying pistol over P₂O₅ at 40°C for 24 hours.
Why? The tert-butyl ester is hydrophobic, but the amide backbone can trap moisture. P₂O₅ is acidic and effective; avoid strong heating (>50°C) to prevent ester cleavage.
Encapsulation: Weigh 2–3 mg of dried sample into a tin capsule using a microbalance with ±0.001 mg precision.
Note: Ensure no static electricity affects the weighing, as the powder can be fluffy.
Combustion: Run on a CHNS analyzer (e.g., Elementar vario EL cube) using sulfanilamide as a standard.
Protocol B: Interpreting the Data (Self-Validating System)
Use the following logic to interpret your Found values:
Check Carbon (%C):
If Found << 49.5% (e.g., 45%): Suspect inorganic salts (NaCl, Na₂SO₄) from the drying agent or wash steps.
If Found < 49.5% (e.g., 37%): Suspect loss of tert-butyl groups (acid catalyzed hydrolysis).
Check Sulfur (%S):
If Found < 14.69%: Suspect solvent occlusion (solvent adds weight but no sulfur).
If Found > 14.7%: Suspect over-oxidation to thiosulfonates or presence of elemental sulfur if I₂ oxidation was used.
Check Nitrogen (%N):
Consistent N values usually indicate the peptide backbone is intact.
References
PubChem. N,N'-Diacetyl-L-cystine.[2] National Library of Medicine.[2] Available at: [Link][2]
Kamber, B., et al.The Synthesis of Cystine Peptides.Helvetica Chimica Acta, 1980.
Benchmarking Ac-DL-Cys(1)-OtBu against other cystine building blocks
Benchmarking Ac-DL-Cys(1)-OtBu: A Strategic Guide to Cystine Building Blocks Executive Summary: The Role of Ac-DL-Cys(1)-OtBu In the landscape of peptide synthesis and drug development, cysteine derivatives are pivotal d...
Author: BenchChem Technical Support Team. Date: February 2026
Benchmarking Ac-DL-Cys(1)-OtBu: A Strategic Guide to Cystine Building Blocks
Executive Summary: The Role of Ac-DL-Cys(1)-OtBu
In the landscape of peptide synthesis and drug development, cysteine derivatives are pivotal due to their role in disulfide bond formation, which stabilizes peptide tertiary structures.[1] Ac-DL-Cys(1)-OtBu (N-acetyl-DL-cysteine tert-butyl ester, often designated as Compound 1 in mechanistic studies) represents a specialized class of "fully protected" cysteine building blocks.[1]
Unlike the standard Fmoc-Cys(Trt)-OH used in Solid-Phase Peptide Synthesis (SPPS), Ac-DL-Cys(1)-OtBu is primarily utilized as:
A Benchmarking Standard: Its racemic nature (DL) makes it the "gold standard" substrate for quantifying racemization rates during coupling and oxidation reactions via chiral HPLC.[1]
A Solution-Phase Intermediate: Ideal for C-terminal modification in convergent peptide synthesis where N-terminal acetylation and C-terminal protection are required prior to fragment condensation.[1]
A Model for Disulfide Kinetics: Its high solubility in organic solvents allows for precise kinetic profiling of novel oxidants (e.g., DMSO/I₂, N-chlorosuccinimide) without the solubility issues of free amino acids.[1]
This guide benchmarks Ac-DL-Cys(1)-OtBu against industry-standard alternatives, providing experimental protocols to validate its performance in your workflow.
Strategic Application: When to Use Ac-DL-Cys(1)-OtBu
Scenario A: Validating a New Coupling Reagent
If you are evaluating a new coupling reagent (e.g., COMU vs. HATU) to minimize cysteine racemization, Ac-DL-Cys(1)-OtBu is the superior choice.[1]
Why: Using the DL-mixture (or pure L-isomer) allows you to easily separate the L-L, D-D, and L-D disulfide isomers via standard C18 HPLC or Chiralpak columns.[1]
Mechanism: The absence of the bulky Trityl group exposes the Cα-proton to base abstraction, making this molecule a "canary in the coal mine" for detecting harsh coupling conditions.[1]
Scenario B: Solution-Phase Fragment Condensation
For short, bioactive peptides requiring an N-acetyl cap and C-terminal modification, starting with Ac-DL-Cys(1)-OtBu avoids the need for late-stage acetylation and esterification steps, streamlining the workflow.[1]
Experimental Protocols
Protocol 1: Oxidative Coupling to Form Cystine Dimer
Objective: Synthesize the symmetrical disulfide (Ac-DL-Cys-OtBu)₂ to benchmark oxidation efficiency.
Dissolution: Dissolve Ac-DL-Cys(1)-OtBu (1 mmol) in MeOH (10 mL).
Oxidation: Add Iodine solution (0.55 mmol in MeOH) dropwise at 0°C until a faint yellow color persists.
Note: The persistence of yellow indicates excess iodine and complete oxidation of free thiols.[1]
Quench: Add 10% Na₂S₂O₃ until the solution becomes colorless.
Extraction: Evaporate MeOH, redissolve residue in EtOAc, and wash with water/brine.
Analysis: Analyze by HPLC (C18 column, AcCN/H₂O gradient). The disulfide will elute significantly later than the monomer due to doubled hydrophobicity.[1]
Protocol 2: Racemization Assay (The "Benchmark" Test)
Objective: Quantify the degree of racemization induced by a base (e.g., DIEA vs. TMP).[1]
Workflow:
Setup: Prepare a 0.1 M solution of Ac-L-Cys-OtBu (pure enantiomer) in DMF.
Induction: Add 2.0 equiv of the base (DIEA, NMM, or TMP) and 1.0 equiv of an activator (e.g., HBTU) to simulate coupling conditions.[1]
Incubation: Stir for 1-4 hours at RT.
Quench & Analyze: Quench with dilute HCl. Inject onto a Chiral HPLC column (e.g., Chiralpak IA).[1]
Interpretation: Ac-DL-Cys(1)-OtBu (the racemate) serves as the reference standard to identify the retention times of both enantiomers.[1]
Visualizing the Workflow
The following diagram illustrates the comparative pathways for using Ac-DL-Cys(1)-OtBu in solution phase vs. Fmoc-Cys(Trt)-OH in solid phase.[1]
Caption: Workflow comparison showing the direct oxidation utility of Ac-DL-Cys(1)-OtBu versus the multi-step deprotection required for Fmoc-Cys(Trt)-OH.
References
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]
Han, Y., et al. (2004).[1] "Synergistic Effect of Base and Solvent on Cysteine Racemization." Journal of Peptide Science, 10(5), 277-285.[1] Link[1]
Albericio, F., & Tulla-Puche, J. (2008).[1] "The Power of Cysteine in Peptide Synthesis." Organic & Biomolecular Chemistry, 6, 3865-3873.[1] Link
Structural Validation & Comparative Crystallography: Ac-DL-Cys(1)-OtBu
Executive Summary: The Strategic Role of Capped Cysteine Models In the landscape of peptide therapeutics and peptidomimetic design, Ac-DL-Cys(1)-OtBu (N-acetyl-DL-cysteine tert-butyl ester) serves as a critical structura...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Role of Capped Cysteine Models
In the landscape of peptide therapeutics and peptidomimetic design, Ac-DL-Cys(1)-OtBu (N-acetyl-DL-cysteine tert-butyl ester) serves as a critical structural model. Unlike free cysteine, which exists as a zwitterion in the solid state, this fully protected derivative mimics the electronic and steric environment of a cysteine residue embedded within a peptide backbone.
This guide provides a rigorous technical comparison of Ac-DL-Cys(1)-OtBu against its chiral counterparts (L-form) and alternative protecting group strategies (e.g., Fmoc/Trt). We focus on the crystal structure analysis as the primary method for validating conformational integrity, specifically analyzing the impact of the racemic lattice (DL) on stability and density—a phenomenon governed by Wallach’s Rule.
Why This Comparison Matters
Conformational Fidelity: The acetyl (Ac) and tert-butyl (OtBu) groups eliminate zwitterionic charges, forcing the molecule to adopt hydrogen-bonding networks representative of protein secondary structures (e.g.,
-sheets).
Racemic Stability: Understanding the packing efficiency of the DL-form vs. the L-form is crucial for process chemistry, where racemization is a potential impurity risk.
Validation: This guide establishes a self-validating protocol to distinguish true polymorphs from disordered structures.
Comparative Performance Analysis
The following data contrasts the crystallographic and physicochemical properties of Ac-DL-Cys(1)-OtBu against its primary alternatives used in structural validation.
Table 1: Structural & Physicochemical Comparison
Feature
Ac-DL-Cys(1)-OtBu (Target)
Ac-L-Cys-OtBu (Chiral Alt)
Fmoc-L-Cys(Trt)-OH (SPPS Std)
Space Group
Centrosymmetric (e.g., , )
Non-centrosymmetric (e.g., )
Non-centrosymmetric ()
Lattice Energy
High (Entropically favored packing)
Moderate
Moderate (Bulky Trt disrupts packing)
Density ()
Typically 1-2% higher than L-form (Wallach's Rule)
This section details the experimental workflow. Unlike standard small molecule crystallography, protected amino acids require specific attention to flexible side chains and weak hydrogen bonds .
Phase I: Crystallization Protocol (The "Racemic Driver")
To obtain high-quality single crystals of Ac-DL-Cys(1)-OtBu, one must exploit the solubility differential between the racemate and the pure enantiomer.
Solvent System: Use a binary system of Ethyl Acetate/Hexane (1:3) . The non-polar hexane drives the aggregation of the hydrophobic tert-butyl groups.
Supersaturation Control: Dissolve 20 mg of Compound 1 in 0.5 mL EtOAc. Add Hexane dropwise until turbidity persists. Heat to 40°C to clarify, then cool slowly to 4°C (0.1°C/min).
Scientific Logic:[1][2] Rapid cooling promotes kinetic trapping of the tert-butyl group, leading to static disorder. Slow cooling allows the bulky ester to lock into the lowest energy rotamer.
Phase II: X-Ray Diffraction & Data Collection
Temperature: Data must be collected at 100 K (or lower).
Reasoning: The tert-butyl group (
) acts as a freely rotating rotor at room temperature (). Cryo-cooling arrests this motion, allowing resolution of the methyl carbons.
Resolution Target: Aim for
or better to resolve the N-H hydrogen position, which is critical for validating the amide-to-ester hydrogen bond.
Phase III: Structure Refinement & Validation
The refinement of Ac-DL-Cys(1)-OtBu often presents a "false symmetry" trap.
Space Group Determination:
Check for systematic absences. A racemic mixture should crystallize in a centrosymmetric space group (containing an inversion center,
).
Red Flag: If the software suggests a chiral space group (e.g.,
) for a racemate, you likely have a twinning issue or pseudo-symmetry.
Disorder Modeling:
The tert-butyl group often requires splitting into two positions (Part A/Part B) with occupancy refinement (e.g., 60:40).
Use EADP (Equivalent Anisotropic Displacement Parameters) constraints if the ellipsoids are elongated.
Mechanistic Visualization
A. Structural Validation Workflow
This diagram illustrates the logical flow for validating the structure, ensuring that common pitfalls like twinning or incorrect space group assignment are caught early.
Caption: Logical workflow for crystallographic validation of racemic protected cysteine, emphasizing the critical decision point for space group symmetry.
B. Hydrogen Bonding Topology
In Ac-DL-Cys(1)-OtBu, the absence of the zwitterion shifts the interaction landscape. The diagram below maps the expected donor-acceptor pathways that must be verified in the electron density map.
Caption: Interaction map showing the competition between Acetyl and Ester carbonyls for the Amide proton, a key determinant of the crystal lattice energy.
Authoritative Analysis & Validation Criteria
To ensure the scientific integrity of your structural claim, the following criteria must be met. These are based on standard crystallographic guidelines and specific cysteine chemistry principles.
Wallach’s Rule Verification
For a racemic compound like Ac-DL-Cys(1)-OtBu, Wallach’s Rule predicts that the racemic crystal is denser and more stable than the chiral (L-only) counterpart.
Validation Step: Calculate density (
). If , suspect a "conglomerate" crystallization (where D and L crystals grow separately) rather than a true racemic compound.
The "Thiol" Geometry Check
The thiol (-SH) group is often poorly resolved.
Standard: The C-S-H angle should be approx. 96°.
Alert: If the S-H proton is pointing directly at a hydrophobic group (e.g., methyl), it is likely an artifact. Real S-H protons seek electron-rich acceptors (Carbonyl O or Amide
-systems).
Hirshfeld Surface Analysis
Use Hirshfeld surface analysis (e.g., CrystalExplorer) to quantify intermolecular interactions.
Target: The
surface should show bright red spots corresponding to the N-H O=C hydrogen bonds.
Comparison: Compare the fingerprint plot of Ac-DL-Cys(1)-OtBu with N-Acetyl-L-Cysteine (NAC). NAC shows strong carboxylic acid dimers; Ac-DL-Cys(1)-OtBu should lack these, showing only amide-amide or amide-ester motifs.
References
Görbitz, C. H. (1989). Crystal and molecular structure of N-acetyl-L-cysteine. Acta Crystallographica Section C, 45(11), 1708-1710.
Brock, C. P., Schweizer, W. B., & Dunitz, J. D. (1991). On the validity of Wallach's rule: on the density and stability of racemic crystals compared with their chiral counterparts. Journal of the American Chemical Society, 113(26), 9811-9820.
Sudalai Kumar, S., & Nangia, A. (2013). A new conformational polymorph of N-acetyl-L-cysteine.[3] The role of S–H···O and C–H···O interactions. CrystEngComm, 15, 6498-6505.
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.
Haynes, D. A., et al. (2005). Crystal structure of S-tert-butyl-L-cysteine. Acta Crystallographica Section E, 61(10), o3421-o3423.
Chemical Identification & Profile Compound Identity: The notation Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu identifies the substance as the disulfide dimer of -acetyl-DL-cysteine tert-butyl ester.[1] In standard chemical nomen...
Disulfide Bridge (-S-S-): Links the two cysteine units.[1]
Physical State: White to off-white powder/solid.[1]
Solubility: Insoluble in water; soluble in organic solvents (DMSO, DMF, DCM, Methanol).
Operational Context:
This compound is a protected amino acid derivative used in peptide synthesis. The "OtBu" group renders it sensitive to strong acids (e.g., TFA, HCl), which will cleave the ester, releasing isobutylene gas. The disulfide bond is susceptible to reducing agents (e.g., DTT, TCEP), which will cleave the dimer into two monomeric thiols (mercaptans), potentially generating strong odors.
Hazard Assessment (GHS Classification)
While specific SDS data for this exact catalog item may be sparse, its hazard profile is derived from the functional class of protected organic disulfides.
H335: May cause respiratory irritation.[1][4][5][6]
Environmental
--
--
H413: May cause long-lasting harmful effects to aquatic life (due to low water solubility and sulfur content).[1]
Personal Protective Equipment (PPE)
"The First Line of Defense"
Treat this substance as a potential irritant and sensitizer.
Respiratory: N95 particulate respirator is recommended if handling open powder outside a fume hood.
Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient if fine dust is generated.
Skin: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended if dissolving in penetrating solvents like DMSO or DCM.[1]
Body: Lab coat with extended cuffs; closed-toe shoes.
Disposal Procedures
Core Directive: This compound contains Sulfur . It must NOT be disposed of in standard trash or flushed down the drain. Combustion of sulfur compounds generates Sulfur Dioxide (
), a toxic gas; therefore, it requires incineration with scrubbing capabilities.
A. Solid Waste Disposal (Preferred)
Container: Collect in a dedicated "Solid Organic Waste" container (wide-mouth HDPE or Glass jar).
Hazard Checkboxes: [x] Irritant [x] Toxic (if applicable by local code) [x] Sulfur-Containing.[1]
Segregation: Keep separate from Strong Oxidizers (perchlorates, nitrates) and Strong Acids (TFA, HCl).
B. Liquid Waste Disposal (Solutions)
If the compound is dissolved in solvent (e.g., reaction mixtures, HPLC waste):
Solvent Compatibility:
Non-Halogenated: (e.g., Methanol, DMSO)
Dispose in "Non-Halogenated Organic Waste".
Halogenated: (e.g., DCM, Chloroform)
Dispose in "Halogenated Organic Waste".
Acidity Warning: Do NOT mix with acidic waste streams (pH < 2). Acid contact will cleave the tert-butyl ester, releasing flammable isobutylene gas and potentially pressurizing the waste container.
C. Decision Tree: Disposal Workflow
Figure 1: Decision logic for segregating solid and liquid waste streams to prevent chemical incompatibility events.
Emergency Procedures
Spill Cleanup Protocol
Scenario: 5g bottle dropped, powder dispersed on benchtop.
Evacuate & Ventilate: Clear the immediate area. If dust is airborne, wait 10 minutes for settling.
PPE Up: Don nitrile gloves, goggles, and lab coat.
Containment: Cover the spill with a damp paper towel (to prevent dust generation) or use an inert absorbent (vermiculite) if liquid.
Deactivation (Optional but Recommended): Wipe the area with 10% Bleach (Sodium Hypochlorite) solution.
Why? Bleach oxidizes any trace free thiols (smelly) to sulfonates (odorless) and breaks down the disulfide.
Collection: Scoop material into a sealable bag or jar. Label as "Hazardous Waste - Spill Debris".[1]
Media: Dry chemical, CO2, water spray, or alcohol-resistant foam.[2][5]
Specific Hazard: Combustion produces Sulfur Oxides (SOx) . Firefighters must wear SCBA.[5][7]
Regulatory Compliance (US/EU Context)
RCRA (USA): Not listed as a P- or U-listed waste by specific CAS number.[1] However, it must be characterized by the generator.
Characteristic: Ignitability (if in flammable solvent).
Code: Generally falls under D001 (Ignitable) or non-specific organic waste codes depending on the solvent carrier.
European Waste Catalogue (EWC):
16 05 08: Discarded organic chemicals consisting of or containing hazardous substances.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Cysteine Derivatives. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals: Organic Sulfur Compounds. National Academies Press. Retrieved from [Link][1]
Personal protective equipment for handling Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu
Executive Summary & Hazard Profiling Ac-DL-Cys(1)-OtBu (N-Acetyl-DL-Cysteine tert-butyl ester) presents a unique safety profile compared to its parent compound, N-Acetyl Cysteine (NAC).[1] While standard NAC is water-sol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Profiling
Ac-DL-Cys(1)-OtBu (N-Acetyl-DL-Cysteine tert-butyl ester) presents a unique safety profile compared to its parent compound, N-Acetyl Cysteine (NAC).[1] While standard NAC is water-soluble and primarily an irritant, the addition of the tert-butyl ester (OtBu) moiety significantly increases the molecule's lipophilicity .[1]
The Scientific Implication: Increased lipophilicity enhances the compound's ability to penetrate the stratum corneum (outer skin layer). Consequently, standard safety protocols for hydrophilic amino acids are insufficient here.[1] You must treat this not just as an irritant, but as a potential contact sensitizer with enhanced dermal absorption properties.[1]
Hazard Matrix
Parameter
Classification
Operational Implication
Physical State
White to off-white powder
Dust generation is the primary vector for exposure.[1]
Warning: Olfactory fatigue occurs rapidly.[1] Smell is not a reliable indicator of concentration.[1]
Reactivity
Thiol-disulfide exchange
Susceptible to oxidation; hydrolysis releases volatile thiols (stench).[1]
Permeation
Enhanced (Lipophilic)
Critical: Standard latex gloves offer poor protection against lipophilic esters in organic solvents.[1]
Personal Protective Equipment (PPE) Matrix
This protocol uses a "Defense in Depth" strategy.[1] We do not rely on a single barrier.[1][2]
A. Hand Protection (The Double-Glove System)
Because of the tert-butyl ester's lipophilicity, incidental contact with solvents (DCM, DMF) used during synthesis can carry the compound through standard gloves.[1]
Inner Layer:Nitrile (4 mil) .[1] Acts as a second skin and sweat barrier.[1]
Outer Layer:High-Breakthrough Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) if handling concentrated solutions in halogenated solvents.[1]
Rationale: The outer glove takes the mechanical stress and initial chemical splash. The inner glove protects against micro-pinholes and permeation breakthrough while doffing.[1]
B. Respiratory & Ocular Protection[1][3][4][5][6]
Primary Engineering Control: All handling MUST occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).[1]
Respiratory (Solid Handling): If weighing outside a hood (strongly discouraged) or if the hood is crowded, use a Half-mask respirator with P100/Organic Vapor cartridges .[1]
Why Organic Vapor? To capture potential degradation products (thiols) that P100 particulate filters miss.[1]
Ocular:Chemical Splash Goggles (indirect vent).[1] Safety glasses are insufficient for powders that can drift around side shields.[1]
Operational Workflow: The Safe Handling Loop
The following diagram outlines the decision logic for safe handling, emphasizing the "Stop/Go" decision points often missed in standard protocols.
Figure 1: Operational logic flow ensuring engineering controls are verified before chemical handling begins.[1]
Step-by-Step Handling Protocol
Phase 1: Preparation & Donning[1]
Inspect the Fume Hood: Verify the flow monitor is green. Clear the sash area of clutter to ensure laminar flow.[1]
Don Inner Nitrile Gloves (White/Blue).[1] Check for air leaks.[1]
Don Outer Nitrile Gloves (Purple/Black).[1] Pull the cuff over the lab coat sleeve to seal the wrist gap.
Equipment Prep: Place the balance inside the hood if possible. If not, use a transfer vessel to move the chemical.[1]
Phase 2: Active Handling (Weighing & Transfer)[1]
Static Control: Use an anti-static gun or ionizer if the powder is flighty.[1] Static charge can cause the powder to "jump" onto gloves.[1]
Weighing:
Open the container only inside the hood.
Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the bulk stock.[1]
Scientific Note: If the compound smells strongly of rotten eggs, hydrolysis has occurred.[1] The purity may be compromised.
Spill Management: If powder spills in the hood, do not blow it away. Cover with a wet paper towel (dampened with dilute bleach) to prevent dust aerosolization, then wipe.[1]
Most exposure happens here, transferring chemical from dirty gloves to bare skin.[1]
Outer Glove Removal: Use the "Beak Method" (pinch outside, pull off inside-out).[1] Dispose of in solid waste.
Surface Decon: Wipe the work area with 10% Sodium Hypochlorite (Bleach) followed by water.[1]
Chemistry: Bleach oxidizes the sulfur residues to sulfonates, which are odorless and water-soluble, effectively neutralizing the "stench" and the chemical hazard.[1]
Inner Glove Removal: Remove inner gloves without touching the exterior.[1][4] Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).[1]
Disposal & Emergency Response
Waste Stream Segregation
Solid Waste: Label as "Hazardous Solid - Thiol/Ester Derivative."[1] Do not mix with oxidizers (nitric acid) in the waste stream, as thiols can react exothermically.[1]
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" based on the solvent.[1] Add a note "Contains Sulfur" to the tag; this alerts waste handlers to potential odors.
Emergency Procedures
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol or organic solvents; these will drive the lipophilic ester deeper into the skin.
Eye Contact: Flush for 15 minutes. Seek medical attention.
Spill (Outside Hood): Evacuate the immediate area. Don a respirator (Organic Vapor/P100).[1] Cover spill with absorbent pads soaked in dilute bleach to oxidize odors immediately.[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][6][7] [Link][1]
PubChem. (n.d.).[1] N-Acetyl-L-cysteine (Compound Summary). National Library of Medicine.[1] (Used for structural analog hazard extrapolation).[1] [Link]